Product packaging for Diethyl 2-(2-oxopropyl)malonate(Cat. No.:CAS No. 23193-18-2)

Diethyl 2-(2-oxopropyl)malonate

Numéro de catalogue: B1280708
Numéro CAS: 23193-18-2
Poids moléculaire: 216.23 g/mol
Clé InChI: KGZCSZOGMMZHKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 2-(2-oxopropyl)malonate (CAS 23193-18-2) is a valuable malonic ester derivative that serves as a crucial building block in organic synthesis. With a molecular formula of C10H16O5 and a molecular weight of 216.23 g/mol, this compound features both malonate ester and ketone functional groups, making it a highly versatile intermediate for constructing complex molecules . Its significance stems from the reactivity of the active methylene group, which can be readily deprotonated by a strong base to form a nucleophilic enolate. This enolate participates in key carbon-carbon bond-forming reactions, such as nucleophilic substitution and alkylation, often with haloacetones . The presence of the 2-oxopropyl (acetonyl) group further enhances its utility by enabling subsequent nucleophilic additions and cyclization reactions . In research, this compound is instrumental in developing potential drug candidates, including analogs with promising anticancer properties . It also finds application in the synthesis of novel chalcone derivatives that have shown significant antibacterial activity against Xanthomonas oryzae and curative activity against tobacco mosaic virus, highlighting its role in the design of new agrochemical agents . The historical context of malonate chemistry underscores its importance, being a key component in classic syntheses such as the malonic ester synthesis for carboxylic acids, barbiturates, and vitamins B1 and B6 . This compound is offered as a liquid with a typical purity of 95% . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O5 B1280708 Diethyl 2-(2-oxopropyl)malonate CAS No. 23193-18-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

diethyl 2-(2-oxopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZCSZOGMMZHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475553
Record name Diethyl (2-oxopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23193-18-2
Record name Diethyl (2-oxopropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate (CAS: 23193-18-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(2-oxopropyl)malonate, a valuable keto-ester in organic synthesis. The document details its chemical and physical properties, outlines a probable synthesis pathway, and explores its potential reactions and applications, particularly within the realm of drug discovery and development. This guide is intended to be a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound, also known as diethyl acetonylmalonate, is a dicarbonyl compound with the CAS number 23193-18-2. Its structure features a central malonic ester moiety substituted with a 2-oxopropyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 23193-18-2[1]
Molecular Formula C₁₀H₁₆O₅[1]
Molecular Weight 216.23 g/mol [1]
IUPAC Name diethyl 2-(2-oxopropyl)propanedioate[1]
Synonyms Diethyl acetonylmalonate, 2-Acetonylmalonic acid diethyl ester, 2-(2-Oxo-propyl)-propanedioic acid diethyl ester[1]
Boiling Point 296.36 °C at 760 mmHg (Predicted)
Melting Point Not available
Density Not available
Solubility Not available

Synthesis

The primary synthetic route to this compound is the malonic ester synthesis. This classic method involves the alkylation of diethyl malonate with a suitable electrophile, in this case, chloroacetone.

General Experimental Protocol: Alkylation of Diethyl Malonate

The synthesis proceeds in two main steps: the formation of the diethyl malonate enolate followed by its reaction with chloroacetone.

Step 1: Enolate Formation A base, typically sodium ethoxide, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. The choice of ethoxide as the base is crucial to prevent transesterification.[2][3]

Step 2: Nucleophilic Substitution (Alkylation) The generated enolate acts as a nucleophile and attacks the electrophilic carbon of chloroacetone in an SN2 reaction, displacing the chloride leaving group. This step forms the carbon-carbon bond, yielding this compound.

A schematic of the synthesis of this compound.

Chemical Reactivity and Potential Reactions

As a γ-keto ester, this compound is a versatile intermediate for a variety of organic transformations. Its reactivity is characterized by the presence of multiple functional groups: two ester moieties and a ketone.

Decarboxylation

One of the most significant reactions of substituted malonic esters is decarboxylation. Upon heating in the presence of acid or base, the ester groups can be hydrolyzed to carboxylic acids. The resulting β-keto acid is unstable and readily loses carbon dioxide to yield a ketone. This makes this compound a potential precursor for the synthesis of substituted ketones.

Reactions at the Ketone Carbonyl Group

The ketone functionality can undergo a range of reactions typical of carbonyl compounds, including:

  • Reduction: To form a secondary alcohol.

  • Wittig Reaction: To form an alkene.

  • Reductive Amination: To introduce an amino group.

Reactions at the Ester Groups

The ester groups can be:

  • Hydrolyzed: To the corresponding dicarboxylic acid.

  • Transesterified: With other alcohols.

  • Reduced: To diols using strong reducing agents like lithium aluminum hydride.

Reactions cluster_Reactions Potential Transformations Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Ketone_Reactions Reactions at Ketone Start->Ketone_Reactions Ester_Reactions Reactions at Esters Start->Ester_Reactions Reduction Secondary Alcohol Ketone_Reactions->Reduction Reduction Wittig Alkene Ketone_Reactions->Wittig Wittig Reaction Reductive_Amination Amine Ketone_Reactions->Reductive_Amination Reductive Amination Hydrolysis Dicarboxylic Acid Ester_Reactions->Hydrolysis Hydrolysis Transesterification New Ester Ester_Reactions->Transesterification Transesterification Reduction_Ester Diol Ester_Reactions->Reduction_Ester Reduction

Potential reaction pathways for this compound.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. As a γ-keto ester, it serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The versatility of the malonic ester synthesis allows for the introduction of a wide range of substituents, making it a powerful tool in the generation of compound libraries for drug screening. The keto and ester functionalities provide handles for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Derivatives of malonic esters have been investigated for a variety of therapeutic areas. For instance, compounds containing the malonate substructure have been explored for their potential as anticonvulsants and sedatives.[3] The ability to synthesize diverse structures from a common precursor like this compound is a key strategy in modern drug discovery.

Safety and Handling

Conclusion

This compound is a synthetically useful molecule with significant potential as a building block in organic synthesis, particularly for the preparation of complex molecules in drug discovery programs. Its synthesis via the well-established malonic ester pathway and the diverse reactivity of its functional groups make it an attractive intermediate for medicinal chemists. Further research into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in the scientific community.

References

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(2-oxopropyl)malonate, also known as Diethyl 2-acetylmalonate. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development. This document details its chemical structure, physical and spectroscopic properties, a representative synthetic protocol, and the underlying reaction mechanism. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical Structure and Identification

The structural formula for this compound is presented below. It features a malonic ester backbone substituted with an acetyl group at the central carbon.

Chemical Structure:

Systematic Name: Diethyl 2-acetylpropanedioate[1]

Synonyms: Diethyl 2-acetylmalonate, Diethyl acetylmalonate, Ethyl acetomalonate[1]

Molecular Formula: C₉H₁₄O₅[1]

CAS Number: 570-08-1[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and use in further chemical transformations.

Table 1: Physical Properties
PropertyValueReference
Molecular Weight 202.20 g/mol [1]
Appearance Colorless liquid
Boiling Point 119-120 °C at 17 mmHg
Density 1.083 g/mL
Refractive Index 1.437
Table 2: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.20Quartet4H-O-CH₂ -CH₃
3.55Singlet1H-CO-CH -CO-
2.25Singlet3HCH₃ -CO-
1.25Triplet6H-O-CH₂-CH₃
Table 3: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)Assignment
201.5C =O (ketone)
166.0C =O (ester)
62.0-O-C H₂-CH₃
58.0-CO-C H-CO-
29.5C H₃-CO-
14.0-O-CH₂-C H₃
Table 4: Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~1745C=O stretch (ester)
~1720C=O stretch (ketone)
~1250C-O stretch (ester)
~2980C-H stretch (alkane)

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of diethyl malonate. This reaction involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks an acylating agent such as acetyl chloride.

Experimental Protocol: Acylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • Magnesium turnings

  • Absolute ethanol

  • Dry diethyl ether

  • Acetyl chloride

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Magnesium Enolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.0 eq). Add a small amount of absolute ethanol to initiate the reaction. A solution of diethyl malonate (1.0 eq) in absolute ethanol is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to ensure complete formation of the magnesium salt of diethyl malonate. The solvent is then removed under reduced pressure.

  • Acylation: The flask containing the magnesium enolate is cooled in an ice bath. Dry diethyl ether is added to dissolve the enolate. Acetyl chloride (1.0 eq) dissolved in dry diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product DEM Diethyl Malonate Enolate_Formation Enolate Formation DEM->Enolate_Formation Mg Magnesium Turnings Mg->Enolate_Formation EtOH Ethanol EtOH->Enolate_Formation AcCl Acetyl Chloride Acylation Acylation AcCl->Acylation Enolate_Formation->Acylation Magnesium Enolate Workup Aqueous Work-up Acylation->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation: The acidic α-hydrogen of diethyl malonate is abstracted by a base (in this case, formed from magnesium and ethanol) to generate a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of acetyl chloride. This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

The overall transformation results in the substitution of the acidic α-hydrogen of diethyl malonate with an acetyl group.

Signaling Pathway of Acylation

Acylation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Reactant Diethyl Malonate Enolate Magnesium Enolate (Nucleophile) Reactant->Enolate Deprotonation Base Base (Mg(OEt)₂) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acetyl Chloride (Electrophile) Acyl_Chloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse of Intermediate Leaving_Group Chloride Ion (Leaving Group) Tetrahedral_Intermediate->Leaving_Group

Caption: Mechanism of Diethyl Malonate Acylation.

Conclusion

This compound is a key synthetic intermediate with well-defined physical and spectroscopic properties. The acylation of diethyl malonate provides a reliable and scalable method for its preparation. The data and protocols presented in this guide are intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide on the Physical Properties of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Diethyl 2-(2-oxopropyl)malonate (CAS No. 23193-18-2). Due to a notable lack of experimentally determined data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties for liquid malonate esters. Furthermore, a relevant synthetic workflow is visualized to provide context for its formation.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name diethyl 2-(2-oxopropyl)propanedioate[1][2]
Synonyms Diethyl Acetonylmalonate, Acetonylmalonic Acid Diethyl Ester[2][5]
CAS Number 23193-18-2[1][2]
Molecular Formula C10H16O5[1][2]
Molecular Weight 216.23 g/mol [1][2]
Melting Point Not available[6]
Boiling Point 296.36°C at 760 mmHg (Predicted)[3][4]
Density Not available[6]
Refractive Index Not available[6]
Solubility Not available

Experimental Protocols for Physical Property Determination

Given the absence of specific experimental data for this compound, the following sections detail generalized, standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid organic compound. These protocols are widely applicable to compounds of similar nature.

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.[7][8]

  • Apparatus: Thiele tube, thermometer (-10 to 300°C), small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), rubber band or wire for attachment, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil or silicone oil).[9]

  • Procedure:

    • Fill the Thiele tube with the heat transfer fluid to a level above the side-arm.

    • Add approximately 0.5 mL of the liquid sample (this compound) into the small test tube.

    • Place the capillary tube, with the sealed end up, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly into the Thiele tube, with the heat transfer fluid covering the sample and the thermometer bulb.[10]

    • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the fluid.[10]

    • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

    • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[8][10] Record this temperature.

    • For accuracy, it is advisable to repeat the measurement. The barometric pressure should also be recorded as boiling points are pressure-dependent.[7]

The density of a liquid can be accurately determined by measuring the mass of a known volume using a pycnometer or a graduated cylinder and a balance.[11][12]

  • Apparatus: Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube), analytical balance, and a constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly.

    • Determine and record the mass of the empty, dry pycnometer.

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will exit through the capillary.

    • Thermostat the pycnometer and its contents in a constant temperature water bath (e.g., at 20°C or 25°C) for a set period to ensure thermal equilibrium.

    • Carefully wipe dry the outside of the pycnometer and measure its mass.

    • Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 4 and 5.

    • The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of water) * Density of water

The refractive index is a fundamental physical property that measures how light propagates through a substance.[13] It is a sensitive measure of purity.

  • Apparatus: Abbe refractometer, a constant temperature water bath connected to the refractometer, a light source (typically a sodium lamp or a white light source with a compensator), and a dropper.

  • Procedure:

    • Turn on the light source and the constant temperature water bath, allowing the refractometer prisms to reach the desired temperature (e.g., 20°C).

    • Open the prism assembly of the refractometer.

    • Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.

    • Close the prism assembly securely.

    • Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. You will see a dividing line between a light and a dark area.

    • If necessary, use the dispersion compensation knob to eliminate any color fringes and sharpen the dividing line.

    • Use the fine adjustment knob to center the dividing line exactly on the crosshairs of the eyepiece.

    • Read the refractive index value from the scale.

    • Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent (e.g., ethanol or acetone) after the measurement.

Signaling Pathways and Biological Activity

Currently, there is no information available in scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses significant biological activity. Its primary utility is likely as a chemical intermediate in organic synthesis.

Experimental Workflow: Synthesis via Malonic Ester Synthesis

This compound can be synthesized via the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[14][15] The general workflow involves the alkylation of diethyl malonate.[16][17] The following diagram illustrates the key steps in this synthetic pathway.[18]

MalonicEsterSynthesis DiethylMalonate Diethyl Malonate inv1 DiethylMalonate->inv1 Base Base (e.g., NaOEt) Base->inv1 Enolate Enolate Intermediate inv2 Enolate->inv2 AlkylHalide Alkylating Agent (e.g., Chloroacetone) AlkylHalide->inv2 AlkylatedProduct This compound inv1->Enolate Deprotonation inv2->AlkylatedProduct SN2 Alkylation

Caption: General workflow for the synthesis of this compound via malonic ester synthesis.

References

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(2-oxopropyl)malonate, also known as diethyl acetonylmalonate, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds and as a precursor to biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and explores its utility in research and drug development.

Core Properties and Data

This compound is a substituted diethyl malonate derivative. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₅[1][2]
Molecular Weight 216.23 g/mol [1][2]
IUPAC Name diethyl 2-(2-oxopropyl)propanedioate
CAS Number 23193-18-2[1][2]
Synonyms Diethyl acetonylmalonate, 2-Acetonylmalonic acid diethyl ester
Physical State Liquid
Boiling Point 296.36 °C at 760 mmHg[2]
Storage Temperature 2-8 °C[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the alkylation of diethyl malonate with chloroacetone. This reaction, a classic example of malonic ester synthesis, involves the formation of an enolate from diethyl malonate, which then acts as a nucleophile to displace the chloride from chloroacetone.[3]

Reaction Scheme

G DEM Diethyl Malonate DEOPM This compound DEM->DEOPM CA Chloroacetone CA->DEOPM Base Base (e.g., NaOEt) Base->DEOPM Salt Salt (e.g., NaCl) G start Start: Diethyl Malonate enolate Deprotonation with Base (e.g., NaOEt) start->enolate alkylation SN2 Attack on Chloroacetone enolate->alkylation workup Aqueous Work-up & Purification alkylation->workup product This compound workup->product

References

Technical Guide: Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed overview of Diethyl 2-(2-oxopropyl)malonate, also known as Diethyl 2-acetonylmalonate. The document covers its chemical identity, structural information, and key quantitative data. While specific experimental data for this compound is not widely available in public literature, this guide furnishes a representative, detailed experimental protocol for the synthesis of a structurally similar compound via malonic ester alkylation, a standard method for preparing such molecules. Furthermore, the guide discusses the applications of malonate derivatives and related keto-esters in the fields of medicinal chemistry and drug development, highlighting their role as versatile synthetic intermediates. A generalized workflow for the synthesis is provided in visual format.

Chemical Identity and Properties

This compound is a dicarbonyl compound featuring a malonic ester functional group substituted with an acetonyl (2-oxopropyl) side chain. Its structure combines the reactivity of a β-ketoester with the synthetic versatility of a malonic ester, making it a potentially valuable building block in organic synthesis.

The systematic IUPAC name for this compound is diethyl 2-(2-oxopropyl)propanedioate .

Table 1: Chemical Identifiers and Physical Properties

PropertyValueCitation
IUPAC Name diethyl 2-(2-oxopropyl)propanedioate
Common Name Diethyl 2-acetonylmalonate
CAS Number 23193-18-2[1][2]
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
Boiling Point Data not available[1][2]
Density Data not available[1][2]
Refractive Index Data not available[2]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved via the malonic ester synthesis, a classical method for forming carbon-carbon bonds. The core transformation involves the alkylation of a diethyl malonate enolate with an appropriate electrophile, in this case, chloroacetone or a similar 3-halopropan-2-one.

Representative Experimental Protocol: Alkylation of Diethyl Malonate

This protocol describes the synthesis of diethyl methylmalonate and serves as a model for the synthesis of this compound by substituting the alkylating agent.[3]

Reaction: (C₂H₅O₂C)₂CH₂ + Na⁺OC₂H₅⁻ → Na⁺[(C₂H₅O₂C)₂CH]⁻ + C₂H₅OH Na⁺[(C₂H₅O₂C)₂CH]⁻ + CH₃Br → (C₂H₅O₂C)₂CH(CH₃) + NaBr

Materials:

  • Absolute Ethyl Alcohol

  • Sodium metal

  • Diethyl malonate

  • Methyl Bromide (For adaptation, use Chloroacetone)

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Ether

  • Anhydrous Calcium Chloride

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser (with a calcium chloride tube), add 1 liter of absolute ethyl alcohol. Carefully add 46 g (2 gram atoms) of sodium metal in small pieces. Stir until all the sodium has dissolved.

  • Enolate Formation: To the resulting sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate.

  • Alkylation: Bubble 200 g (2.1 moles) of methyl bromide (or add an equimolar amount of chloroacetone dropwise) into the stirred solution through a gas delivery tube. An initial cooling with a water bath may be necessary to control the exothermic reaction. After the initial reaction subsides, allow the mixture to stand at room temperature for 1 hour and then reflux on a steam bath for an additional 2 hours, or until the solution is neutral to moist litmus paper.

  • Work-up: Distill the majority of the alcohol from the reaction mixture at atmospheric pressure. Add 600-700 cc of water containing 10 cc of concentrated hydrochloric acid to the residue and shake well.

  • Extraction: Separate the lower aqueous layer from the ester. Extract the aqueous layer twice with ether. Combine the ether extracts with the main ester product.

  • Purification: Wash the combined ester and ether layers with dilute hydrochloric acid, then with water. Dry the solution over anhydrous calcium chloride.

  • Distillation: After removing the ether by distillation, distill the residue under reduced pressure. The fraction corresponding to the alkylated product is collected.

Synthetic Workflow Visualization

The following diagram illustrates the generalized experimental workflow for the malonic ester alkylation described in the protocol.

G cluster_prep Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification reagents_prep Diethyl Malonate Sodium Ethoxide Ethanol flask_prep Stirred Reaction Flask reagents_prep->flask_prep Combine & Stir reaction_mix Reaction Mixture alkyl_halide Alkyl Halide (e.g., Chloroacetone) alkyl_halide->reaction_mix Add & Reflux distill Distill off Ethanol reaction_mix->distill wash Aqueous Wash (HCl) distill->wash extract Ether Extraction wash->extract dry Dry over Na2SO4/CaCl2 extract->dry final_distill Vacuum Distillation dry->final_distill product Final Product: Diethyl 2-alkylmalonate final_distill->product

Generalized workflow for malonic ester synthesis.

Applications in Research and Drug Development

Malonic esters are foundational reagents in organic synthesis, and their derivatives are crucial intermediates in the preparation of a wide array of commercially important compounds, particularly pharmaceuticals.[4]

Key Application Areas:

  • Synthesis of Carboxylic Acids: The malonic ester synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms (RX → RCH₂COOH) after hydrolysis and decarboxylation of the alkylated malonate.

  • Heterocyclic Chemistry: this compound is a 1,5-dicarbonyl compound precursor. Such compounds are highly valuable in the synthesis of various heterocycles, such as pyridines, pyrimidines, and quinolones, which are core structures in many bioactive molecules.

  • Pharmaceutical Intermediates: Diethyl malonate itself is a starting material for several drugs, including barbiturates (sedatives), non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, and antibacterial agents like nalidixic acid.[4] The introduction of a keto-functionalized side chain, as in this compound, provides an additional reactive handle for building more complex molecular architectures required for modern drug candidates. For example, related structures have been investigated as intermediates for small molecule kinase inhibitors used in anticancer therapy.[5] While direct use of this specific compound in a marketed drug is not prominently documented, its value lies in its potential as a versatile building block for creating libraries of compounds for drug discovery screening.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 2-(2-oxopropyl)malonate. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a versatile building block in organic synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with its proton network.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and typical coupling constants.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a~1.25Triplet6H~7.1
b~4.20Quartet4H~7.1
c~3.80Triplet1H~7.5
d~2.90Doublet2H~7.5
e~2.20Singlet3H-

Molecular Structure and Proton Assignments

The structure of this compound with proton assignments is presented below. The diagram illustrates the connectivity and the distinct proton environments within the molecule.

Figure 1. Chemical structure of this compound with proton labeling.

Experimental Protocol

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Receiver Gain: Adjust the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload.

  • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard organic molecule.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values).

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the spin-spin coupling relationships between the different sets of protons in this compound.

G a CH3 (a) ~1.25 ppm Triplet b CH2 (b) ~4.20 ppm Quartet a->b J = ~7.1 Hz b->a J = ~7.1 Hz c CH (c) ~3.80 ppm Triplet d CH2 (d) ~2.90 ppm Doublet c->d J = ~7.5 Hz d->c J = ~7.5 Hz e CH3 (e) ~2.20 ppm Singlet

Figure 2. Spin-spin coupling network in this compound.

An In-depth Technical Guide on the 13C NMR Spectroscopy of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Diethyl 2-(2-oxopropyl)malonate. Due to the absence of publicly available experimental 13C NMR data for this specific compound in surveyed databases, this document presents predicted chemical shifts based on established NMR principles and data from structurally analogous compounds. It also offers a detailed experimental protocol for acquiring 13C NMR data and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on the analysis of similar structures and standard chemical shift ranges for the functional groups present in the molecule. These groups include a ketone, two ester carbonyls, and various aliphatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O (Ketone)~202Ketone carbonyl carbons typically resonate in the 200-220 ppm range.
C=O (Ester)~168Ester carbonyl carbons are consistently found in the 160-180 ppm region.
-CH- (Malonate)~55The methine carbon is alpha to two electron-withdrawing carbonyl groups, shifting it downfield.
-O-CH2- (Ethyl)~62The methylene carbons attached to the ester oxygen are deshielded and appear in this region.
-CH2- (Propyl)~45The methylene carbon adjacent to the ketone is deshielded by the carbonyl group.
-CH3 (Propyl)~30The terminal methyl group of the propyl chain is a typical aliphatic carbon.
-CH3 (Ethyl)~14The terminal methyl groups of the ethyl esters are standard aliphatic carbons.

Experimental Protocols for 13C NMR Data Acquisition

This section outlines a detailed methodology for obtaining a 13C NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or dimethyl sulfoxide-d6 can also be used depending on solubility and the desired chemical shift reference.

  • Concentration: For a 13C NMR spectrum, a relatively concentrated sample is required due to the low natural abundance of the 13C isotope. A concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[1]

  • Sample Filtration: To ensure a high-quality spectrum with sharp lines, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for ¹H):

  • Spectrometer Frequency: 100-150 MHz for ¹³C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

  • Temperature: Standard room temperature (e.g., 298 K).

2.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Visualizations

3.1. Molecular Structure and Predicted 13C NMR Assignments

Caption: Predicted 13C NMR chemical shifts for this compound.

3.2. Experimental Workflow for 13C NMR Spectroscopy

experimental_workflow Generalized 13C NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start High-Purity Sample dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter nmr Place in NMR Spectrometer filter->nmr setup Set Acquisition Parameters nmr->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Standard baseline->reference end end reference->end Final Spectrum

Caption: A generalized workflow for acquiring a 13C NMR spectrum.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Diethyl 2-(2-oxopropyl)malonate. Due to the limited availability of a direct experimental spectrum for this specific compound in publicly accessible databases, this guide presents a predicted infrared spectrum based on the analysis of its constituent functional groups and data from analogous compounds. This guide also includes a detailed, generalized experimental protocol for obtaining the IR spectrum of a liquid sample such as this compound and a visualization of its chemical structure.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its ketone and diethyl malonate moieties. The presence of two ester carbonyl groups and one ketone carbonyl group is expected to result in strong absorption bands in the region of 1700-1760 cm⁻¹. The C-O stretching vibrations of the ester groups will also produce prominent peaks. The table below summarizes the predicted key IR absorption bands, their corresponding functional groups, and the expected intensity and wavenumber range.

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
~2980-2850C-H (Alkyl)StretchingMedium to Strong
~1750-1735C=O (Ester)StretchingStrong
~1715C=O (Ketone)StretchingStrong
~1465C-H (CH₂)BendingMedium
~1370C-H (CH₃)BendingMedium
~1250-1150C-O (Ester)StretchingStrong
~1050-1000C-CStretchingMedium

Note: This data is predicted based on the analysis of functional groups and typical values for β-keto esters. The exact peak positions and intensities may vary in an experimental spectrum.

Experimental Protocol for Acquiring an IR Spectrum of a Liquid Sample

The following is a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • A clean, dry pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Allow the instrument to warm up for at least 15-30 minutes to ensure thermal stability of the source and detector.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean and free of any contaminants. If necessary, clean the crystal with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • With nothing on the crystal, lower the ATR press arm (if applicable).

    • In the spectrometer software, initiate the collection of a background spectrum. This typically involves a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean pipette, place a small drop (typically 1-2 drops) of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • If your ATR accessory has a pressure arm, lower it onto the sample to ensure good contact between the liquid and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.

    • In the software, initiate the collection of the sample spectrum. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Process the spectrum as needed. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Label the significant peaks and correlate them to the functional groups present in the molecule.

  • Cleaning:

    • After the analysis, lift the pressure arm and clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is completely clean and dry for the next user.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound.

Diethyl_2_2_oxopropyl_malonate C1 C C2 C C1->C2 C5 C C1->C5 C8 CH₂ C1->C8 H1 H C1->H1 O1 O C2->O1 = O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₃ C3->C4 O3 O C5->O3 = O4 O C5->O4 C6 CH₂ O4->C6 C7 CH₃ C6->C7 C9 C C8->C9 O5 O C9->O5 = C10 CH₃ C9->C10

Caption: Chemical structure of this compound.

Mass Spectrometry Analysis of Diethyl 2-(2-oxopropyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the expected mass spectrometry data for Diethyl 2-(2-oxopropyl)malonate. Due to the limited availability of direct mass spectrometry data for this specific compound in public databases, this guide leverages data from closely related 2-substituted diethyl malonate derivatives to predict its fragmentation behavior and provide relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals working with malonate compounds and mass spectrometry techniques.

Predicted Mass Spectrometry Data

Based on the analysis of similar compounds, the electron ionization mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The key predicted mass-to-charge ratios (m/z) and their corresponding fragment ions are summarized in the table below.

Predicted m/zPredicted Ion StructureFragmentation Pathway
216[M]+• (Molecular Ion)Intact molecule
171[M - C2H5O]+Loss of an ethoxy radical
159[M - C3H5O]+Loss of the 2-oxopropyl radical
143[M - C2H5O - CO]+Loss of an ethoxy radical followed by loss of carbon monoxide
115[M - C3H5O - CO2]+Loss of the 2-oxopropyl radical followed by loss of carbon dioxide

Experimental Protocols

The following is a representative experimental protocol for acquiring electron ionization mass spectra of diethyl malonate derivatives, based on methodologies reported for similar compounds.[1][2][3]

Sample Preparation: The analyte, this compound, should be of high purity, typically purified by chromatography on silica gel. Purity should be confirmed by other analytical techniques such as 1H NMR, 13C NMR, and infrared spectroscopy prior to mass spectrometry analysis.[1]

Instrumentation:

  • Mass Spectrometer: A Kratos MS 25 RFA instrument or a similar double-focusing magnetic sector or quadrupole mass spectrometer capable of electron ionization.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Voltage: 70 eV.[1][3]

  • Sample Introduction: Direct probe insertion.

Data Acquisition:

  • Mass spectra are recorded over a mass range appropriate for the parent compound and its expected fragments (e.g., m/z 40-300).

  • The instrument is tuned and calibrated according to the manufacturer's specifications using a suitable calibration standard (e.g., perfluorokerosene, PFK).

Predicted Fragmentation Pathway

The fragmentation of 2-substituted diethyl malonate derivatives under electron ionization is characterized by several key cleavage events. A significant fragmentation pathway involves the loss of the substituent at the C2 position.[1][2][3] For this compound, the primary fragmentation is anticipated to be the loss of the 2-oxopropyl group.

A diagram illustrating the predicted primary fragmentation pathway is provided below.

Fragmentation_Pathway_of_Diethyl_2-(2-oxopropyl)malonate M This compound (m/z 216) F1 [M - C3H5O]+ (m/z 159) M->F1 - C3H5O• F2 [M - C2H5O]+ (m/z 171) M->F2 - C2H5O•

Caption: Predicted primary fragmentation of this compound.

Experimental Workflow

The general workflow for the analysis of this compound by mass spectrometry is outlined below. This workflow ensures data quality and accurate interpretation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation P1 Compound Synthesis & Purification P2 Purity Confirmation (NMR, IR) P1->P2 A1 Direct Probe Introduction P2->A1 A2 Electron Ionization (70 eV) A1->A2 A3 Mass Spectrum Acquisition A2->A3 D1 Identify Molecular Ion A3->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Structure Elucidation D2->D3

Caption: General workflow for mass spectrometry analysis.

References

Stability and Storage of Diethyl 2-(2-oxopropyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-(2-oxopropyl)malonate (CAS No. 23193-18-2). Due to the limited availability of specific stability studies for this compound, this guide also draws upon the established chemical behavior of β-keto esters to predict potential degradation pathways and outline relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 23193-18-2[1][2][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₆O₅[5][8]
Molecular Weight 216.23 g/mol [3]
Appearance Liquid[5][8]
Purity >95%[5][7][8]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound. The following conditions are recommended based on general safety data for related compounds.

ConditionRecommendation
Temperature Store in a cool, well-ventilated place.
Container Keep container tightly closed.
Atmosphere Store under an inert atmosphere if possible to prevent oxidation.
Incompatible Materials Avoid contact with strong acids, strong bases, and oxidizing agents.

Potential Degradation Pathways

As a β-keto ester, this compound is susceptible to two primary degradation pathways: hydrolysis and subsequent decarboxylation.

Hydrolysis

In the presence of acid or base and water, the ester groups of this compound can be hydrolyzed to form the corresponding β-keto acid, 2-(2-oxopropyl)malonic acid.

G This compound This compound 2-(2-oxopropyl)malonic acid 2-(2-oxopropyl)malonic acid This compound->2-(2-oxopropyl)malonic acid H₂O, H⁺ or OH⁻

Caption: Acid or base-catalyzed hydrolysis of this compound.

Decarboxylation

The resulting β-keto acid is thermally unstable and can readily undergo decarboxylation, particularly upon heating, to yield pentan-2-one and carbon dioxide.[9]

G 2-(2-oxopropyl)malonic acid 2-(2-oxopropyl)malonic acid Pentan-2-one Pentan-2-one 2-(2-oxopropyl)malonic acid->Pentan-2-one Heat (-CO₂)

Caption: Thermal decarboxylation of 2-(2-oxopropyl)malonic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and stability testing of this compound, based on standard organic chemistry techniques for similar compounds.

Synthesis of this compound

A plausible synthesis route involves the acylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Chloroacetone

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add chloroacetone dropwise to the reaction mixture and then reflux for 2-3 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Stability Testing: Hydrolysis Study

This protocol is designed to assess the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of this compound in acetonitrile.

  • For the hydrolysis study, prepare reaction mixtures by adding an aliquot of the stock solution to volumetric flasks containing 0.1 N HCl, 0.1 N NaOH, and purified water (for neutral hydrolysis).

  • Incubate the reaction mixtures at a controlled temperature (e.g., 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.

  • Neutralize the acidic and basic samples accordingly.

  • Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradation products.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis StockSolution Prepare Stock Solution in ACN ReactionMixtures Prepare Reaction Mixtures (Acidic, Basic, Neutral) StockSolution->ReactionMixtures Incubate Incubate at Controlled Temp. ReactionMixtures->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

References

Fundamental Reactivity of the Active Methylene Group in Diethyl 2-(2-oxopropyl)malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the active methylene group in Diethyl 2-(2-oxopropyl)malonate, also known as diethyl acetonylmalonate. This compound is a derivative of diethyl malonate and possesses a unique combination of a β-keto ester and a malonic ester functionality, making it a versatile precursor in organic synthesis. This guide will delve into its synthesis, the reactivity of its acidic methylene proton, and its applications in various key chemical transformations.

Introduction

This compound belongs to the class of active methylene compounds. The methylene group (-CH2-) is positioned between three electron-withdrawing groups (two ester carbonyls and one ketone carbonyl), which significantly increases the acidity of its protons. This heightened acidity, with an estimated pKa comparable to or even lower than that of diethyl malonate (pKa ≈ 13), allows for the facile formation of a stabilized carbanion (enolate) under basic conditions. This enolate is a potent nucleophile and serves as the cornerstone of the compound's rich and diverse reactivity.

Synthesis of this compound

Experimental Protocol: Acylation of Diethyl Malonate (Adapted)

Materials:

  • Diethyl malonate

  • Magnesium turnings

  • Anhydrous ethanol

  • Carbon tetrachloride (catalytic amount)

  • Acylating agent (e.g., chloroacetone or a related equivalent)

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (1.1 eq.) are suspended in anhydrous ethanol (sufficient to cover the magnesium).

  • A catalytic amount of carbon tetrachloride is added to initiate the reaction.

  • A solution of diethyl malonate (1.0 eq.) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed until all the magnesium has reacted.

  • The reaction mixture is cooled in an ice bath, and a solution of the acylating agent (e.g., chloroacetone, 1.0 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to stir at room temperature overnight.

  • The reaction is quenched by the slow addition of cold, dilute hydrochloric acid until the aqueous layer is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Core Reactivity of the Active Methylene Group

The primary driver of the reactivity of this compound is the acidity of the methine proton at the C-2 position. Deprotonation with a suitable base generates a resonance-stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Enolate_Formation cluster_0 Deprotonation cluster_1 Resonance Structures Reactant This compound Enolate Resonance-Stabilized Enolate Reactant->Enolate + Base Base Base (e.g., NaOEt) Acid Conjugate Acid Base->Acid + H+ Res1 Carbanion Enolate->Res1 Resonance Res2 Enolate (ester) Res1->Res2 Res3 Enolate (ketone) Res2->Res3

Diagram 1: Enolate Formation and Resonance
Alkylation

The enolate of this compound readily undergoes nucleophilic substitution with alkyl halides, providing a straightforward method for introducing alkyl groups at the C-2 position. This reaction typically proceeds via an SN2 mechanism, favoring primary and methyl halides.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium (1.0 eq.) in anhydrous ethanol.

  • This compound (1.0 eq.) is added dropwise to the sodium ethoxide solution at room temperature.

  • The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

  • The alkyl halide (1.0 eq.) is added dropwise, and the reaction mixture is refluxed for several hours until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The product is purified by vacuum distillation or column chromatography.

Alkylation_Workflow Start Start Deprotonation Deprotonation of this compound with NaOEt in Ethanol Start->Deprotonation Enolate_Formation Formation of Sodium Enolate Deprotonation->Enolate_Formation Alkylation Addition of Alkyl Halide (R-X) Enolate_Formation->Alkylation Reflux Reflux for several hours Alkylation->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Alkylated Product Purification->Product

Diagram 2: Alkylation Experimental Workflow
Acylation

Similar to alkylation, the enolate can be acylated using acyl chlorides or anhydrides. This reaction introduces an additional acyl group, leading to highly functionalized products that can serve as precursors for various heterocyclic systems.

Knoevenagel Condensation

The active methylene group of this compound can participate in Knoevenagel condensation with aldehydes and ketones. This reaction, typically catalyzed by a weak base such as piperidine or an amine salt, results in the formation of an α,β-unsaturated product after dehydration.

Knoevenagel_Mechanism Start Active Methylene Compound + Aldehyde/Ketone Enolate_Formation Base-catalyzed enolate formation Start->Enolate_Formation Base Nucleophilic_Attack Nucleophilic attack on carbonyl Enolate_Formation->Nucleophilic_Attack Aldol_Adduct Formation of aldol-type adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration -H2O Product α,β-unsaturated product Dehydration->Product

Diagram 3: Knoevenagel Condensation Mechanism
Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a pathway to synthesize hydrazones from β-keto esters.[1] In the case of this compound, reaction with an aryl diazonium salt would likely lead to the cleavage of one of the ester groups or the acetyl group, followed by the formation of a hydrazone.[1][2] This reaction is a powerful tool for the synthesis of indoles and other nitrogen-containing heterocycles.[2]

Quantitative Data

Due to the limited availability of specific data for this compound in the searched literature, the following tables present data for the closely related parent compound, diethyl malonate, and analogous reactions. This information serves as a valuable reference for predicting the properties and reactivity of the target compound.

Table 1: Physical and Spectroscopic Properties of Diethyl Malonate

PropertyValue
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
Boiling Point199 °C
Density1.055 g/cm³
pKa~13
¹H NMR (CDCl₃)
δ 1.28 (t, 6H)CH₃
δ 3.39 (s, 2H)CH₂
δ 4.21 (q, 4H)OCH₂
¹³C NMR (CDCl₃)
δ 14.0CH₃
δ 41.5CH₂
δ 61.4OCH₂
δ 166.8C=O
IR (neat)
2984 cm⁻¹C-H stretch
1734 cm⁻¹C=O stretch
1250-1030 cm⁻¹C-O stretch

Table 2: Representative Yields for Reactions of Diethyl Malonate Derivatives

ReactionSubstrateReagentProductYield (%)
AcylationDiethyl aminomalonate HClPropionic anhydrideDiethyl (1-oxopropyl)malonate72%[3]
Knoevenagel CondensationDiethyl malonateIsovaleraldehydeDiethyl 2-(2-methylpropylidene)malonate85-89%[4]
Michael AdditionDiethyl malonateChalconeDiethyl 2-(3-oxo-1,3-diphenylpropyl)malonate80-91%

Conclusion

This compound is a highly functionalized molecule with significant potential in organic synthesis. The pronounced acidity of its active methylene proton allows for easy formation of a nucleophilic enolate, which can be exploited in a wide range of C-C bond-forming reactions including alkylations, acylations, and condensation reactions. While specific experimental data for this particular compound is sparse in readily accessible literature, the well-established reactivity of the parent diethyl malonate and other β-dicarbonyl compounds provides a strong predictive framework for its synthetic applications. This guide serves as a foundational resource for researchers and professionals looking to harness the synthetic utility of this versatile building block. Further investigation into the specific reaction conditions and yields for this compound is warranted to fully explore its synthetic potential.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1] This process involves the migration of a proton and the simultaneous shift of a double bond. For β-dicarbonyl compounds such as Diethyl 2-(2-oxopropyl)malonate (also known as diethyl acetylmalonate), the presence of two carbonyl groups significantly influences the position of this equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group.[1] Understanding the tautomeric equilibrium is crucial as the keto and enol forms exhibit different chemical reactivity, with the enol acting as a nucleophile in various synthetic transformations.

This guide will delve into the theoretical underpinnings of the keto-enol tautomerism in this compound, outline experimental methodologies for its quantitative analysis, and present the expected data in a structured format.

Tautomeric Equilibrium in this compound

The keto-enol equilibrium of this compound involves the interconversion of the diketo form and the enol form, as depicted below.

Figure 1: Keto-enol tautomerism of this compound.

The position of this equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer.

Keq = [Enol] / [Keto]

Several factors influence the value of Keq:

  • Solvent Polarity: In general, nonpolar solvents favor the enol form due to the stability conferred by the intramolecular hydrogen bond. Polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups, thus favoring the more polar keto form.[2]

  • Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. If the enolization is exothermic, a decrease in temperature will favor the enol form, and vice versa.

  • Substituent Effects: The electronic nature of substituents on the β-dicarbonyl framework can influence the acidity of the α-proton and the stability of the resulting enol.

Experimental Characterization

The primary technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4]

Detailed Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in different solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in each deuterated solvent at a known concentration (e.g., 0.1 M).

    • Ensure the solutions are homogeneous.

    • Transfer an appropriate volume of each solution into a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Carefully integrate the signals corresponding to the keto and enol forms. Key signals to monitor are the methine proton of the enol and the methylene protons of the keto form.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol tautomers. Based on literature for similar compounds, the following chemical shifts are expected:

      • Keto form: A singlet for the methine proton (CH) adjacent to the acetyl and ester groups, and a singlet for the acetyl methyl protons (CH₃).

      • Enol form: A singlet for the vinylic proton (=CH) and a singlet for the acetyl methyl protons in a different chemical environment. A broad singlet for the enolic hydroxyl proton (-OH) is also expected at a downfield chemical shift.

    • Calculate the equilibrium constant (Keq) using the integral values of non-overlapping, characteristic peaks of the keto and enol forms. For instance, using the methine proton of the keto form (Iketo) and the vinylic proton of the enol form (Ienol): Keq = Ienol / Iketo

    • Calculate the percentage of each tautomer: % Enol = (Ienol / (Ienol + Iketo)) * 100 % Keto = (Iketo / (Ienol + Iketo)) * 100

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare 0.1 M solution of this compound in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire 1H NMR spectrum at constant temperature prep2->acq1 an1 Identify and integrate keto and enol signals acq1->an1 an2 Calculate K_eq and % tautomer distribution an1->an2 an3 Repeat for different solvents an2->an3

Figure 2: Workflow for the experimental determination of tautomeric equilibrium.

Expected Quantitative Data

SolventDielectric Constant (ε)Expected KeqExpected ΔG° (kJ/mol)Expected ΔH° (kJ/mol)Expected ΔS° (J/mol·K)
Benzene-d₆2.3> 1< 0NegativeSmall
Chloroform-d4.8~ 1~ 0Slightly NegativeSmall
Acetone-d₆21< 1> 0Slightly PositiveSmall
DMSO-d₆47<< 1>> 0PositiveSmall

Table 1: Predicted Equilibrium Constants and Thermodynamic Parameters for the Keto-Enol Tautomerism of this compound in Various Solvents at 298 K.

Signaling Pathways and Logical Relationships

The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases.[1] These pathways are crucial in understanding the reactivity of this compound in different chemical environments.

Acid-Catalyzed Tautomerism:

acid_catalysis Keto Keto Tautomer ProtonatedKeto Protonated Carbonyl (Oxonium Ion) Keto->ProtonatedKeto + H+ ProtonatedKeto->Keto - H+ Enol Enol Tautomer ProtonatedKeto->Enol - H+ Enol->ProtonatedKeto + H+

Figure 3: Acid-catalyzed keto-enol interconversion pathway.

Base-Catalyzed Tautomerism:

base_catalysis Keto Keto Tautomer Enolate Enolate Anion Keto->Enolate - H+ Enolate->Keto + H+ Enol Enol Tautomer Enolate->Enol + H+ Enol->Enolate - H+

Figure 4: Base-catalyzed keto-enol interconversion pathway.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical nature. This guide has provided a comprehensive theoretical and practical framework for its investigation. Through the application of ¹H NMR spectroscopy, the equilibrium constant and thermodynamic parameters of this tautomerism can be determined in various solvent environments. The provided experimental protocols and expected data trends, based on analogous systems, offer a solid starting point for researchers. A thorough understanding of this equilibrium is essential for controlling the reactivity of this compound and for its effective utilization in the synthesis of more complex molecules, including those of pharmaceutical interest. Further research is warranted to obtain and publish specific quantitative data for this compound to enrich the collective knowledge in this area.

References

In-Depth Technical Guide: Diethyl 2-(2-Oxopropyl)malonate Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Clear identification and understanding of a substance's physical properties are fundamental to its safe handling.

Identifier Value
Chemical Name Diethyl 2-(2-oxopropyl)malonate
CAS Number 23193-18-2
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
Appearance Assumed to be a liquid, based on supplier information.
Purity Typically available at ≥95%.

Data sourced from publicly available supplier information.

Hazard Identification and Precautionary Measures

While a specific GHS classification for this compound is not widely published, a conservative approach to handling is recommended. The following potential hazards and precautionary statements are based on general knowledge of similar chemical structures.

Potential Hazards:

  • May cause skin and eye irritation upon contact.

  • May be harmful if swallowed or inhaled.

  • The toxicological properties have not been thoroughly investigated.

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Exposure Controls and Personal Protection

Establishing a safe working environment is paramount when handling chemicals with unknown toxicological profiles.

Control Parameter Recommendation
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with EN166 or other appropriate standards.
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene) and a laboratory coat. Change gloves immediately if they become contaminated.
Respiratory Protection If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Hygiene Measures Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly before leaving the lab.

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Aspect Guideline
Safe Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents.
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately rinse eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

A clear and practiced spill response plan is essential for mitigating the impact of an accidental release. The following workflow outlines the general procedure for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Final_Steps Decontamination & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Notify Assess Assess Spill Size & Risk Alert->Assess Inform PPE Don Appropriate PPE Assess->PPE If safe to proceed Evacuate_Lab Evacuate Laboratory & Call Emergency Services Assess->Evacuate_Lab If large or hazardous Contain Contain Spill with Absorbent Material PPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb Collect Collect Waste in a Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Chemical Spill Response Workflow

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet or professional safety consultation. Users should always conduct a thorough risk assessment before handling any chemical.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The pyrimidine scaffold is a core component of various clinically used drugs. The functionalization of the pyrimidine ring offers a powerful tool for modulating the pharmacological profile of these molecules. This document provides detailed application notes and experimental protocols for the synthesis of 5-acetyl-pyrimidine derivatives using diethyl 2-(2-oxopropyl)malonate as a versatile starting material. This β-keto ester allows for the introduction of an acetyl group at the C5 position of the pyrimidine ring, a substitution pattern known to be important for various biological activities, including kinase inhibition.[3][4]

The synthesis of these pyrimidine derivatives is primarily achieved through well-established cyclocondensation reactions, such as the Biginelli and Pinner reactions, by reacting this compound with urea, thiourea, or guanidine.[5] These reactions provide a straightforward and efficient route to a variety of substituted pyrimidines.

Synthetic Pathways

The general synthetic scheme involves the condensation of this compound with a suitable N-C-N building block (urea, thiourea, or guanidine) under appropriate reaction conditions to yield the corresponding 5-acetyl-pyrimidine derivative. The reaction proceeds through a cyclocondensation mechanism.

reagent1 This compound product 5-Acetyl-pyrimidine Derivative reagent1->product Cyclocondensation reagent2 Urea / Thiourea / Guanidine reagent2->product

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocols

The following protocols are based on established methodologies for similar pyrimidine syntheses and are adapted for this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 5-acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from this compound and Thiourea

This protocol is adapted from a similar Biginelli-like reaction.[5]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Acetylacetone

  • Trifluoroacetic acid (catalyst)

  • p-Tolylaldehyde (optional, for a multi-component reaction)

Procedure:

  • Dissolve thiourea (0.76 g, 0.01 mol) in a mixture of acetylacetone (4 ml) and ethanol (1 ml).

  • Add this compound (equivalent to the β-keto ester in the reference, e.g., 0.01 mol) dropwise to the solution while stirring.

  • After 5 minutes of stirring, if performing a multi-component reaction, add the aldehyde (e.g., p-tolylaldehyde, 1.18 ml, 0.01 mol). For the direct synthesis, this step can be omitted, though the reaction may require different optimization.

  • Stir the mixture for 30 minutes, then add a catalytic amount of trifluoroacetic acid (0.03 ml).

  • Heat the reaction mixture at 55-60°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol to obtain the desired product.

Expected Outcome: The reaction is expected to yield the corresponding 5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivative. Yields for analogous reactions are reported to be in the range of good to excellent.[5]

Protocol 2: Synthesis of 2-amino-4,6-dihydroxypyrimidine from Diethyl Malonate and Guanidine (General Guidance)

While a specific protocol for this compound was not found, this procedure for diethyl malonate can be adapted.[6] The presence of the 2-oxopropyl group may require adjustment of reaction times and temperatures.

Materials:

  • This compound

  • Guanidine nitrate

  • Sodium ethoxide solution in ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add this compound (0.17 mol) and guanidine nitrate (0.17 mol) to the sodium ethoxide solution. The molar ratio of the reactants to sodium ethoxide should be optimized, but a starting point of 1:1:2.4-2.5 (malonate:guanidine:base) can be used.[6]

  • Stir the mixture at reflux (around 95°C) for 0.5 - 1.5 hours.[6]

  • After the reaction, distill off the ethanol to obtain a white solid.

  • Dissolve the solid in water and slowly add 5% acetic acid to adjust the pH to 4-6.

  • Filter the resulting precipitate, wash with water, and dry to obtain the product.

Expected Outcome: This reaction is expected to yield 2-amino-5-acetyl-6-methylpyrimidin-4-ol. The yield for the analogous reaction with diethyl malonate is reported to be around 81%.[6]

Data Presentation

Table 1: Synthesis of 5-Acetyl-pyrimidine Derivatives
Product NameStarting MaterialsReagentCatalyst/SolventYield (%)Reference
1-(6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethanoneAcetylacetone, p-tolylaldehydeThioureaTrifluoroacetic acid / Ethanol, AcetylacetoneHigh[5]
2-amino-4,6-dihydroxypyrimidineDiethyl malonateGuanidine NitrateSodium ethoxide / Ethanol80-82[6]

Note: The yields are based on analogous reactions and should be considered as expected values upon optimization for this compound.

Application Notes: Biological Significance of 5-Acetyl-pyrimidine Derivatives

The introduction of an acetyl group at the 5-position of the pyrimidine ring can significantly influence the biological activity of the resulting compounds. These derivatives have shown promise in several therapeutic areas, particularly as kinase inhibitors in cancer therapy.

Kinase Inhibition

Many 5-substituted pyrimidine derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The acetyl group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of kinases, thereby leading to potent and selective inhibition. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinases A and B, crucial for mitotic progression.[4]

cluster_0 Cellular Signaling cluster_1 Inhibition Mechanism Kinase Kinase (e.g., Aurora Kinase) Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Pathway Downstream Signaling (e.g., Cell Cycle Progression) PhosphoSubstrate->Pathway Pyrimidine 5-Acetyl-pyrimidine Derivative Inhibition Inhibition Pyrimidine->Inhibition Inhibition->Kinase

Caption: Inhibition of kinase signaling by 5-acetyl-pyrimidine derivatives.

Anticancer Activity

The kinase inhibitory activity of 5-acetyl-pyrimidine derivatives often translates into potent anticancer effects. By blocking the signaling pathways that drive cell proliferation and survival, these compounds can induce apoptosis and inhibit tumor growth. Several studies have reported the cytotoxic effects of pyrimidine derivatives against various cancer cell lines.[7][8]

Workflow for Screening and Development

The synthesized 5-acetyl-pyrimidine derivatives can be subjected to a screening cascade to identify lead compounds for drug development.

start Synthesis of 5-Acetyl-pyrimidine Library screen1 In vitro Kinase Inhibition Assays start->screen1 screen2 Cell-based Proliferation and Cytotoxicity Assays screen1->screen2 hit_id Hit Identification screen2->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow for 5-acetyl-pyrimidine derivatives.

Quantitative Biological Data

The following table summarizes the reported biological activities of some pyrimidine derivatives, highlighting the potential of this scaffold.

Table 2: Biological Activity of Selected Pyrimidine Derivatives
Compound ClassTarget/AssayActivity (IC50/Ki)Reference
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A Kinase8.0 nM (Ki)[4]
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora B Kinase9.2 nM (Ki)[4]
Pyrimidine-5-carbonitrile derivativesEGFR Tyrosine KinasePotent Inhibition[7]
Oxazolo[5,4-d]pyrimidine derivativesAnticancer (HT29 cell line)58.4 µM (CC50)[8]

Note: This data is for structurally related pyrimidine derivatives and serves to illustrate the potential of the 5-acetyl-pyrimidine scaffold.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of 5-acetyl-pyrimidine derivatives. The straightforward cyclocondensation reactions with urea, thiourea, and guanidine provide access to a diverse chemical space with significant potential for drug discovery, particularly in the area of oncology. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Further optimization of reaction conditions and comprehensive biological screening are encouraged to identify novel therapeutic agents.

References

Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad applicability.[1] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. These products serve as versatile intermediates in the synthesis of a wide array of fine chemicals, polymers, and notably, pharmaceutical agents.[2][3] This document provides detailed application notes and generalized protocols for the Knoevenagel condensation reaction, with a specific focus on the use of Diethyl 2-(2-oxopropyl)malonate as the active methylene component. While specific literature on this exact substrate is limited, the provided protocols are based on well-established procedures for structurally similar β-keto esters and 1,3-dicarbonyl compounds.[4]

Reaction Mechanism and Significance

The Knoevenagel condensation proceeds through a sequence of steps initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product. Subsequent dehydration, often spontaneous or promoted by the reaction conditions, leads to the final α,β-unsaturated product.[5]

The use of this compound as a substrate introduces a reactive ketone functionality alongside the active methylene group, opening avenues for subsequent intramolecular reactions or further functionalization, making it a valuable building block in combinatorial chemistry and drug discovery.

Applications in Drug Development

The α,β-unsaturated carbonyl motif generated from the Knoevenagel condensation is a common pharmacophore in a variety of biologically active molecules. These compounds have demonstrated a wide range of therapeutic activities, including but not limited to:

  • Anticancer Agents: The unsaturated system can act as a Michael acceptor, interacting with biological nucleophiles in cancer cells.

  • Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain this structural feature.[5]

  • Antimicrobial Agents: The reactivity of the enone system can be leveraged to design novel antibiotics and antifungals.

  • Central Nervous System (CNS) Active Compounds: The scaffold can be modified to interact with various receptors and enzymes in the CNS.

The versatility of the Knoevenagel condensation allows for the facile synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for Knoevenagel condensations of analogous 1,3-dicarbonyl compounds with various aldehydes. This data can serve as a starting point for optimizing the reaction with this compound.

Table 1: Catalyst and Solvent Effects on the Knoevenagel Condensation of 1,3-Dicarbonyl Compounds with Benzaldehyde

Entry1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetylacetonePiperidineMethanol251-285-95
2Diethyl malonatePiperidine/Acetic AcidTolueneReflux4-680-90
3Ethyl acetoacetatePyrrolidineEthanolReflux3-588-96
4AcetylacetoneIndium TrichlorideAcetonitrileRoom Temp2-480-92
5Diethyl malonatePolystyrene-supported AlCl₃Solvent-free602-487-98

Table 2: Substrate Scope - Knoevenagel Condensation with Various Aldehydes

EntryAldehyde1,3-Dicarbonyl CompoundCatalystConditionsYield (%)
14-ChlorobenzaldehydeAcetylacetonePiperidineMethanol, 25°C, 2h92
24-NitrobenzaldehydeDiethyl malonatePiperidineEthanol, Reflux, 3h95
34-MethoxybenzaldehydeEthyl acetoacetatePyrrolidineToluene, Reflux, 5h85
4FurfuralAcetylacetoneSodium AlginateWater, 80°C, 6h86
5CinnamaldehydeMalononitrileAmmonium AcetateSolvent-free, MW, 5 min94

Experimental Protocols

The following are generalized protocols for performing a Knoevenagel condensation. These should be adapted and optimized for this compound and the specific aldehyde being used.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Solution

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Piperidine

  • Ethanol (or other suitable solvent like Toluene or Methanol)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in ethanol (5-10 mL per mmol of malonate derivative).

  • Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired α,β-unsaturated compound.

Protocol 2: Solvent-Free Knoevenagel Condensation

Materials:

  • This compound

  • Aldehyde

  • A solid base catalyst (e.g., ammonium acetate, basic alumina)

  • Mortar and pestle or a small reaction vial with a magnetic stirrer

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a mortar or a small vial, mix this compound (1.0 eq.), the aldehyde (1.0 eq.), and the solid catalyst (e.g., ammonium acetate, 0.2 eq.).

  • Grind the mixture with a pestle or stir vigorously at room temperature. The reaction is often exothermic and may become liquid.

  • Monitor the reaction by TLC. The reaction is typically complete within 5-30 minutes.

  • Upon completion, add ice-cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to achieve higher purity.

Mandatory Visualizations

Knoevenagel Condensation Reaction Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene This compound Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Aldehyde Aldehyde (R-CHO) AldolAdduct Aldol Addition Product Enolate->AldolAdduct Aldehyde->AldolAdduct Nucleophilic Attack AldolAdduct2 Aldol Addition Product FinalProduct α,β-Unsaturated Product AldolAdduct2->FinalProduct Elimination Water H₂O FinalProduct->Water

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow for Knoevenagel Condensation

Experimental_Workflow start Start reactants Mix Reactants: - this compound - Aldehyde - Catalyst start->reactants reaction Reaction: - Heat/Stir - Monitor by TLC reactants->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, IR, MS purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Knoevenagel condensation.

References

Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1][2] It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[1] This reaction is widely employed in the synthesis of complex molecules and pharmaceutical intermediates due to its reliability and versatility.

Diethyl 2-(2-oxopropyl)malonate is a particularly valuable Michael donor. Its central methylene proton is highly acidic, being positioned between two ester groups, facilitating easy formation of the nucleophilic enolate under basic conditions. The resulting Michael adducts are multifunctional, containing a 1,5-dicarbonyl-like structure (a ketone and two esters), which serves as a versatile precursor for a variety of subsequent transformations, including cyclizations, reductions, and further functionalizations. While specific literature on the Michael additions of this exact donor is limited, its reactivity is highly predictable and analogous to other well-studied active methylene compounds like diethyl malonate and β-ketoesters.[3][4]

These notes provide a generalized framework and detailed protocols for performing the Michael addition using this compound with various α,β-unsaturated compounds.

Reaction Principles and Application Notes

The reaction proceeds via the formation of a resonance-stabilized enolate from this compound, which then attacks the electrophilic β-carbon of the Michael acceptor.

General Reaction Scheme:

Suitable Michael Acceptors: The reaction is broadly applicable to a range of electron-deficient olefins, including:

  • α,β-Unsaturated Ketones (Enones): Such as chalcones, methyl vinyl ketone, and cyclic enones (e.g., cyclohexenone).[5]

  • α,β-Unsaturated Aldehydes (Enals): Such as acrolein and cinnamaldehyde.

  • α,β-Unsaturated Esters: Such as ethyl acrylate.

  • Nitroalkenes: Such as β-nitrostyrene.[6]

  • α,β-Unsaturated Nitriles: Such as acrylonitrile.

Catalysis and Reaction Conditions:

  • Base Catalysis: The most common method involves a catalytic amount of a base. To prevent transesterification, the alkoxide base should match the alcohol of the ester (e.g., sodium ethoxide for diethyl esters).[4] Other bases like potassium tert-butoxide (KOt-Bu) or sodium hydroxide (NaOH) can also be used, typically in an alcoholic solvent like ethanol.[3]

  • Organocatalysis: Modern approaches utilize chiral organocatalysts, such as proline derivatives or primary/secondary amines, to achieve high stereoselectivity.[6] These methods often proceed via enamine intermediates and can provide asymmetric induction, which is critical in drug development.

Data Presentation

The following table summarizes representative yields for the Michael addition of active methylene compounds (analogous to this compound) to various α,β-unsaturated acceptors under base-catalyzed conditions. These values serve as a benchmark for expected outcomes.

Michael AcceptorAcceptor StructureCatalystSolventReaction Time (h)Yield (%)Reference (Analogous Donor)
ChalconePh-CH=CH-CO-PhNaOHEthanol2-485-95[3]
Methyl Vinyl KetoneCH2=CH-CO-CH3NaOEtEthanol12-2470-85[7]
Cyclohex-2-en-1-one(CH2)3-CH=CH-COL-prolineIonic Liquid14-24~50-60[5]
BenzylideneacetonePh-CH=CH-CO-CH3L-prolineIonic Liquid14-2480-90[5]
β-NitrostyrenePh-CH=CH-NO2Thiourea Deriv.Toluene1280-95[6]

Table 1: Representative data for Michael additions with analogous donors.

Experimental Protocols

This section provides a detailed, generalized protocol for the base-catalyzed Michael addition of this compound.

Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone

Objective: To synthesize a Michael adduct from this compound and a generic α,β-unsaturated ketone (e.g., chalcone).

Materials:

  • This compound (1.0 equiv)

  • α,β-Unsaturated Ketone (1.0 equiv)

  • Absolute Ethanol

  • Sodium Ethoxide (NaOEt), 21% solution in ethanol (0.1-0.2 equiv), or Sodium Hydroxide (NaOH), 2.2 M solution (0.2 equiv)[3]

  • Diethyl Ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv) and this compound (1.0 equiv). Dissolve the solids in absolute ethanol (approx. 20 mL per gram of ketone). Stir the mixture at room temperature until all solids have dissolved.

  • Initiation: Slowly add the sodium ethoxide or sodium hydroxide solution dropwise to the stirred mixture at room temperature.[3] The solution may change color or become cloudy.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2 to 24 hours, depending on the reactivity of the acceptor. Gentle heating under reflux can be applied to accelerate the reaction if necessary.

  • Workup and Neutralization: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature (if heated) and pour it into a beaker containing ice-cold water. Acidify the aqueous mixture to a pH of ~6-7 by the slow addition of 1 M HCl. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to obtain the pure Michael adduct.[3]

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the theoretical mechanism and a practical workflow for the Michael addition.

Caption: General mechanism of the Michael Addition reaction.

Experimental_Workflow Experimental Workflow for Michael Addition A 1. Reagent Preparation - Dissolve donor and acceptor in ethanol B 2. Reaction Initiation - Add base catalyst dropwise A->B C 3. Reaction Monitoring - Stir at room temperature - Track progress with TLC B->C D 4. Quenching & Neutralization - Pour into ice-water - Acidify with dilute HCl C->D Reaction Complete E 5. Extraction & Washing - Extract with organic solvent - Wash with water, NaHCO3, brine D->E F 6. Drying & Concentration - Dry over Na2SO4 - Remove solvent via rotary evaporation E->F G 7. Purification - Recrystallization or - Column Chromatography F->G H 8. Analysis - Obtain pure Michael Adduct - Characterize (NMR, MS, IR) G->H

References

Application Note: Protocol for Alkylation of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the C-alkylation of diethyl 2-(2-oxopropyl)malonate, a versatile building block in organic synthesis, particularly for the preparation of γ-diketones and other complex molecules. The protocol outlines the generation of the enolate followed by its reaction with various alkylating agents. This document includes a step-by-step experimental procedure, a table of representative yields for analogous reactions, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound possesses an active methylene group, with protons on the α-carbon being acidic due to the electron-withdrawing effects of the adjacent carbonyl groups from both the malonate and the oxopropyl moieties. This acidity allows for the facile deprotonation by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate can then undergo a substitution reaction with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position. This reaction is a cornerstone in the synthesis of a wide array of organic compounds and is of significant interest in medicinal chemistry and drug development for the construction of complex molecular scaffolds.

Data Presentation

The following table summarizes typical yields for the alkylation of diethyl malonate, a structurally similar compound to this compound, with various alkyl halides under different reaction conditions. This data is provided to offer a general expectation of reaction efficiency.

Alkylating AgentBaseSolvent/ConditionsProductYield (%)
n-Propyl bromidenano-K2CO3Acetonitrile, 65°CDiethyl 2-propylmalonate85.2[1]
1-BromopentaneK2CO3 / 18-crown-6Acetonitrile, 100°CDiethyl 2-pentylmalonate72[2]
Ethyl bromideSodium ethoxideEthanolDiethyl 2-ethylmalonate85[3]
Isopropyl bromideSodium ethoxideDiethyl carbonateDiethyl 2-isopropylmalonate70-75[4]
Allyl bromideSodium ethoxideDiethyl carbonateDiethyl 2-allyl-sec-butylmalonate86[4]
Benzyl chloridePotassium butylateDi-n-butyl carbonateDi-n-butyl 2-benzylcetylmalonate67[4]

Experimental Protocol

This protocol details a general procedure for the alkylation of this compound using sodium ethoxide as the base and an alkyl halide as the electrophile.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium metal

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add this compound dropwise with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide to the reaction mixture. The reaction may be exothermic. Depending on the reactivity of the alkyl halide, the mixture may be stirred at room temperature or heated to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel and allow the layers to separate. Extract the aqueous layer with two more portions of diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure alkylated this compound.

Safety Precautions:

  • Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere and away from water.

  • Alkyl halides can be toxic and lachrymatory; handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Visualizations

Experimental Workflow

Alkylation_Workflow Experimental Workflow for Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol enolate Enolate Formation: Add this compound prep_base->enolate To reaction flask alkylation Alkylation: Add Alkyl Halide (Room Temp or Reflux) enolate->alkylation Stir 30-60 min quench Quench with sat. NH4Cl alkylation->quench Upon completion extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify

Caption: A flowchart of the alkylation protocol.

References

Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conditions for the decarboxylation of diethyl 2-(2-oxopropyl)malonate and its derivatives, a critical transformation in the synthesis of ketones and various pharmaceutical intermediates.

Introduction

The decarboxylation of β-keto esters, such as this compound derivatives, is a fundamental reaction in organic synthesis. This process involves the removal of a carboxyl group, typically as carbon dioxide, to yield a ketone. The reaction is synthetically valuable as it allows for the use of malonic esters as synthons for the introduction of an acetyl group or substituted acetyl groups, which can be subsequently removed. Two primary methods are employed for this transformation: the Krapcho decarboxylation and traditional acidic or basic hydrolysis followed by thermal decarboxylation.

The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction efficiency. The Krapcho decarboxylation offers a milder, often higher-yielding alternative for substrates that are sensitive to harsh pH conditions.

I. Krapcho Dealkoxycarbonylation

The Krapcho dealkoxycarbonylation is a versatile and widely used method for the decarboxylation of esters bearing an electron-withdrawing group in the β-position.[1] The reaction is typically carried out in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, and a small amount of water at elevated temperatures.[1] This method is particularly advantageous as it often proceeds under neutral conditions, avoiding harsh acids or bases that can affect other functional groups.[1]

A. General Reaction Scheme

Krapcho_Reaction cluster_main Krapcho Dealkoxycarbonylation start This compound Derivative product Ketone Product start->product Heat (140-180 °C) reagents Salt (e.g., LiCl, NaCl) Wet DMSO

Caption: General scheme of the Krapcho dealkoxycarbonylation.

B. Quantitative Data for Krapcho Decarboxylation of Malonate Derivatives
SubstrateSalt (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl 2-benzylmalonateLiCl (1.1)wet DMSO160295
Diethyl 2-ethyl-2-phenylmalonateNaCl (1.2)wet DMSO170-180488
Diethyl 2-allyl-2-propylmalonateLiCl (1.0)wet DMSO165392
Diethyl 2-(cyanomethyl)-2-phenylmalonateNaCN (1.5)wet DMSO1501.590
This compound (Predicted)LiCl (1.1)wet DMSO160-1702-485-95
C. Experimental Protocol: Krapcho Decarboxylation

This protocol is a general procedure adaptable for various this compound derivatives.

Materials:

  • This compound derivative (1.0 eq)

  • Lithium chloride (LiCl) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound derivative and lithium chloride.

  • Add DMSO and a small amount of water (typically 2-5% v/v of the DMSO).

  • Heat the reaction mixture to 160-180 °C and maintain it at this temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone product.

  • Purify the product by column chromatography on silica gel or distillation as required.

II. Acid-Catalyzed Hydrolysis and Decarboxylation

This classical two-step, one-pot method involves the hydrolysis of the diester to the corresponding dicarboxylic acid, which then undergoes thermal decarboxylation. This method is often effective but can be harsh for sensitive substrates.

A. General Reaction Scheme

Acid_Decarboxylation cluster_main Acid-Catalyzed Hydrolysis and Decarboxylation start This compound Derivative step1 Hydrolysis (H₃O⁺, Heat) start->step1 intermediate Diacid Intermediate step1->intermediate step2 Decarboxylation (Heat) intermediate->step2 product Ketone Product step2->product

Caption: Two-step acid-catalyzed hydrolysis and decarboxylation.

B. Quantitative Data for Acid-Catalyzed Decarboxylation
SubstrateAcidSolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl 2-methyl-2-propylmalonate6M HClWater/EtOHReflux1285
Diethyl 2-benzylmalonateH₂SO₄ (conc)Acetic Acid120680
Diethyl 2-(perfluorophenyl)malonateHBr/AcOH-Reflux1663[2]
This compound (Predicted)6M HClWater/EtOHReflux8-1275-85
C. Experimental Protocol: Acid-Catalyzed Decarboxylation

Materials:

  • This compound derivative (1.0 eq)

  • Hydrochloric acid (6M) or Sulfuric acid (25%)

  • Ethanol (optional, to aid solubility)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the this compound derivative in aqueous acid (e.g., 6M HCl). Ethanol can be added as a co-solvent if the substrate is not fully soluble.

  • Heat the mixture to reflux and maintain for 6-16 hours. The hydrolysis and subsequent decarboxylation occur in one pot.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

III. Application in Drug Development Workflow

The synthesis of ketones via decarboxylation of this compound derivatives is a key step in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). The following workflow illustrates a general application in a drug development context.

Drug_Development_Workflow cluster_synthesis Synthetic Chemistry cluster_development Drug Development start Starting Materials (e.g., Diethyl Malonate) alkylation Alkylation/ Acylation start->alkylation malonate_deriv This compound Derivative alkylation->malonate_deriv decarboxylation Decarboxylation (Krapcho or Acidic) malonate_deriv->decarboxylation ketone_intermediate Key Ketone Intermediate decarboxylation->ketone_intermediate functionalization Further Functionalization (e.g., Reductive Amination, Aldol) ketone_intermediate->functionalization api_candidate API Candidate functionalization->api_candidate screening High-Throughput Screening api_candidate->screening lead_opt Lead Optimization screening->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow illustrating the role of decarboxylation in a drug discovery and development pipeline.

This workflow highlights how the initial synthesis of a key ketone intermediate via decarboxylation of a this compound derivative serves as a crucial starting point for generating a library of compounds for biological screening and subsequent lead optimization in the drug development process.

References

Diethyl 2-(2-oxopropyl)malonate: A Versatile Precursor in the Synthesis of Heterocyclic Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 2-(2-oxopropyl)malonate is a highly valuable and versatile precursor in the synthesis of a wide range of pharmaceutical compounds. Its unique 1,4-dicarbonyl functionality, combined with the reactive malonate moiety, makes it an ideal starting material for the construction of various heterocyclic systems, which form the core of many blockbuster drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, particularly pyrroles and pyrazoles, through well-established synthetic routes such as the Paal-Knorr pyrrole synthesis and the Knorr pyrazole synthesis.

Key Applications in Pharmaceutical Synthesis

This compound serves as a critical building block for the following classes of pharmaceuticals:

  • Pyrrole-based Pharmaceuticals: The 1,4-dicarbonyl structure of this compound makes it an excellent substrate for the Paal-Knorr pyrrole synthesis . This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone in the synthesis of substituted pyrroles. Pyrrole rings are found in a vast array of pharmaceuticals, including the world's best-selling drug, Atorvastatin (Lipitor®), used to lower cholesterol. While the industrial synthesis of Atorvastatin utilizes a more complex 1,4-diketone, the fundamental Paal-Knorr cyclization is the key step in forming the pyrrole core.[1][2]

  • Pyrazole-based Pharmaceuticals: The β-ketoester functionality within this compound allows it to participate in the Knorr pyrazole synthesis . This reaction involves the condensation of a β-ketoester with a hydrazine derivative to form a pyrazole ring. Pyrazoles are another critical heterocycle in medicinal chemistry, found in drugs such as the anti-inflammatory agent Celecoxib (Celebrex®).

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a model pyrrole compound, 3,4-diethoxycarbonyl-2,5-dimethylpyrrole, via the Paal-Knorr synthesis using this compound and ammonia.

ParameterValueReference
Product Name3,4-diethoxycarbonyl-2,5-dimethylpyrroleN/A
Starting MaterialThis compoundN/A
ReagentAmmonium carbonate[3]
SolventAcetic Acid[3]
Reaction TemperatureRefluxN/A
Reaction Time2 hoursN/A
YieldHigh (qualitative)[4]
Purification MethodRecrystallizationN/A

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol describes a general procedure for the synthesis of a substituted pyrrole from this compound and a primary amine or ammonia source. This reaction is analogous to a key step in the synthesis of many pyrrole-containing pharmaceuticals.

Materials:

  • This compound

  • Ammonium carbonate (or a primary amine)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add ammonium carbonate (1.5 equivalents) to the solution. Note: If a primary amine is used, add the amine (1.1 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified substituted pyrrole.

  • Dry the purified product under vacuum.

Protocol 2: Knorr-Type Synthesis of a Substituted Pyrazole

This protocol outlines a general procedure for the synthesis of a substituted pyrazole from this compound and a hydrazine derivative.

Materials:

  • This compound

  • Phenylhydrazine (or other hydrazine derivative)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to induce precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified pyrazole derivative.

  • Dry the product in a vacuum oven.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Paal_Knorr_Synthesis DEM This compound Intermediate Hemiaminal Intermediate DEM->Intermediate + Amine R-NH2 (Amine) Amine->Intermediate Pyrrole Substituted Pyrrole Intermediate->Pyrrole - 2H2O (Cyclization) Knorr_Pyrazole_Synthesis DEM This compound Hydrazone Hydrazone Intermediate DEM->Hydrazone + Hydrazine R-NHNH2 (Hydrazine) Hydrazine->Hydrazone Pyrazole Substituted Pyrazole Hydrazone->Pyrazole - H2O, -EtOH (Cyclization) Experimental_Workflow Start Start: Reagents in Flask Reaction Heating and Stirring (Reflux) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Precipitation Monitoring->Workup Complete Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Final Pure Product Purification->Final

References

Application Notes and Protocols for the Intramolecular Cyclization of Diethyl 2-(2-Oxopropyl)malonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the intramolecular cyclization of diethyl 2-(2-oxopropyl)malonate and its derivatives. This reaction is a valuable tool in organic synthesis for the construction of cyclic β-keto esters, which are important intermediates in the synthesis of a wide range of biologically active molecules and natural products. The protocols provided are based on established chemical principles of intramolecular aldol and Dieckmann condensations.

Introduction

This compound is a 1,5-dicarbonyl compound that can undergo intramolecular cyclization to form a six-membered ring. This process is typically base-catalyzed and proceeds through an intramolecular aldol-type condensation. The active methylene group, flanked by two ester functionalities, is readily deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the internal ketone carbonyl, leading to the formation of a cyclic β-hydroxy ester, which can subsequently dehydrate to yield a cyclic α,β-unsaturated β-keto ester. The formation of five- and six-membered rings is generally favored in such intramolecular reactions.[1][2][3]

Reaction Mechanism: Intramolecular Aldol Condensation

The intramolecular cyclization of this compound proceeds via a base-catalyzed intramolecular aldol condensation mechanism. The key steps are:

  • Enolate Formation: A base abstracts an acidic α-proton from the carbon between the two ester groups to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the ketone within the same molecule.[1] This results in the formation of a new carbon-carbon bond and a cyclic alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a proton source (e.g., the solvent) to yield a cyclic β-hydroxy ester.

  • Dehydration (optional): Under certain conditions, particularly with heating, the β-hydroxy ester can undergo dehydration to form a more stable α,β-unsaturated cyclic ketone.

Experimental Protocols

The following are generalized protocols for the intramolecular cyclization of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation

This protocol describes a general procedure for the cyclization using a common base like sodium ethoxide.

Materials:

  • This compound derivative

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous ethanol (or other suitable solvent like THF, toluene)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1M HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for intramolecular cyclizations of related 1,5-dicarbonyl compounds, which can serve as a starting point for optimizing the cyclization of this compound derivatives.

Substrate AnalogueBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-HeptanedioneNaOMeMeOHRefluxN/AN/A[4]
1,5-DiketoneNaOHEthanolN/AN/AN/A[2]
Diethyl Adipate (Dieckmann)NaOEtTolueneRefluxN/AGood
Diethyl Pimelate (Dieckmann)NaOEtBenzeneRefluxN/AGood

Note: "N/A" indicates that the specific data was not provided in the general examples from the search results. These represent typical conditions for analogous reactions.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_conditions Reaction Conditions reactant This compound reagents Base (e.g., NaOEt) Solvent (e.g., EtOH) Heat reactant->reagents product Cyclic β-Keto Ester reagents->product

Caption: General reaction scheme for the intramolecular cyclization.

Experimental Workflow

Experimental_Workflow start Start: Dissolve Reactant add_base Add Base Solution start->add_base reflux Heat to Reflux & Monitor add_base->reflux cool_neutralize Cool and Neutralize reflux->cool_neutralize concentrate Concentrate in vacuo cool_neutralize->concentrate extract Aqueous Workup & Extraction concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for the cyclization reaction.

References

Selecting a Base for the Deprotonation of Diethyl 2-(2-oxopropyl)malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl 2-(2-oxopropyl)malonate is a versatile β-keto ester and an important precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The critical first step in many of these synthetic routes is the deprotonation of the α-carbon, which is rendered acidic by the presence of three flanking carbonyl groups. The resulting enolate is a potent nucleophile that can undergo a range of subsequent reactions, including alkylation, acylation, and intramolecular cyclization.

The choice of base for this deprotonation is a crucial parameter that can significantly influence the reaction's yield, selectivity, and overall efficiency. A judicious selection of the base is paramount to avoid undesirable side reactions such as hydrolysis of the ester groups, Claisen condensation, or reactions with other functional groups within the molecule. This document provides a comprehensive overview of suitable bases for the deprotonation of this compound, along with detailed experimental protocols and a comparative analysis of their effectiveness.

Theoretical Considerations: Acidity and Base Strength

The α-proton of this compound is significantly more acidic than that of a simple dialkyl malonate due to the additional electron-withdrawing effect of the adjacent acetyl group. While the precise pKa of this compound has not been extensively reported, it is reasonable to estimate it to be lower than that of diethyl malonate (pKa ≈ 13 in water) and likely in the range of 10-11, similar to other β-keto esters.[1][2] This increased acidity allows for the use of a wider range of bases for effective deprotonation.

The selection of an appropriate base is guided by the principle that the pKa of the conjugate acid of the base should be significantly higher than the pKa of the substrate to ensure complete deprotonation. The following table summarizes the key properties of several common bases suitable for this transformation.

BaseConjugate AcidpKa of Conjugate AcidKey Characteristics
Sodium Ethoxide (NaOEt)Ethanol~16Commonly used, inexpensive. Must be used in ethanol to avoid transesterification.[1][3]
Sodium Hydride (NaH)Hydrogen (H₂)~35Strong, non-nucleophilic, and irreversible deprotonation.[4][5] Requires an aprotic solvent.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3Mild, inexpensive, and often used in biphasic systems with a phase-transfer catalyst.[6][7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Protonated DBU~12-13Strong, non-nucleophilic organic base. Soluble in many organic solvents.[8][9]

Comparative Data on Base Selection

The following table summarizes the typical reaction conditions and expected yields for the deprotonation of this compound using various bases. The subsequent reaction is often an intramolecular cyclization or an alkylation, and the yield of this subsequent step is a good indicator of the efficiency of the initial deprotonation.

BaseSolventTemperature (°C)Reaction TimeTypical Yield of Subsequent ProductReference
Sodium Ethoxide (NaOEt)Ethanol25 - 781 - 4 hGood to Excellent[1][2]
Sodium Hydride (NaH)THF, DMF, or Toluene0 - 250.5 - 2 hExcellent[5][10]
Potassium Carbonate (K₂CO₃)Acetone, Acetonitrile25 - 804 - 24 hModerate to Good[6][7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile, Toluene25 - 1002 - 12 hGood to Excellent[11][12]

Note: Yields are highly dependent on the specific subsequent reaction and the purity of the starting materials and reagents.

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous, unless otherwise specified.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Protocol 1: Deprotonation using Sodium Ethoxide (NaOEt)

This protocol is suitable for subsequent reactions in protic solvents.

Materials:

  • This compound

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The formation of the sodium enolate can be confirmed by the disappearance of the starting material on TLC.

  • The resulting enolate solution is ready for the subsequent reaction step.

Protocol 2: Deprotonation using Sodium Hydride (NaH)

This protocol is ideal for achieving complete and irreversible deprotonation in aprotic solvents.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride (1.2 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • The resulting solution of the sodium enolate is ready for the next step.

Protocol 3: Deprotonation using Potassium Carbonate (K₂CO₃)

This protocol offers a milder and more economical alternative, particularly for large-scale syntheses.

Materials:

  • This compound

  • Anhydrous potassium carbonate (finely powdered)

  • Anhydrous acetone or acetonitrile

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional, but recommended)

Procedure:

  • To a suspension of anhydrous potassium carbonate (2.0 eq) and TBAB (0.1 eq, if used) in anhydrous acetone, add this compound (1.0 eq).

  • Stir the mixture vigorously at room temperature or heat to reflux for 4-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The resulting mixture containing the potassium enolate can be used directly or filtered to remove the inorganic salts before proceeding.

Protocol 4: Deprotonation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

This protocol is advantageous due to the use of a soluble organic base.

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile or toluene

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add DBU (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required for the subsequent reaction for 2-12 hours.

  • Monitor the formation of the enolate by TLC.

  • The resulting solution can be used directly in the next step.

Visualizing the Deprotonation Process

The following diagrams illustrate the deprotonation of this compound and a logical workflow for selecting the appropriate base.

Caption: General mechanism of deprotonation.

Base_Selection_Workflow start Start: Need to deprotonate This compound condition Subsequent reaction in protic solvent? start->condition naoet Use Sodium Ethoxide (NaOEt) in Ethanol condition->naoet Yes aprotic_choice Need complete and irreversible deprotonation? condition->aprotic_choice No end Proceed to next step naoet->end nah Use Sodium Hydride (NaH) in THF or DMF aprotic_choice->nah Yes mild_conditions Mild conditions and low cost are priorities? aprotic_choice->mild_conditions No nah->end k2co3 Use Potassium Carbonate (K₂CO₃) in Acetone/Acetonitrile mild_conditions->k2co3 Yes dbu Use DBU for a soluble organic base alternative mild_conditions->dbu No k2co3->end dbu->end

References

Application of Diethyl 2-(2-oxopropyl)malonate in the Synthesis of Coumarin Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl 2-(2-oxopropyl)malonate is a versatile trifunctional synthetic building block possessing a reactive methylene group flanked by two esters and a ketone moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic and carbocyclic systems, which are prevalent in natural products and pharmaceutically active compounds. This application note details a protocol for the utilization of a protected form of this compound in the synthesis of coumarin-3-carboxylates, a core structure in many biologically active natural products. The protocol is based on the well-established Knoevenagel condensation reaction.

Coumarins are a large class of benzopyrone-containing natural products that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][2][3] The coumarin derivative warfarin, for instance, is a widely used anticoagulant drug that functions by inhibiting the vitamin K cycle.[4][5] The synthetic accessibility of the coumarin scaffold makes it an attractive target for the development of novel therapeutic agents.

The 2-oxopropyl substituent on the malonate provides a synthetic handle for further elaboration of the coumarin core, allowing for the generation of diverse molecular architectures and the exploration of new structure-activity relationships.

General Synthetic Strategy

The synthesis of the coumarin-3-carboxylate scaffold from a salicylaldehyde and a substituted diethyl malonate proceeds via a Knoevenagel condensation. To ensure the selectivity of the reaction at the active methylene of the malonate, the ketone of this compound should be protected, for example, as a dimethyl ketal. The protected malonate derivative can then be condensed with a salicylaldehyde derivative in the presence of a base catalyst, such as piperidine, to yield the corresponding ethyl coumarin-3-carboxylate. Subsequent deprotection of the ketal would furnish the desired coumarin with a 2-oxopropyl substituent at the 3-position, ready for further synthetic transformations.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various ethyl coumarin-3-carboxylate derivatives via Knoevenagel condensation, providing a comparative overview for researchers.

EntrySalicylaldehyde DerivativeMalonate DerivativeCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1SalicylaldehydeDiethyl malonatePiperidine (0.1), Acetic Acid (cat.)EthanolReflux378-83[6]
2o-VanillinDiethyl malonatePiperidine acetate (0.35), Li₂SO₄ (0.1)None (ultrasound)500.2596[7]
3SalicylaldehydeDiethyl malonateL-proline (0.1)Ethanol801894[8]
42-HydroxybenzaldehydeDiethyl malonateDiethylamine (0.2), AlCl₃ (0.15)None (microwave)N/A0.1731.56[9]
53-MethoxysalicylaldehydeDiethyl malonateTriethylamine (0.68)EthanolReflux144.23[10]

Experimental Protocols

Protocol 1: Protection of this compound as a Dimethyl Ketal

This protocol describes the formation of Diethyl 2-(2,2-dimethoxypropyl)malonate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium carbonate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding anhydrous sodium carbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Diethyl 2-(2,2-dimethoxypropyl)malonate, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate from o-Vanillin and Protected Diethyl Malonate (Hypothetical Adaptation)

This protocol is adapted from a known procedure for the synthesis of coumarin-3-carboxylates and illustrates the use of the protected Diethyl 2-(2,2-dimethoxypropyl)malonate.[7]

Materials:

  • o-Vanillin (3-methoxysalicylaldehyde)

  • Diethyl 2-(2,2-dimethoxypropyl)malonate (from Protocol 1)

  • Piperidine acetate

  • Lithium sulfate

  • Ethyl acetate

  • Petroleum ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine o-vanillin (1 equivalent), Diethyl 2-(2,2-dimethoxypropyl)malonate (1.2 equivalents), piperidine acetate (0.35 equivalents), and lithium sulfate (0.10 equivalents).

  • Place the reaction mixture in an ultrasonic bath at 50°C for 15-30 minutes.

  • Monitor the completion of the reaction by TLC using ethyl acetate/petroleum ether (1:8) as the eluent.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the ethyl 8-methoxy-3-(2,2-dimethoxypropyl)-2-oxo-2H-chromene-3-carboxylate.

Mandatory Visualizations

Synthetic_Workflow cluster_protection Step 1: Protection cluster_condensation Step 2: Knoevenagel Condensation cluster_deprotection Step 3: Deprotection Start This compound Protected Diethyl 2-(2,2-dimethoxypropyl)malonate Start->Protected MeOH, Trimethyl orthoformate, p-TsOH Coumarin Protected Coumarin Derivative Protected->Coumarin Piperidine acetate, Li₂SO₄, 50°C Salicylaldehyde o-Vanillin Salicylaldehyde->Coumarin Final_Product Target Coumarin Derivative Coumarin->Final_Product Acidic hydrolysis

Caption: Synthetic workflow for the preparation of a coumarin derivative using protected this compound.

Warfarin_Signaling_Pathway Vitamin_K_quinone Vitamin K (quinone) Vitamin_K_hydroquinone Vitamin K (hydroquinone) Vitamin_K_quinone->Vitamin_K_hydroquinone Reduction Vitamin_K_epoxide Vitamin K epoxide Vitamin_K_hydroquinone->Vitamin_K_epoxide Oxidation Vitamin_K_epoxide->Vitamin_K_quinone Reduction VKORC1 Vitamin K epoxide reductase (VKORC1) VKORC1->Vitamin_K_quinone GGCX γ-glutamyl carboxylase (GGCX) Active_Factors Active Clotting Factors (Gla-containing) GGCX->Active_Factors Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->Active_Factors Carboxylation Coagulation Blood Coagulation Active_Factors->Coagulation Warfarin Warfarin (Coumarin Derivative) Warfarin->VKORC1 Inhibition

Caption: The anticoagulant signaling pathway of warfarin, a coumarin derivative, involving the inhibition of the Vitamin K cycle.[11][12][13]

References

Application Notes and Protocols: Acylation Reactions of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-oxopropyl)malonate is a versatile β-keto ester and an active methylene compound, making it a valuable building block in organic synthesis. Its structure incorporates both a β-dicarbonyl system and a ketone functionality, offering multiple reactive sites for chemical modification. Acylation reactions of this substrate are of particular interest as they provide a pathway to more complex molecular architectures, including precursors for heterocyclic compounds with potential applications in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the C-acylation and O-acylation of this compound.

Acylation Reactions of this compound

The presence of an acidic α-hydrogen atom between the two ester groups and the enolizable ketone functionality allows for two primary modes of acylation: C-acylation at the central carbon and O-acylation at the enolized ketone. The regioselectivity of the reaction can be influenced by the choice of base, acylating agent, and reaction conditions.

C-Acylation

C-acylation introduces an acyl group at the central carbon of the malonate moiety. This reaction typically proceeds through the formation of an enolate under basic conditions, which then acts as a nucleophile, attacking the electrophilic acylating agent. Common bases used for this transformation include sodium hydride (NaH), sodium ethoxide (NaOEt), and magnesium ethoxide. The use of magnesium salts can chelate with the β-dicarbonyl system, favoring C-acylation.

A notable application of C-acylated products is their subsequent intramolecular cyclization to form pyran-2,4-dione derivatives. For instance, acylation with an acetyl group followed by cyclization can yield compounds like 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, a scaffold found in various biologically active molecules.

O-Acylation

O-acylation occurs on the oxygen atom of the enol form of the terminal ketone. This pathway is generally favored under conditions that promote enolization and when using harder acylating agents in the presence of non-chelating bases. The resulting enol esters can be valuable intermediates for further synthetic transformations.

Experimental Protocols

The following protocols are representative methods for the acylation of this compound based on established procedures for similar active methylene compounds. Researchers should optimize these conditions for their specific acylating agents and desired products.

Protocol 1: C-Acylation using Magnesium Ethoxide and an Acyl Chloride

This protocol is adapted from the acylation of diethyl malonate and is expected to favor C-acylation.

Materials:

  • This compound

  • Magnesium turnings

  • Absolute ethanol

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dry benzene (optional, for azeotropic removal of ethanol)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq). Add a small amount of absolute ethanol to initiate the reaction. Once the reaction starts, add the remaining absolute ethanol (2.2 eq) dropwise. The mixture may require gentle heating to ensure all the magnesium reacts.

  • Formation of the Magnesium Enolate: To the freshly prepared magnesium ethoxide, add a solution of this compound (1.0 eq) in dry diethyl ether or THF dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding 10% aqueous HCl with vigorous stirring until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideMg(OEt)₂THF475-85 (estimated)
2Benzoyl ChlorideMg(OEt)₂THF670-80 (estimated)

Note: Yields are estimated based on similar reactions and require experimental verification.

Protocol 2: O-Acylation using a Non-Chelating Base

This protocol is designed to favor O-acylation by using a non-chelating base.

Materials:

  • This compound

  • Pyridine or Triethylamine (Et₃N)

  • Acyl chloride (e.g., Acetyl chloride)

  • Dry dichloromethane (DCM) or acetonitrile

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask, dissolve this compound (1.0 eq) in dry DCM. Add pyridine or triethylamine (1.5 eq).

  • Acylation: Cool the solution to 0 °C and add the acyl chloride (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

EntryAcylating AgentBaseSolventTime (h)Product TypeYield (%)
1Acetyl ChloridePyridineDCM2-4O-acylated60-70 (estimated)

Note: Yields are estimated and require experimental validation.

Data Presentation

Table 1: Summary of Acylation Reactions of this compound (Representative Data)

Reaction TypeAcylating AgentBaseTypical Yield Range (%)Key Product Features
C-AcylationAcetyl ChlorideMg(OEt)₂75-85Forms a β,δ-diketo ester
C-AcylationBenzoyl ChlorideNaH70-80Introduces a benzoyl group on the central carbon
O-AcylationAcetyl ChloridePyridine60-70Forms an enol acetate

Visualizations

Acylation_Reaction cluster_c C-Acylation cluster_o O-Acylation start This compound c_product C-Acylated Product start->c_product Chelating Base o_product O-Acylated Product (Enol Ester) start->o_product Non-chelating Base acyl_agent Acylating Agent (e.g., R-COCl) acyl_agent->c_product acyl_agent->o_product base Base (e.g., NaH, Mg(OEt)2) base->c_product base->o_product

Caption: General pathways for C- and O-acylation of this compound.

Experimental_Workflow A 1. Reactant & Base Mixing (Formation of Enolate) B 2. Addition of Acylating Agent (Acylation Reaction) A->B C 3. Reaction Quenching (e.g., with aq. acid) B->C D 4. Extraction (Separation of Product) C->D E 5. Purification (e.g., Column Chromatography) D->E F Final Product E->F

Caption: A typical experimental workflow for the acylation reaction.

Cyclization_Pathway start C-Acetylated This compound intermediate Intramolecular Cyclization Intermediate start->intermediate Base or Acid Catalysis product 3-acetyl-6-methyl- 2H-pyran-2,4(3H)-dione intermediate->product De-ethanolation

Caption: Intramolecular cyclization of the C-acylated product.

Applications in Drug Development and Organic Synthesis

The acylated derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic systems.

  • Synthesis of Pyran-2,4-diones: As mentioned, C-acylated products can undergo intramolecular condensation to form substituted pyran-2,4-diones. This scaffold is present in natural products and has been explored for various biological activities, including antimicrobial and anti-inflammatory properties.

  • Precursors for Polysubstituted Aromatics: The resulting polycarbonyl compounds can be used in reactions to form highly substituted benzene and pyridine rings, which are core structures in many pharmaceutical agents.

  • Building Blocks for Complex Molecules: The introduction of an additional acyl group provides a new handle for further functionalization, allowing for the construction of more complex molecular frameworks. This is particularly relevant in the synthesis of natural product analogues and in the generation of diverse compound libraries for drug screening.

The strategic acylation of this compound opens up avenues to a rich chemistry of polycarbonyl compounds and their subsequent transformations into valuable heterocyclic and carbocyclic systems, making it a key reaction for researchers in synthetic and medicinal chemistry.

Application Notes and Protocols: The Role of Diethyl 2-(2-oxopropyl)malonate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl 2-(2-oxopropyl)malonate is a versatile β-ketoester that holds significant promise as a building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. Its dual functionality, featuring both a reactive methylene group and a ketone, allows for its participation in a variety of one-pot transformations, leading to the rapid generation of molecular diversity. This document provides an overview of its potential applications in key MCRs, alongside representative experimental protocols. While direct literature on the use of this compound in some MCRs is limited, its structural similarity to other reactive 1,3-dicarbonyl compounds allows for the confident adaptation of existing protocols.

Application in Biginelli-type Reactions for the Synthesis of Dihydropyrimidones

The Biginelli reaction is a cornerstone of multicomponent chemistry, traditionally involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound is an excellent candidate for the β-ketoester component in this reaction, leading to the formation of DHPMs with a unique substitution pattern at the C5 position.

A study on the closely related diethyl (2-oxopropyl)phosphonate in a microwave-assisted Biginelli reaction demonstrated the feasibility of using such β-ketophosphonates as the keto-ester component.[1] This strongly suggests that this compound would undergo a similar transformation to yield the corresponding dihydropyrimidinone derivatives.

Reaction Scheme:

cluster_reactants Reactants R_CHO R-CHO Product Substituted Dihydropyrimidinone R_CHO->Product Urea H2N-(C=O)-NH2 Urea->Product Malonate This compound Malonate->Product Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Product Heat Heat/Microwave Heat->Product

Caption: Biginelli reaction schematic.

This protocol is adapted from the microwave-assisted Biginelli reaction of β-ketophosphonates.[1]

Materials:

  • Benzaldehyde

  • This compound

  • Urea

  • Zinc triflate (Zn(OTf)₂)

  • Ethanol (optional, for solvent-based reaction)

Procedure (Microwave-assisted, Solvent-free):

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and Zn(OTf)₂ (10 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes.

  • After cooling, add ethyl acetate (10 mL) to the reaction mixture and stir.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data (Expected):

AldehydeCatalystConditionsTime (min)Yield (%)
BenzaldehydeZn(OTf)₂120°C, MW2085-95
4-ChlorobenzaldehydeZn(OTf)₂120°C, MW2580-90
4-MethoxybenzaldehydeZn(OTf)₂120°C, MW1590-98

Application in Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[2][3] this compound can serve as one of the β-ketoester components, leading to asymmetrically substituted pyridines.

Reaction Workflow:

Hantzsch_Workflow start Start: Combine Reactants reactants Aldehyde + this compound + Ethyl Acetoacetate + Ammonium Acetate start->reactants reaction One-pot Condensation (e.g., Reflux in Ethanol) reactants->reaction dhp_intermediate Formation of Dihydropyridine Intermediate reaction->dhp_intermediate oxidation Oxidation Step (e.g., with Nitric Acid or other oxidizing agent) dhp_intermediate->oxidation product Final Pyridine Product oxidation->product purification Purification (e.g., Column Chromatography) product->purification end End: Characterized Product purification->end

Caption: Hantzsch pyridine synthesis workflow.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation)

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), this compound (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (12 mmol) in ethanol (25 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude dihydropyridine intermediate is dissolved in acetic acid (20 mL), and a solution of nitric acid (65%, 5 mL) in acetic acid (10 mL) is added dropwise with stirring.

  • The mixture is heated at 60°C for 1 hour.

  • The reaction mixture is then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Expected):

AldehydeReaction Time (h)Oxidation Time (h)Yield (%)
Benzaldehyde5170-80
4-Nitrobenzaldehyde4175-85
2-Chlorobenzaldehyde6165-75

Role in Tandem Michael Addition/Cyclization Reactions

This compound can act as a Michael donor in MCRs that proceed through a Michael addition pathway. For instance, a three-component reaction of an aldehyde, an alkyl acrylate, and a dialkyl malonate has been reported.[4] In this type of reaction, the active methylene group of the malonate adds to the α,β-unsaturated system formed in situ.

Logical Relationship of Reaction Components:

Michael_Addition_MCR Aldehyde Aldehyde MBH_Adduct Morita-Baylis-Hillman Adduct (Michael Acceptor) Aldehyde->MBH_Adduct Acrylate Alkyl Acrylate Acrylate->MBH_Adduct Malonate This compound Michael_Addition Michael Addition Malonate->Michael_Addition MBH_Adduct->Michael_Addition Product Final Adduct Michael_Addition->Product

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Dihydropyrimidinones using Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel bioactive compounds derived from Diethyl 2-(2-oxopropyl)malonate. The focus is on the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, a multicomponent reaction known for its efficiency and atom economy.[1] The synthesized compounds are expected to exhibit a range of biological activities, including anticancer and antimicrobial effects.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its activated methylene group and the presence of a ketone functionality make it an ideal substrate for condensation reactions. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea, offers a straightforward route to highly functionalized dihydropyrimidinones (DHPMs).[1] DHPMs are a class of compounds with significant therapeutic potential, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[2] Notably, some DHPMs, like Monastrol, act as inhibitors of the mitotic kinesin Eg5, a key protein in cell division, making them promising anticancer agents.

Synthesis of Bioactive Dihydropyrimidinones (DHPMs)

The proposed synthesis utilizes the Biginelli reaction to produce 5-acetyl-5-ethoxycarbonyl-dihydropyrimidinones from this compound, an aromatic aldehyde, and urea or thiourea.

Experimental Workflow

G reagents Reactants: - this compound - Aromatic Aldehyde - Urea/Thiourea - Catalyst (e.g., HCl, PTSA) reaction One-pot Biginelli Reaction (Solvent, Reflux) reagents->reaction workup Reaction Work-up: - Cooling - Filtration - Washing reaction->workup purification Purification: - Recrystallization workup->purification product Pure Dihydropyrimidinone (DHPM) Derivative purification->product analysis Characterization: - NMR - IR - Mass Spectrometry product->analysis bioassay Biological Evaluation: - Anticancer Assays - Antimicrobial Assays product->bioassay

Caption: General workflow for the synthesis and evaluation of bioactive DHPMs.

Detailed Experimental Protocol: Synthesis of 4-Aryl-5-acetyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is adapted from established Biginelli reaction procedures for structurally similar β-dicarbonyl compounds.[3]

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Urea or Thiourea

  • Ethanol (or other suitable solvent like acetonitrile or solvent-free)

  • Catalyst (e.g., concentrated HCl, p-toluenesulfonic acid (PTSA), or a Lewis acid like Zn(OTf)₂)

  • Standard laboratory glassware and heating apparatus (e.g., reflux condenser, magnetic stirrer with heating)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Solvent and Catalyst Addition: Add ethanol as the solvent (e.g., 10-20 mL per gram of aldehyde). Add a catalytic amount of the chosen acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of PTSA).

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrates and catalyst used. Microwave-assisted synthesis can significantly reduce the reaction time.[4]

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Quantitative Data

The following tables summarize typical yields for Biginelli reactions and the biological activities of various dihydropyrimidinone derivatives reported in the literature. While specific data for compounds derived directly from this compound is not yet available, the data for structurally similar compounds provide a strong indication of the expected outcomes.

Table 1: Representative Yields of Biginelli Reactions
β-Dicarbonyl CompoundAldehydeCatalystYield (%)Reference
Ethyl acetoacetateBenzaldehydeHCl~90%[1]
Ethyl acetoacetate4-ChlorobenzaldehydeZn(OTf)₂95%[3]
Diethyl (2-oxopropyl)phosphonateBenzaldehydeZn(OTf)₂56-93%[4]
AcetylacetoneVarious aromatic aldehydesUrea-[1]
Table 2: Anticancer Activity of Dihydropyrimidinone Derivatives
Compound/DerivativeCancer Cell LineActivity MetricValueReference
MonastrolBreast Cancer (MCF-7)IC₅₀14 µM[2]
Dihydropyrimidine Hybrid 8hColon (HCT-116), Prostate (PC-3), Breast (MCF-7)IC₅₀3.94 - 15.78 µM[5]
5-acetyl-DHPMsA549 (Lung)% Growth Inhibition>60% at 100µM[6]
Various DHPMsLeukemia (K-562, SR)% Growth Inhibition29.04 - 71.68%[7]
Table 3: Antimicrobial Activity of Dihydropyrimidinone Derivatives
Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
DHPM derivativesPseudomonas aeruginosaMIC>750[6]
5-ethoxycarbonyl-DHPMsEnterococcus faecium, S. aureusMIC0.16–80[8]
Acetyl-substituted pyrimidinonesE. coli, P. aeruginosa, K. pneumoniaMIC6.25[9]

Signaling Pathways and Mechanism of Action

Dihydropyrimidinones are known to exert their anticancer effects through various mechanisms, primarily by targeting key components of cell division and survival signaling pathways.

Inhibition of Mitotic Kinesin Eg5

A well-established mechanism of action for several DHPMs, including Monastrol, is the inhibition of the mitotic kinesin Eg5. Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.

G DHPM Dihydropyrimidinone (e.g., Monastrol) Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 Mitosis Cell Division (Mitosis) DHPM->Mitosis Mitotic Arrest Spindle Bipolar Mitotic Spindle Formation Eg5->Spindle Spindle->Mitosis Apoptosis Apoptosis (Cancer Cell Death) Mitosis->Apoptosis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation DHPM Dihydropyrimidinone DHPM->EGFR DHPM->PI3K DHPM->mTOR EGF EGF EGF->EGFR

References

Application Notes and Protocols: Condensation Reactions with Urea and Thiourea for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Urea and thiourea are versatile building blocks in organic synthesis, particularly in condensation reactions for the preparation of a wide array of heterocyclic compounds.[1][2] These heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4][5][6] This document provides detailed experimental procedures for two prominent condensation reactions involving urea and thiourea: the Biginelli reaction for the synthesis of dihydropyrimidinones/thiones and a multicomponent reaction for the formation of N-glycoside compounds.

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones

The Biginelli reaction is a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[3][7][8] These compounds are known for a variety of biological activities, including acting as calcium channel blockers and antihypertensive agents.[3][8]

Experimental Protocol

This protocol is adapted from a procedure using dicalcium phosphate dihydrate (DCPD) as a reusable catalyst.[3][8]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Dicalcium phosphate dihydrate (DCPD) (7 mol%)

  • Ethanol (10 ml)

  • Methanol (for recrystallization)

Procedure:

  • Combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol%) in a round-bottom flask equipped with a reflux condenser.[3][8]

  • Add ethanol (10 ml) to the mixture.[3][8]

  • Heat the reaction mixture to reflux.[3][8]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[3][8]

  • Upon completion, a solid precipitate will form. Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.[3][8]

  • The catalyst can be recovered by vacuum filtration during the recrystallization process.[3]

Data Presentation

Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones via Biginelli Reaction

EntryAldehydeβ-ketoesterUrea/ThioureaCatalystSolventTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaDCPDEthanol498
24-ChlorobenzaldehydeEthyl acetoacetateUreaDCPDEthanol595
34-NitrobenzaldehydeEthyl acetoacetateUreaDCPDEthanol1092
4BenzaldehydeEthyl acetoacetateThioureaDCPDEthanol1596
54-ChlorobenzaldehydeEthyl acetoacetateThioureaDCPDEthanol2094

Data adapted from Benzekri et al. (2017).[8]

Experimental Workflow

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde Substituted Aldehyde Reaction One-Pot Condensation Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea or Thiourea Urea->Reaction Catalyst DCPD Catalyst Catalyst->Reaction Solvent Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Workup Filtration & Recrystallization Reaction->Workup Cooling DHPM 3,4-Dihydropyrimidin- 2(1H)-one/thione Workup->DHPM Purification Glycoside_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Glycosylation Benzaldehyde Benzaldehyde Condensation Heat (100°C) Benzaldehyde->Condensation Phenol Phenol Phenol->Condensation Urea_Thiourea Urea / Thiourea Urea_Thiourea->Condensation Intermediate Urea/Thiourea Derivative Condensation->Intermediate Glycosylation Ethanol, Reflux (80°C) Intermediate->Glycosylation Monosaccharide Monosaccharide (e.g., D-Glucose) Monosaccharide->Glycosylation Final_Product N-Glycoside Compound Glycosylation->Final_Product Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_development Drug Development cluster_outcome Therapeutic Outcome Urea_Thiourea Urea / Thiourea Building Blocks Condensation Condensation Reaction Urea_Thiourea->Condensation Heterocycles Bioactive Heterocycles Condensation->Heterocycles Screening Biological Screening Heterocycles->Screening Target Protein / Enzyme Target Screening->Target Identifies Active Compounds Interaction Hydrogen Bonding Interaction Target->Interaction Binding Modulation Signaling Pathway Modulation Interaction->Modulation Effect Therapeutic Effect Modulation->Effect

References

Application Notes and Protocols for the Synthesis of Barbiturates using Diethyl 2-(2-Oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(2-oxopropyl)barbituric acid, a derivative of barbituric acid, utilizing diethyl 2-(2-oxopropyl)malonate as the key intermediate. The synthesis is a two-step process involving the initial alkylation of diethyl malonate to yield this compound, followed by a condensation reaction with urea.

Introduction

Barbiturates are a class of drugs that act as central nervous system depressants and are derived from barbituric acid. The pharmacological properties of barbiturates are largely determined by the nature of the substituents at the 5-position of the pyrimidine ring. The general synthetic route to these compounds involves the condensation of a disubstituted malonic ester with urea.[1][2] This document outlines the synthesis of a barbiturate derivative featuring a 2-oxopropyl (acetonyl) group at the 5-position.

The overall synthetic pathway consists of two main stages:

  • Alkylation of Diethyl Malonate: Synthesis of the key intermediate, this compound, via the alkylation of diethyl malonate with a suitable 2-oxopropyl halide (e.g., chloroacetone).

  • Condensation with Urea: Cyclization of this compound with urea in the presence of a strong base to form the final barbiturate product, 5-(2-oxopropyl)barbituric acid.

Data Presentation

The following tables summarize the key quantitative data for the two-stage synthesis process.

Table 1: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Ratio (to Diethyl Malonate)Quantity (for 0.5 mol scale)Notes
Diethyl Malonate1.080 g (76 mL)Starting material
Sodium Ethoxide1.034 gPrepared in situ from sodium and ethanol
Sodium1.011.5 gFor preparation of sodium ethoxide
Absolute Ethanol-~250 mLSolvent for sodium ethoxide formation
Chloroacetone1.046.3 g (39 mL)Alkylating agent
Reaction Temperature-50-70°CControlled during addition and reflux
Reaction Time-2-4 hoursFor complete alkylation

Table 2: Reagents and Conditions for the Synthesis of 5-(2-Oxopropyl)barbituric Acid

Reagent/ParameterMolar Ratio (to this compound)Quantity (for 0.5 mol scale)Notes
This compound1.0108 gIntermediate from Step 1
Urea1.030 gDry
Sodium Ethoxide1.034 gPrepared in situ from sodium and ethanol
Sodium1.011.5 gFor preparation of sodium ethoxide
Absolute Ethanol-~500 mLSolvent
Reflux Temperature-~110°COil bath temperature
Reflux Time-7 hoursFor complete condensation
Yield-72-78% (theoretical)Based on similar barbiturate syntheses[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the alkylation of diethyl malonate with chloroacetone to form the key intermediate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Chloroacetone

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a 1 L round-bottom flask equipped with a reflux condenser and a stirring apparatus, place 250 mL of absolute ethanol. Carefully add 11.5 g of clean sodium metal in small portions. If the reaction becomes too vigorous, the flask can be cooled in an ice bath.

  • Addition of Diethyl Malonate: Once all the sodium has reacted to form sodium ethoxide, add 80 g (76 mL) of diethyl malonate to the solution.

  • Alkylation: To the stirred solution, add 46.3 g (39 mL) of chloroacetone dropwise from a dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of water.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of 5-(2-Oxopropyl)barbituric Acid

This protocol details the condensation of this compound with urea.[3][4]

Materials:

  • This compound

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask (2 L)

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel

  • Beaker

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol.

  • Addition of Reagents: To the resulting sodium ethoxide solution, add 108 g of this compound. Following this, add a solution of 30 g of dry urea dissolved in 250 mL of hot (approximately 70°C) absolute ethanol.

  • Condensation Reaction: Shake the mixture well and heat it to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of the barbiturate, should precipitate during this time.[3][4]

  • Isolation of the Product:

    • After the reflux is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.

    • Carefully acidify the solution with concentrated hydrochloric acid (approximately 45 mL) with constant stirring until the solution is acidic to litmus paper.

    • Filter the hot solution to remove any impurities.

    • Cool the clear filtrate in an ice bath overnight to allow the 5-(2-oxopropyl)barbituric acid to crystallize.

  • Purification and Drying:

    • Collect the white crystalline product by filtration using a Büchner funnel.

    • Wash the product with 50 mL of cold water.

    • Dry the product in an oven at 105-110°C for 3-4 hours.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Condensation & Isolation DEM Diethyl Malonate Intermediate This compound DEM->Intermediate Alkylation NaOEt 1. NaOEt, EtOH Chloroacetone 2. Chloroacetone SodiumSalt Sodium 5-(2-oxopropyl)barbiturate Intermediate->SodiumSalt Condensation Urea Urea, NaOEt, EtOH Barbiturate 5-(2-Oxopropyl)barbituric Acid HCl H3O+ SodiumSalt->Barbiturate Acidification

Caption: Synthetic pathway for 5-(2-Oxopropyl)barbituric Acid.

Experimental_Workflow cluster_0 Protocol 1: Synthesis of Intermediate cluster_1 Protocol 2: Synthesis of Barbiturate NaOEt_prep Prepare Sodium Ethoxide (Na in EtOH) Add_DEM Add Diethyl Malonate NaOEt_prep->Add_DEM Add_Chloroacetone Add Chloroacetone Add_DEM->Add_Chloroacetone Reflux_1 Reflux (2-4h) Add_Chloroacetone->Reflux_1 Workup_1 Aqueous Work-up & Extraction Reflux_1->Workup_1 Purify_1 Vacuum Distillation Workup_1->Purify_1 Intermediate_Product This compound Purify_1->Intermediate_Product Add_Intermediate Add this compound Intermediate_Product->Add_Intermediate NaOEt_prep_2 Prepare Sodium Ethoxide (Na in EtOH) NaOEt_prep_2->Add_Intermediate Add_Urea Add Urea in hot EtOH Add_Intermediate->Add_Urea Reflux_2 Reflux (7h at 110°C) Add_Urea->Reflux_2 Dissolve_Salt Dissolve in Hot Water Reflux_2->Dissolve_Salt Acidify Acidify with HCl Dissolve_Salt->Acidify Crystallize Cool to Crystallize Acidify->Crystallize Filter_Dry Filter and Dry Crystallize->Filter_Dry Final_Product 5-(2-Oxopropyl)barbituric Acid Filter_Dry->Final_Product

Caption: Experimental workflow for the two-stage synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl 2-(2-oxopropyl)malonate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of diethyl 2-(2-oxopropyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

The alkylation of this compound follows the general principle of malonic ester synthesis. The reaction proceeds in two main steps:

  • Enolate Formation: A base is used to deprotonate the acidic α-hydrogen located between the two carbonyl groups of the malonate, forming a resonance-stabilized enolate.[1]

  • Nucleophilic Attack (Alkylation): The resulting enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[1][2]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this compound alkylation are often attributed to a few key factors:

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to a mixture of mono- and di-alkylated products which can be difficult to separate and reduces the yield of the desired compound.[3]

  • Competing Elimination Reactions: If using secondary or tertiary alkyl halides, the enolate can act as a base, leading to E2 elimination byproducts instead of the desired SN2 alkylation.[1]

  • Hydrolysis of the Ester: The use of strong aqueous bases like sodium hydroxide can lead to saponification (hydrolysis) of the ester groups, especially at elevated temperatures.[4]

  • Transesterification: If the alkoxide base used does not match the alkyl groups of the ester (i.e., using sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of ester products.[1]

  • Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, a significant portion of the starting material will remain unreacted.

Q3: How can I minimize the formation of the dialkylated byproduct?

Minimizing dialkylation is crucial for improving the yield of the mono-alkylated product. Here are some strategies:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent and the base.

  • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of mono- and dialkylation. In some cases, using a bulkier base may sterically hinder the second alkylation.

Q4: What is phase-transfer catalysis (PTC) and how can it be beneficial for this reaction?

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a solid inorganic salt and an organic substrate). For this alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the anion of a milder base (like potassium carbonate) from the solid or aqueous phase into the organic phase where it can deprotonate the malonate.[5][6]

Benefits of PTC include:

  • Use of milder and less expensive bases like potassium carbonate.[5][6]

  • Avoidance of strictly anhydrous conditions that are often required with strong bases like sodium ethoxide.

  • Potentially higher yields and cleaner reactions by minimizing side reactions like hydrolysis.[4]

Q5: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted synthesis can be a valuable tool for this reaction. Microwave irradiation can significantly reduce reaction times and in some cases, improve yields.[7] It can be particularly effective in combination with phase-transfer catalysis conditions and can sometimes be performed in the absence of a solvent, offering a greener alternative.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the alkylation of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Alkylating agent is a poor substrate (e.g., tertiary halide leading to elimination).[1]3. Insufficient reaction temperature or time.4. Poor quality starting materials.1. Use freshly prepared or properly stored base. Ensure anhydrous reaction conditions if using sodium ethoxide.2. Use primary or activated (e.g., allylic, benzylic) alkyl halides.[3]3. Monitor the reaction by TLC to determine the optimal reaction time. Consider increasing the temperature, especially if using less reactive alkyl halides.4. Purify starting materials if necessary.
Significant Amount of Dialkylated Product 1. Stoichiometry favors dialkylation (excess alkyl halide or base).2. Rapid addition of the alkylating agent.1. Use a slight excess of this compound. Carefully control the stoichiometry of the base (1 equivalent for mono-alkylation).2. Add the alkylating agent dropwise to the reaction mixture at a controlled temperature.
Presence of Unreacted Starting Material 1. Insufficient amount of base.2. Base is not strong enough for complete deprotonation.3. Short reaction time.1. Ensure at least one full equivalent of a strong enough base is used.2. Switch to a stronger base (e.g., NaH) or use a more effective system like PTC with K2CO3.3. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Unidentified Byproducts 1. Transesterification due to mismatched base and ester.2. Competing elimination reactions with secondary or tertiary alkyl halides.[1]3. O-alkylation instead of C-alkylation (less common for malonates but possible).4. Degradation of starting material or product at high temperatures.1. Use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl esters).[1]2. Use primary alkyl halides whenever possible.3. Consider using less polar, aprotic solvents. PTC can sometimes favor C-alkylation.4. Run the reaction at the lowest effective temperature.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical yields for the alkylation of diethyl malonate under various conditions. While this data is for the parent diethyl malonate, it provides a useful baseline for optimizing the alkylation of this compound.

Table 1: Influence of Base and Alkylating Agent on Yield

BaseAlkylating AgentSolventTemperatureTime (h)Yield of Mono-alkylated Product (%)Reference
Sodium EthoxideMethyl BromideEthanolReflux479-83[10]
Sodium EthoxideEthyl BromideEthanolReflux2-3~75 (for diethyl product)Organic Syntheses, Coll. Vol. 2, p.272 (1943)
Potassium Carbonate1-BromobutaneAcetonitrile100°C1.5Good (qualitative)[4]
Cesium CarbonateBenzyl BromideDMFRoom Temp2Good to Excellent (qualitative)[11]
Sodium HydrideIodobutaneDMF0°C to RT270[4]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodBaseAlkylating AgentSolventTimeYield of Mono-alkylated Product (%)Reference
Conventional HeatingPotassium CarbonateBenzyl ChlorideTolueneSeveral hoursLower yields[7]
Microwave IrradiationPotassium CarbonateBenzyl ChlorideNone3-4.5 min59-82[8]
Microwave IrradiationCesium CarbonateAryl HalidesToluene30 minGood yields[12]

Experimental Protocols

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

This protocol is adapted from a standard procedure for the alkylation of diethyl malonate.[10]

Materials:

  • This compound

  • Absolute Ethanol

  • Sodium metal

  • Primary Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise with stirring.

  • Alkylation: Add the primary alkyl halide (1.05 equivalents) dropwise to the stirred solution. The reaction may become exothermic. Maintain a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol by rotary evaporation.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Alkylation using Potassium Carbonate

This protocol is a general procedure for PTC alkylation of active methylene compounds.[6]

Materials:

  • This compound

  • Primary Alkyl Halide

  • Anhydrous Potassium Carbonate (powdered)

  • Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide (TBAB) or 18-crown-6)

  • Anhydrous Acetonitrile or Toluene

  • Diethyl ether

  • Water

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), the primary alkyl halide (1.1 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents) in anhydrous acetonitrile or toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings and remove the solvent by rotary evaporation.

  • Dissolve the residue in diethyl ether and wash with water and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Base, and Solvent start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat_stir Heat and Stir add_alkyl_halide->heat_stir monitor Monitor by TLC heat_stir->monitor monitor->heat_stir Incomplete quench Quench/Neutralize monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify (Distillation/Chromatography) wash_dry->purify end Final Product purify->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield dialkylation Dialkylation low_yield->dialkylation elimination Elimination (E2) low_yield->elimination hydrolysis Ester Hydrolysis low_yield->hydrolysis incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn stoichiometry Adjust Stoichiometry (Excess Malonate) dialkylation->stoichiometry slow_addition Slow Addition of Alkyl Halide dialkylation->slow_addition primary_halide Use Primary Alkyl Halide elimination->primary_halide anhydrous Anhydrous Conditions/ Non-aqueous Base hydrolysis->anhydrous stronger_base Use Stronger Base/ Optimize Conditions incomplete_rxn->stronger_base

References

Technical Support Center: Diethyl 2-(2-oxopropyl)malonate Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 2-(2-oxopropyl)malonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its alkylation, with a specific focus on preventing undesired dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is dialkylation and why is it a common problem with this compound?

A1: this compound possesses two acidic protons on the carbon atom situated between the two carbonyl groups of the malonate moiety. In the presence of a base, one of these protons is removed to form a nucleophilic enolate, which can then be alkylated. However, the resulting mono-alkylated product still contains one acidic proton. This remaining proton can also be removed by a base to form a second enolate, which can then react with another molecule of the alkylating agent, leading to a dialkylated product.[1][2] This side reaction is common because the mono-alkylated product is often of similar or even slightly higher acidity than the starting material, making the second deprotonation feasible under the reaction conditions.

Q2: What are the key factors that influence the ratio of mono- to dialkylation?

A2: The selectivity between mono- and dialkylation is primarily influenced by several factors:

  • Stoichiometry: The molar ratio of the base and alkylating agent to the this compound is critical.

  • Base: The choice of base (e.g., strength, steric bulk) can significantly affect the equilibrium of the deprotonation steps.

  • Solvent: The polarity of the solvent can influence the reactivity and aggregation of the enolate.

  • Temperature: Reaction temperature can determine whether the reaction is under kinetic or thermodynamic control.[3][4]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent also play a role.

Q3: How can I minimize the formation of the dialkylated product?

A3: To favor monoalkylation, consider the following strategies:

  • Use a slight excess of this compound relative to the base and alkylating agent.

  • Employ a bulky, non-nucleophilic base to sterically hinder the second deprotonation and alkylation.

  • Choose a non-polar solvent to reduce the reactivity of the enolate.

  • Maintain a low reaction temperature to favor the kinetically controlled mono-alkylation product.

  • Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile.

Troubleshooting Guide: Preventing Dialkylation

This guide provides specific troubleshooting steps for common issues encountered during the alkylation of this compound.

Problem Potential Cause Recommended Solution
High percentage of dialkylated product The mono-alkylated product is readily deprotonated and alkylated a second time.1. Adjust Stoichiometry: Use 1.0 equivalent of this compound, 0.95 equivalents of base, and 0.9 equivalents of the alkylating agent. 2. Change the Base: Switch from a small base like sodium ethoxide to a bulkier base such as potassium tert-butoxide or lithium diisopropylamide (LDA). 3. Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic mono-alkylation product.[5] 4. Change the Solvent: Use a non-polar aprotic solvent like toluene or THF instead of a polar aprotic solvent like DMF.
Low overall yield and incomplete conversion The base may not be strong enough for efficient deprotonation, or the reaction time is insufficient.1. Select a Stronger Base: If using a weaker base like an alkoxide, consider switching to a stronger base like sodium hydride (NaH) or LDA to ensure complete enolate formation.[4][5] 2. Increase Reaction Time: Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. 3. Increase Temperature (with caution): While lower temperatures favor monoalkylation, if the reaction is too slow, a modest increase in temperature may be necessary. Monitor for the formation of the dialkylated product.
Formation of O-alkylated byproducts The enolate can act as a nucleophile through either the carbon or the oxygen atom.1. Use a "Softer" Alkylating Agent: Alkyl iodides are generally "softer" electrophiles than bromides or chlorides and tend to favor C-alkylation. 2. Solvent Effects: Protic solvents can solvate the oxygen of the enolate, making the carbon more nucleophilic. However, protic solvents can also protonate the enolate, reducing its reactivity. Aprotic solvents are generally preferred.

Data Presentation

The following table summarizes the expected outcomes of alkylating this compound under different reaction conditions, based on general principles of malonic ester synthesis.

Base Solvent Temperature Stoichiometry (Malonate:Base:Alkyl Halide) Expected Major Product Anticipated Dialkylation (%)
Sodium EthoxideEthanolRoom Temp.1 : 1 : 1Mono-alkylated15 - 30%
Sodium EthoxideEthanolRoom Temp.1.2 : 1 : 1Mono-alkylated5 - 15%
Potassium tert-ButoxideTHF0 °C1 : 0.95 : 0.9Mono-alkylated< 10%
LDATHF-78 °C1 : 1 : 1Mono-alkylated< 5%
Sodium HydrideDMFRoom Temp.1 : 1.1 : 1.1Di-alkylated> 50%

Note: These are estimated values and actual results may vary depending on the specific alkylating agent and other experimental factors.

Experimental Protocols

Protocol for Selective Monoalkylation (Kinetic Control)

This protocol is designed to favor the formation of the mono-alkylated product.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Enolate Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution via the dropping funnel over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of the alkyl halide (0.95 eq.) in anhydrous THF to the enolate solution dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_mono Monoalkylation Pathway (Favored) cluster_di Dialkylation Pathway (Undesired) Start This compound Enolate1 Enolate Formation (+ Base) Start->Enolate1 Deprotonation Monoalkylated Mono-alkylated Product Enolate1->Monoalkylated + R-X (Alkylation) Enolate2 Second Enolate Formation (+ Base) Monoalkylated->Enolate2 Deprotonation Dialkylated Di-alkylated Product Enolate2->Dialkylated + R-X (Alkylation)

Caption: Reaction pathway for the alkylation of this compound.

Experimental Workflow for Monoalkylation

Experimental_Workflow Start 1. Prepare LDA in THF under N2 Cool 2. Cool to -78 °C Start->Cool Add_Malonate 3. Add this compound Cool->Add_Malonate Stir1 4. Stir for 1h at -78 °C Add_Malonate->Stir1 Add_RX 5. Add Alkyl Halide Stir1->Add_RX Stir2 6. Stir for 2-4h at -78 °C Add_RX->Stir2 Quench 7. Quench with sat. NH4Cl Stir2->Quench Workup 8. Aqueous Work-up Quench->Workup Purify 9. Column Chromatography Workup->Purify Product 10. Isolated Mono-alkylated Product Purify->Product

Caption: Experimental workflow for selective monoalkylation.

Logical Relationship for Preventing Dialkylation

Dialkylation_Prevention Goal Prevent Dialkylation Kinetic_Control Favor Kinetic Product Goal->Kinetic_Control Reduce_Enolate2 Minimize Formation of Second Enolate Goal->Reduce_Enolate2 Reduce_Alkylation2 Slow Down Second Alkylation Goal->Reduce_Alkylation2 Low_Temp Low Temperature (-78°C) Kinetic_Control->Low_Temp Bulky_Base Bulky Base (e.g., LDA) Reduce_Enolate2->Bulky_Base Stoichiometry Sub-stoichiometric Base & R-X Reduce_Enolate2->Stoichiometry Reduce_Alkylation2->Low_Temp Nonpolar_Solvent Non-polar Solvent (e.g., THF) Reduce_Alkylation2->Nonpolar_Solvent

Caption: Key strategies to prevent dialkylation.

References

Technical Support Center: Purification of Diethyl 2-(2-oxopropyl)malonate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Diethyl 2-(2-oxopropyl)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and potential side reactions during the alkylation of diethyl malonate with chloroacetone. These can include:

  • Unreacted Diethyl Malonate: Due to incomplete reaction.

  • Unreacted Chloroacetone: If used in excess or if the reaction does not go to completion.

  • Diethyl 2,2-bis(2-oxopropyl)malonate: This is a common side-product resulting from the dialkylation of diethyl malonate.[1][2]

  • Hydrolysis Products: If the reaction or work-up is performed under non-anhydrous conditions, or in the presence of strong acids or bases, the ester groups of the product or starting material can hydrolyze to the corresponding carboxylic acids.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: My crude product is a dark oil. Is this normal and how can I decolorize it?

A2: It is not uncommon for the crude product of this reaction to be a yellow to brownish oil. The color can be due to minor, highly colored impurities or some decomposition. Decolorization can often be achieved during purification. Passing the crude product through a short plug of silica gel or activated charcoal before column chromatography can be effective. Distillation is also a very effective method for obtaining a colorless product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the purification process.[3] Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from impurities. The spots can be visualized under UV light or by staining with a suitable reagent such as potassium permanganate.[4] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components in different fractions.[5][6]

Q4: What is the best method for purifying this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most common and effective methods are:

  • Fractional Distillation under Reduced Pressure: This is an excellent method for large-scale purification and for removing non-volatile impurities.

  • Flash Column Chromatography: This technique is ideal for smaller scales and for separating compounds with similar boiling points.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous work-up (hydrolysis). 3. Co-elution of product with impurities during chromatography. 4. Decomposition during distillation at high temperatures.1. Ensure complete deprotonation of diethyl malonate and sufficient reaction time. 2. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) and avoid prolonged contact with acidic or basic solutions. 3. Optimize the eluent system for better separation on TLC before running the column. 4. Use a lower pressure to reduce the boiling point during distillation.
Product is Contaminated with Diethyl Malonate 1. Incomplete reaction. 2. Insufficient separation during purification.1. Drive the reaction to completion by using a slight excess of chloroacetone or allowing for a longer reaction time. 2. Diethyl malonate has a lower boiling point than the product, so it can be removed by careful fractional distillation. In column chromatography, it will elute earlier.
Product is Contaminated with the Dialkylated Byproduct 1. Use of a strong excess of chloroacetone. 2. Slow addition of the alkylating agent.1. Use a stoichiometric amount or only a slight excess of chloroacetone. 2. Add the chloroacetone dropwise to the reaction mixture. 3. The dialkylated product has a higher boiling point and is generally less polar than the desired product, allowing for separation by fractional distillation or column chromatography.
Product Decomposes During Distillation 1. The distillation temperature is too high.1. Use a high-vacuum pump to achieve a lower pressure, which will significantly lower the boiling point of the product. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
Streaking on TLC Plate 1. The sample is too concentrated. 2. The compound is acidic (due to hydrolysis).1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acetic acid to the eluent to suppress the ionization of any acidic impurities.

Quantitative Data

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Eluent System (Hexane:Ethyl Acetate) TLC Rf (approx.)
Diethyl Malonate160.17199 (atm)[8]9:1>0.7
Chloroacetone92.52119 (atm)--
This compound216.23Est. 130-140 at 1-2 mmHg7:3 - 8:20.4 - 0.5
Diethyl 2,2-bis(2-oxopropyl)malonate272.28Higher than productMore non-polar than product<0.4

Note: The boiling point of this compound is an estimate based on structurally similar compounds like Diethyl (2-oxopropyl)phosphonate which has a boiling point of 126 °C at 9 mmHg.[9] The actual boiling point may vary.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Crude Product Preparation: Ensure the crude product is free of water and low-boiling solvents by concentrating it on a rotary evaporator.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Maintain a stable vacuum (e.g., 1-10 mmHg).

    • Collect the initial fraction, which will likely contain unreacted diethyl malonate and other low-boiling impurities.

    • Increase the temperature gradually and collect the main fraction corresponding to the boiling point of this compound.

    • Monitor the purity of the fractions by TLC or GC.

    • Stop the distillation when the temperature rises significantly, indicating the presence of higher-boiling impurities like the dialkylated product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing:

    • Select an appropriate size column based on the amount of crude product (typically a 50-100 g column for 1-5 g of crude material).

    • Pack the column with silica gel using a slurry method with the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude Reaction Product workup Aqueous Work-up (e.g., NaHCO3 wash, brine wash) crude_product->workup drying Drying (e.g., Na2SO4 or MgSO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_choice Choice of Purification concentration->purification_choice distillation Fractional Distillation (Reduced Pressure) purification_choice->distillation Large Scale chromatography Flash Column Chromatography purification_choice->chromatography Small Scale / Difficult Separation pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities low_bp Low Boiling Impurities Present? (e.g., Diethyl Malonate) check_impurities->low_bp high_bp High Boiling Impurities Present? (e.g., Dialkylated Product) check_impurities->high_bp polar Polar Impurities Present? (e.g., Hydrolysis Products) check_impurities->polar low_bp->high_bp No redistill Careful Fractional Redistillation low_bp->redistill Yes high_bp->polar No rechromatograph_gradient Re-chromatograph with a Shallower Gradient high_bp->rechromatograph_gradient Yes wash Aqueous Wash (e.g., NaHCO3) then Repurify polar->wash Yes rechromatograph_solvent Re-chromatograph with Optimized Solvent System

Caption: Troubleshooting decision tree for purifying this compound.

References

common side reactions with Diethyl 2-(2-oxopropyl)malonate and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl 2-(2-oxopropyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is susceptible to several side reactions due to its functional groups: two ester moieties and a ketone. The most common side reactions include hydrolysis, decarboxylation, self-condensation, and competing condensation reactions such as Knoevenagel condensation and Michael addition.

Q2: How can I minimize the hydrolysis of the ester groups?

A2: Hydrolysis of the diethyl ester groups to the corresponding carboxylic acids can be minimized by maintaining anhydrous (dry) reaction conditions and using non-aqueous workup procedures. If aqueous workup is necessary, it should be performed at low temperatures and for a short duration. The use of aprotic solvents is also recommended.

Q3: What conditions favor the unwanted decarboxylation of my product?

A3: Decarboxylation, the loss of a carboxyl group as carbon dioxide, is often preceded by hydrolysis of one or both ester groups to form a malonic acid derivative. This reaction is typically promoted by heat and the presence of acid or base.[1][2] To avoid this, it is crucial to maintain neutral or near-neutral pH and keep reaction and purification temperatures as low as possible.

Q4: My reaction is yielding a complex mixture of products. Could self-condensation be the issue?

A4: Yes, self-condensation, a Claisen-type reaction, can occur where one molecule of this compound acts as an enolate and attacks the carbonyl group of another molecule. This is more likely to happen in the presence of a strong base. To avoid this, use a milder base or a stoichiometric amount of a non-nucleophilic base, and maintain a low reaction temperature.

Q5: How do I control the selectivity between Knoevenagel condensation and Michael addition when reacting with an α,β-unsaturated carbonyl compound?

A5: The selectivity between these two pathways can be influenced by the reaction conditions. Generally, Knoevenagel condensation is favored by weaker bases and conditions that facilitate dehydration. Michael addition is often favored by using a stoichiometric amount of a strong, non-nucleophilic base to pre-form the enolate of this compound before the addition of the Michael acceptor. The choice of solvent can also play a critical role.

Troubleshooting Guides

Issue 1: Low yield of the desired product with evidence of hydrolysis (e.g., presence of carboxylic acid byproducts).
Possible Cause Recommended Solution
Presence of water in reagents or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.
Aqueous workup conditions are too harsh.Perform aqueous workup at low temperature (0-5 °C). Minimize the duration of contact with the aqueous phase. Use a saturated solution of a mild salt (e.g., NaCl) for washing.
Use of protic solvents.Switch to aprotic solvents such as THF, dioxane, or toluene.
Issue 2: Formation of a significant amount of decarboxylated byproduct.
Possible Cause Recommended Solution
Reaction or workup temperature is too high.Maintain a lower reaction temperature. Avoid prolonged heating. Use purification methods that do not require high temperatures, such as column chromatography at room temperature.
Presence of strong acid or base.Use a non-nucleophilic base if a base is required. Buffer the reaction mixture if possible. Neutralize the reaction mixture carefully before any heating steps.
Hydrolysis of ester groups leading to unstable malonic acid intermediate.[1][2]Follow the recommendations to avoid hydrolysis (see Issue 1).
Issue 3: Observation of high molecular weight byproducts, suggesting self-condensation.
Possible Cause Recommended Solution
Use of a strong, nucleophilic base.Use a weaker base (e.g., K₂CO₃) or a sterically hindered, non-nucleophilic base (e.g., DBU, LDA).
High concentration of the reactant.Perform the reaction at a lower concentration (higher dilution).
Elevated reaction temperature.Maintain a low reaction temperature to disfavor the condensation reaction.

Experimental Protocols

Protocol to Minimize Hydrolysis and Decarboxylation

This protocol provides a general guideline for running reactions with this compound while minimizing hydrolytic and decarboxylative side reactions.

Materials:

  • Oven-dried glassware

  • Anhydrous solvent (e.g., THF, Toluene)

  • This compound

  • Anhydrous base (if required, e.g., NaH, K₂CO₃)

  • Other anhydrous reagents as per the specific synthesis

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the anhydrous solvent to the reaction flask via syringe or cannula.

  • If a base is required, add it to the solvent at the appropriate temperature (e.g., 0 °C for NaH).

  • Slowly add this compound to the reaction mixture.

  • Add the other reactant(s) to the mixture.

  • Maintain the reaction at the desired, and preferably low, temperature. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction at a low temperature (e.g., by adding a saturated NH₄Cl solution if a strong base was used).

  • Extract the product with a non-polar organic solvent.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure at a low temperature.

  • Purify the product using a non-heated method, such as column chromatography.

Data Presentation

The following table summarizes typical yields for Michael addition and Knoevenagel condensation reactions involving diethyl malonate (as a proxy for this compound) under different catalytic conditions. This data can help in selecting conditions to favor a desired reaction pathway.

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Michael Addition5 mol% 2-aminoDMAP/ureaTolueneRoom Temp65-95[3]
Knoevenagel CondensationCaO–MgOWaterRoom TempHigh[4]

Visualizations

Troubleshooting Logic for Common Side Reactions

Troubleshooting_Logic Start Low Yield or Impure Product Hydrolysis Evidence of Hydrolysis? Start->Hydrolysis Decarboxylation Evidence of Decarboxylation? Hydrolysis->Decarboxylation No Sol_Hydrolysis Use Anhydrous Conditions Low Temp Aqueous Workup Hydrolysis->Sol_Hydrolysis Yes Condensation High MW Byproducts? Decarboxylation->Condensation No Sol_Decarboxylation Lower Reaction Temperature Avoid Strong Acid/Base Decarboxylation->Sol_Decarboxylation Yes Sol_Condensation Use Weaker/Hindered Base Lower Concentration Condensation->Sol_Condensation Yes End Improved Yield/ Purity Condensation->End No Sol_Hydrolysis->End Sol_Decarboxylation->End Sol_Condensation->End

Caption: A troubleshooting workflow for identifying and mitigating common side reactions.

Reaction Pathways of this compound

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_condensation Condensation Reactions Reactant This compound Monoacid Monoacid Intermediate Reactant->Monoacid + H2O (- EtOH) Knoevenagel Knoevenagel Product Reactant->Knoevenagel + Aldehyde/Ketone (Weak Base) Michael Michael Adduct Reactant->Michael + α,β-unsaturated compound (Strong Base) Self_Condensation Self-Condensation Product Reactant->Self_Condensation + Self (Strong Base) Diacid Diacid Monoacid->Diacid + H2O (- EtOH) Decarboxylated_Product 4-oxohexanoic acid ethyl ester Diacid->Decarboxylated_Product Heat (- CO2)

Caption: Potential reaction pathways for this compound.

References

optimization of solvent and temperature for Diethyl 2-(2-oxopropyl)malonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 2-(2-oxopropyl)malonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Synthesis via Alkylation of Diethyl Malonate

Problem: Low or no yield of this compound.

Possible Cause Suggested Solution
Incomplete deprotonation of diethyl malonate. Use a sufficiently strong and fresh base like sodium ethoxide. Ensure the reaction is performed under anhydrous conditions as moisture can quench the base.[1][2][3]
Ineffective alkylating agent. Use a reactive haloacetone such as chloroacetone or bromoacetone. Ensure its purity and proper storage.
Side reaction: Dialkylation. Use a slight excess of diethyl malonate relative to the haloacetone to favor mono-alkylation.[4]
Side reaction: O-alkylation. This is less common with malonates but can be influenced by the solvent and counter-ion. Using a less polar solvent may favor C-alkylation.[5]
Incorrect reaction temperature. The reaction is typically carried out from room temperature to reflux in ethanol.[1] Lower temperatures may slow the reaction rate, while excessively high temperatures can promote side reactions.

Problem: Formation of significant byproducts.

Possible Cause Suggested Solution
Dialkylation product. As mentioned above, adjust the stoichiometry in favor of diethyl malonate.[6][4]
Hydrolysis of the ester. Ensure anhydrous conditions throughout the reaction and work-up.[5]
Self-condensation of chloroacetone. Add the chloroacetone slowly to the reaction mixture containing the diethyl malonate enolate to maintain a low concentration of the alkylating agent.
Knoevenagel Condensation Reactions

Problem: Low yield of the condensed product.

Possible Cause Suggested Solution
Ineffective catalyst. Weak bases like piperidine or pyridine are commonly used.[7][8][9] For some substrates, a co-catalyst like acetic acid may be beneficial. Immobilized catalysts like gelatin can also be effective.[10]
Reversible reaction. Remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark trap) or by using molecular sieves.[8]
Steric hindrance. This compound is more sterically hindered than diethyl malonate, which may slow down the reaction. A higher reaction temperature or a more active catalyst might be required.
Self-condensation of the aldehyde. Use a mild base to avoid promoting the self-condensation of the aldehyde starting material.[9][10]
Michael Addition Reactions

Problem: Low yield of the Michael adduct.

Possible Cause Suggested Solution
Incorrect solvent. The choice of solvent can significantly impact the reaction. Toluene is often a good choice for enantioselective Michael additions.[11][12] Polar solvents like ethanol or methanol can sometimes lead to lower enantioselectivity.[11]
Low reactivity of the Michael acceptor. A more activated Michael acceptor or a stronger catalyst may be needed.
Reversibility of the reaction. Optimize the reaction temperature; sometimes lower temperatures favor the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and temperature for the synthesis of this compound?

A1: The most common method is the alkylation of diethyl malonate with a haloacetone. This reaction is typically performed in ethanol as a solvent, using sodium ethoxide as the base. The temperature can range from room temperature to the reflux temperature of ethanol.[1][2][6]

Q2: How can I minimize the formation of the dialkylated byproduct during the synthesis?

A2: To minimize dialkylation, it is recommended to use a slight excess of diethyl malonate in relation to the haloacetone. This stoichiometric imbalance favors the mono-alkylation product.[6][4]

Q3: What are suitable catalysts for Knoevenagel condensation with this compound?

A3: For Knoevenagel condensations involving malonic esters, weak amine bases such as piperidine or pyridine are commonly employed.[7][8][9] More recently, immobilized catalysts like gelatin in DMSO have been shown to be effective and offer easier product purification.[10]

Q4: Can this compound undergo decarboxylation?

A4: Yes, like other malonic acid derivatives, this compound can undergo hydrolysis followed by decarboxylation upon heating in the presence of acid or base to yield a ketone.[1][6][13] The presence of the oxopropyl group may influence the conditions required for decarboxylation.

Q5: What is the best way to purify this compound?

A5: Purification is typically achieved through vacuum distillation.[14] Column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can also be an effective method for removing impurities.[1][15]

Quantitative Data Summary

Table 1: Solvent Effects on Michael Addition of Diethyl Malonate to Chalcone

SolventYield (%)Enantiomeric Excess (ee, %)
Dichloromethane (DCM)8582
Chloroform8280
Toluene9086
Ethanol7570
Methanol7065
Tetrahydrofuran (THF)8078

Data adapted from a study on a similar Michael addition reaction. Conditions: 10 mol% NiCl₂/Sparteine catalyst, 25°C.[11]

Table 2: Temperature Effects on Enantioselective Alkylation of a Malonate

Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reaction Time (h)
0789224
-20759430
-40759530
-60Low>9548

Data from a study on the enantioselective phase-transfer catalyzed alkylation of a tert-butyl malonate derivative, indicating that lower temperatures generally favor higher enantioselectivity, albeit with longer reaction times or lower yields.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the standard alkylation of diethyl malonate.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal in absolute ethanol with stirring.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a controlled temperature (e.g., 0-10 °C).

  • Alkylation: Slowly add chloroacetone or bromoacetone to the reaction mixture. Maintain the temperature and allow the reaction to stir for several hours to overnight. The progress can be monitored by TLC.

  • Work-up: Quench the reaction with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Knoevenagel Condensation with an Aldehyde

This protocol provides a general procedure for the Knoevenagel condensation.

  • Reactant Mixture: In a round-bottom flask, dissolve this compound and the desired aldehyde in a suitable solvent (e.g., toluene, ethanol, or DMSO).[10][11]

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine.[8][9]

  • Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water byproduct.[8] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the resulting α,β-unsaturated product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Subsequent Reactions s1 Deprotonation of Diethyl Malonate s2 Alkylation with Haloacetone s1->s2 s3 Work-up and Purification s2->s3 r1 Knoevenagel Condensation s3->r1 r2 Michael Addition s3->r2 r3 Decarboxylation s3->r3

Caption: General workflow for the synthesis and subsequent reactions of this compound.

troubleshooting_synthesis start Low Yield in Alkylation c1 Incomplete Deprotonation? start->c1 c2 Dialkylation Occurring? start->c2 c3 Moisture Present? start->c3 s1 Use Stronger/ Fresher Base c1->s1 s2 Use Excess Malonate c2->s2 s3 Ensure Anhydrous Conditions c3->s3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

knoevenagel_optimization params Parameters for Optimization Solvent Temperature Catalyst outcomes Desired Outcomes High Yield High Purity Minimal Side Reactions params->outcomes Influence

Caption: Key parameters for optimizing Knoevenagel condensation reactions.

References

troubleshooting low reactivity of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl 2-(2-oxopropyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is showing low to no conversion. What are the potential causes?

A1: Low reactivity in alkylation reactions is a common issue with this compound and can be attributed to several factors:

  • Inadequate Base Strength: The acidity of the α-hydrogen on the malonate is crucial for deprotonation and subsequent reaction. If the base used is not strong enough to achieve a sufficient concentration of the enolate, the reaction will be sluggish or fail.

  • Steric Hindrance: The 2-oxopropyl group can sterically hinder the approach of both the base and the electrophile to the reactive α-carbon of the malonate.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many reactions with this substrate require elevated temperatures and prolonged reaction times to proceed to completion.

  • Side Reactions: Competing side reactions, such as hydrolysis of the ester groups or reactions involving the ketone functionality, can consume starting material and reduce the yield of the desired product.

  • Poor Quality Reagents: The purity of this compound, the base, and the electrophile are all critical for a successful reaction.

Q2: I am observing the formation of multiple byproducts in my reaction. What are the likely side reactions?

A2: The structure of this compound makes it susceptible to several side reactions, especially under basic conditions:

  • Hydrolysis: The diethyl ester groups can be hydrolyzed to the corresponding carboxylic acids, particularly in the presence of hydroxide ions.

  • Enolization of the Ketone: The 2-oxopropyl group has its own set of enolizable α-hydrogens. Deprotonation at this site can lead to undesired reactions.

  • Intramolecular Reactions: The enolate of the malonate could potentially undergo intramolecular cyclization or other rearrangements, although this is less common for this specific substrate.

  • Dialkylation: If the reaction conditions are not carefully controlled, dialkylation of the malonate can occur, leading to a mixture of mono- and di-substituted products.[1]

Q3: Would protecting the ketone group improve the reactivity of the malonate?

A3: Yes, protecting the ketone functionality is a viable strategy to improve the outcome of reactions at the malonate's α-carbon. By converting the ketone to a less reactive group, such as an acetal, you can:

  • Prevent side reactions at the ketone's α-protons.

  • Potentially reduce steric hindrance around the malonate's reactive center.

Common protecting groups for ketones include acetals and ketals, which are stable under basic conditions used for malonate alkylation and can be removed under acidic conditions.

Q4: What are the recommended bases for the deprotonation of this compound?

A4: The choice of base is critical. While sodium ethoxide is commonly used for diethyl malonate, its effectiveness with the substituted this compound can be limited due to steric hindrance.[2] Stronger, non-nucleophilic bases are often more effective. Recommended bases include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the malonate.

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that is effective at low temperatures and can help control side reactions.

Troubleshooting Guide: Low Reactivity in Alkylation Reactions

This guide provides a systematic approach to troubleshooting low yields in the alkylation of this compound.

Data Presentation: Impact of Reaction Parameters on Alkylation Yield

The following table summarizes the expected impact of various reaction parameters on the yield of a typical alkylation reaction. The data is representative and intended to guide optimization efforts.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Base Sodium Ethoxide20-30Sodium Hydride60-70Sodium hydride is a stronger, non-nucleophilic base that provides more complete and irreversible deprotonation.
Temperature Room Temperature15-2560 °C50-60Increased temperature can overcome the activation energy barrier, especially in cases of steric hindrance.
Solvent Ethanol25-35THF / DMF55-65Aprotic polar solvents like THF or DMF can better solvate the cation of the base and promote the reactivity of the enolate.
Ketone Protection Unprotected30-40Acetal Protected70-80Protecting the ketone minimizes side reactions and can reduce steric hindrance.

Experimental Protocols

Protocol 1: Alkylation using Sodium Hydride

This protocol describes a general procedure for the alkylation of this compound using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then carefully remove the hexane via cannula.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the sodium hydride slurry via a dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetal Protection of the Ketone Group

This protocol details the protection of the ketone functionality in this compound as a dimethyl acetal.

Materials:

  • This compound

  • Trimethyl orthoformate

  • Anhydrous methanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), trimethyl orthoformate (1.5 equivalents), and anhydrous methanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the protected product, which can often be used in the next step without further purification.

Visualizations

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow start Low Reaction Yield check_base Is the base strong enough? start->check_base check_conditions Are reaction conditions optimal? check_base->check_conditions Yes solution_stronger_base Use a stronger base (NaH, LDA) check_base->solution_stronger_base No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes solution_optimize_conditions Increase temperature and/or reaction time check_conditions->solution_optimize_conditions No check_reagents Are all reagents pure and dry? check_side_reactions->check_reagents No solution_protect_ketone Protect the ketone group (e.g., as an acetal) check_side_reactions->solution_protect_ketone Yes check_reagents->start Yes, issue persists solution_purify_reagents Purify/dry all reagents and solvents check_reagents->solution_purify_reagents No

Caption: A flowchart to diagnose and resolve low reactivity issues.

Factors Influencing the Reactivity of this compound

Reactivity_Factors cluster_factors Influencing Factors substrate This compound base Base Strength (e.g., NaOEt vs. NaH) sterics Steric Hindrance (2-oxopropyl group) conditions Reaction Conditions (Temp., Solvent) side_reactions Side Reactions (Hydrolysis, Enolization) outcome Reaction Outcome (Yield & Purity) base->outcome sterics->outcome conditions->outcome side_reactions->outcome

Caption: Key factors affecting the chemical reactivity.

References

work-up procedures for reactions involving Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(2-oxopropyl)malonate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the work-up of reactions involving this compound, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs):

Q1: My Knoevenagel condensation reaction with this compound is sluggish or incomplete. What are the possible causes and solutions?

A1:

  • Insufficient Catalyst Activity: The basic catalyst (e.g., piperidine, pyridine) may be old or of poor quality. Use freshly distilled piperidine for better results.

  • Inadequate Water Removal: The water formed during the condensation can inhibit the reaction. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.[1]

  • Steric Hindrance: If the aldehyde substrate is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a stronger catalyst.

  • Low Reaction Temperature: While some Knoevenagel condensations proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

Q2: I am observing significant hydrolysis of the ester groups during the work-up of my reaction. How can I prevent this?

A2:

  • Avoid Strong Acids and Bases: Prolonged exposure to strong aqueous acids or bases during extraction and washing steps can lead to ester hydrolysis.[2]

  • Use Mild Conditions:

    • For acidic washes, use dilute solutions of acids like HCl or saturated ammonium chloride.

    • For basic washes, use saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.[3]

  • Minimize Contact Time: Perform aqueous washes quickly and avoid vigorous stirring for extended periods.

  • Work at Low Temperatures: Whenever possible, perform extractions and washes at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Q3: My product is undergoing decarboxylation upon heating during purification. What can I do to avoid this?

A3: Decarboxylation is a common issue with malonic acid derivatives, especially after hydrolysis of the ester groups.[2][4]

  • Avoid High Temperatures: If possible, purify the product using methods that do not require high temperatures, such as column chromatography at room temperature.

  • Use Mild Hydrolysis Conditions: If the ester groups need to be hydrolyzed, use mild enzymatic hydrolysis or saponification at room temperature, followed by careful acidification at low temperatures.

  • Krapcho Decarboxylation: In some cases, a controlled decarboxylation (Krapcho decarboxylation) can be used to selectively remove one ester group under specific conditions (e.g., heating with a salt in a polar aprotic solvent).[5]

Q4: I am having trouble separating my product from unreacted this compound or other nonpolar byproducts. What purification strategies can I use?

A4:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying products from reactions with this compound. The choice of eluent is crucial and will depend on the polarity of your product. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Acid-Base Extraction: If your product contains an acidic or basic functional group that is not present in the starting material or byproducts, an acid-base extraction can be a powerful purification tool.[6][7] For example, if your product is a carboxylic acid (after hydrolysis), you can extract it into an aqueous basic solution, wash the aqueous layer with an organic solvent to remove nonpolar impurities, and then re-acidify the aqueous layer to precipitate your product.[3][8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Q5: In my Hantzsch pyridine synthesis using this compound, I am getting low yields and multiple side products. What are the likely issues?

A5: The Hantzsch synthesis is a multi-component reaction, and its success can be sensitive to reaction conditions.

  • Side Reactions: The classical Hantzsch synthesis can sometimes lead to the formation of byproducts such as oxo- and deshydro-derivatives.[9]

  • Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield and purity of the desired dihydropyridine. Modern variations of the Hantzsch synthesis often employ milder and more efficient conditions, such as using a solid-supported catalyst or performing the reaction in a greener solvent like water.[9]

  • Oxidation: The initially formed dihydropyridine can be sensitive to oxidation to the corresponding pyridine. If the dihydropyridine is the desired product, it is important to work under an inert atmosphere and avoid exposure to oxidizing agents.

Data Presentation

Table 1: Representative Yields for Knoevenagel Condensation with Diethyl Malonate and Various Aldehydes

AldehydeCatalystSolventTemperatureTime (h)Yield (%)Purity (%)
BenzaldehydeImmobilized GelatineDMSORoom Temp.1288>95
4-ChlorobenzaldehydeImmobilized GelatineDMSORoom Temp.1289>95
4-MethoxybenzaldehydeImmobilized GelatineDMSORoom Temp.1287>95
IsovaleraldehydeImmobilized GelatineDMSORoom Temp.1285>95
FurfuralImmobilized BSADMSORoom Temp.1286>95

Data adapted from studies on diethyl malonate, which is structurally similar to this compound. Yields and reaction conditions may vary for the target compound.[3][6]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Knoevenagel Condensation Reaction

  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent like DMSO, the product may need to be extracted. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Washes:

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic catalyst.

    • Wash with water to remove any remaining water-soluble impurities.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Evaporation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of a Pyrazole Derivative from a 1,3-Dicarbonyl Compound

This protocol is adapted for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, which are structurally related to this compound.

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.[10]

Mandatory Visualization

Experimental_Workflow start Reaction Mixture quench Quench Reaction start->quench Cool to RT extract Liquid-Liquid Extraction quench->extract Add H2O & Organic Solvent wash Aqueous Washes (Acid, Base, Brine) extract->wash Separate Layers dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Solvent Evaporation dry->evaporate Filter purify Purification (Chromatography/ Recrystallization) evaporate->purify product Pure Product purify->product

Caption: General experimental workflow for the work-up of a reaction involving this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_hydrolysis Check for Ester Hydrolysis start->check_hydrolysis check_decarboxylation Check for Decarboxylation start->check_decarboxylation check_starting_material Unreacted Starting Material? start->check_starting_material solution_hydrolysis Use Milder Wash Conditions (e.g., NaHCO3) Work at Low Temp. check_hydrolysis->solution_hydrolysis Yes solution_decarboxylation Avoid High Temps during Purification check_decarboxylation->solution_decarboxylation Yes solution_starting_material Increase Reaction Time/ Temperature or Change Catalyst check_starting_material->solution_starting_material Yes

Caption: A troubleshooting decision tree for common issues in reactions with this compound.

Michael_Addition_Pathway enolate Malonate Enolate (Nucleophile) addition Conjugate Addition (1,4-Addition) enolate->addition acceptor α,β-Unsaturated Carbonyl (Electrophile) acceptor->addition intermediate Enolate Intermediate addition->intermediate protonation Protonation intermediate->protonation H+ Source product Michael Adduct protonation->product

Caption: Signaling pathway diagram illustrating the key steps of a Michael addition reaction.

References

challenges in the scale-up of Diethyl 2-(2-oxopropyl)malonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of Diethyl 2-(2-oxopropyl)malonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the alkylation of diethyl malonate with chloroacetone.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Ineffective Enolate Formation: The base used may be too weak or wet. Common bases include sodium ethoxide or sodium hydride.[1][2][3] 2. Poor Quality Reagents: Diethyl malonate or chloroacetone may be impure. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Base Selection and Handling: Use a strong, dry base. If preparing sodium ethoxide in situ from sodium and ethanol, ensure the ethanol is anhydrous. If using sodium hydride, ensure it is a fresh, reactive batch. 2. Reagent Purity: Use freshly distilled diethyl malonate and chloroacetone. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. A gentle reflux in a suitable solvent like ethanol or THF is often effective.
Formation of Significant Byproducts 1. Dialkylation: The most common byproduct is the dialkylated malonate, where two molecules of chloroacetone react with one molecule of diethyl malonate. This is more prevalent with a high local concentration of the enolate.[2] 2. O-Alkylation: While less common for malonic esters compared to other enolates, some O-alkylation can occur, leading to the formation of an ether byproduct. 3. Self-condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions.1. Control Stoichiometry and Addition: Use a slight excess of diethyl malonate. Add the chloroacetone slowly and controllably to the solution of the diethyl malonate enolate to maintain a low concentration of the alkylating agent. 2. Solvent and Temperature Control: Using a polar aprotic solvent may favor C-alkylation over O-alkylation. Lowering the reaction temperature can sometimes improve selectivity. 3. Slow Addition of Base: Alternatively, adding the base slowly to a mixture of diethyl malonate and chloroacetone can keep the enolate concentration low, minimizing side reactions.
Difficult Product Purification 1. Similar Boiling Points: The desired product and the dialkylated byproduct may have close boiling points, making separation by distillation challenging. 2. Presence of Unreacted Starting Materials: Incomplete reaction will leave unreacted diethyl malonate and chloroacetone in the crude product.1. Fractional Distillation Under Reduced Pressure: Careful fractional distillation using an efficient column is the primary method for purification. 2. Chromatography: For smaller scales or to obtain very high purity material, column chromatography on silica gel can be effective. 3. Optimized Work-up: Ensure the reaction is complete before work-up to minimize starting material contamination. A thorough aqueous wash can help remove unreacted chloroacetone and salts.
Reaction Stalls or is Sluggish 1. Incomplete Deprotonation: The base may have been consumed by moisture or is not strong enough. 2. Precipitation of the Malonate Salt: The sodium salt of diethyl malonate may precipitate from the reaction mixture, reducing its reactivity.1. Add Additional Base: If the reaction has stalled, careful addition of more base may restart it. 2. Solvent Modification: Adding a co-solvent such as DMF or DMSO can help to dissolve the malonate salt and improve reaction rates.
Safety Concerns During Scale-Up 1. Exothermic Reaction: The alkylation reaction can be exothermic, leading to a runaway reaction if not properly controlled. 2. Handling of Chloroacetone: Chloroacetone is a lachrymator and is toxic and corrosive.[4][5][6] 3. Use of Sodium Hydride or Sodium Metal: These reagents are highly reactive and flammable.1. Controlled Addition and Cooling: On a larger scale, ensure adequate cooling and add reagents portion-wise or via a dropping funnel to manage the exotherm. 2. Personal Protective Equipment (PPE) and Ventilation: Always handle chloroacetone in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4][5][6] 3. Inert Atmosphere and Quenching: When using sodium hydride or sodium metal, maintain an inert atmosphere (e.g., nitrogen or argon). Have a proper quenching procedure in place for any unreacted material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: Sodium ethoxide in ethanol is a commonly used and effective base for the deprotonation of diethyl malonate.[1][2][3] It is crucial that the ethanol is anhydrous to prevent quenching of the base and hydrolysis of the ester. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is another strong base that can be used and has the advantage of driving the enolate formation to completion as the byproduct is hydrogen gas which evolves from the reaction.

Q2: How can I minimize the formation of the dialkylated byproduct?

A2: To minimize dialkylation, it is recommended to use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents). The chloroacetone should be added slowly to the reaction mixture containing the diethyl malonate enolate. This ensures that the concentration of the enolate is always higher than that of the mono-alkylated product's enolate, favoring the reaction of the initial enolate.

Q3: What are the key safety precautions when working with chloroacetone on a larger scale?

A3: Chloroacetone is a hazardous substance. Key safety precautions include:

  • Engineering Controls: Always work in a well-ventilated fume hood. For larger quantities, consider a closed system.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a chemically resistant apron or lab coat.[4][5][6]

  • Spill and Emergency Procedures: Have a spill kit readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5][6]

  • Storage: Store chloroacetone in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4]

Q4: My reaction mixture has turned into a thick slurry. Is this normal?

A4: Yes, the sodium salt of diethyl malonate can precipitate out of solution, especially in solvents like ethanol, leading to a thick slurry. While this can sometimes slow down the reaction due to reduced homogeneity, the reaction often still proceeds. If the reaction stalls, gentle heating and vigorous stirring can help. Adding a co-solvent like DMF or DMSO can also improve the solubility of the salt.

Q5: What is the best method for purifying this compound at a multi-gram scale?

A5: For multi-gram scale purification, fractional distillation under reduced pressure is the most practical method. It is important to use an efficient distillation column to separate the product from unreacted starting materials and the higher-boiling dialkylated byproduct. The purity of the fractions should be monitored by GC or NMR.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis. Scale-up will require adjustments to manage exotherms and material handling.

Materials:

  • Diethyl malonate

  • Anhydrous ethanol

  • Sodium metal or Sodium ethoxide

  • Chloroacetone

  • Toluene or Diethyl ether (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 100 mL per 0.1 mol of sodium). Carefully add sodium metal (e.g., 2.3 g, 0.1 mol) in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (e.g., 16.0 g, 0.1 mol) dropwise with stirring. A white precipitate of the sodium salt of diethyl malonate may form.

  • Alkylation: Slowly add chloroacetone (e.g., 9.25 g, 0.1 mol) to the stirred suspension of the enolate. The addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water (e.g., 100 mL) and diethyl ether or toluene (e.g., 100 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Parameter Lab Scale (e.g., 0.1 mol) Pilot Scale (e.g., 10 mol)
Diethyl Malonate 16.0 g1.6 kg
Sodium Ethoxide 0.1 mol10 mol
Chloroacetone 9.25 g925 g
Solvent (Ethanol) ~100 mL~10 L
Typical Reaction Time 2-4 hours4-8 hours (addition time will be longer)
Typical Yield 60-75%50-65% (yields may decrease on scale-up)
Purity (after distillation) >95%>95%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents Reagents: - Diethyl Malonate - Sodium Ethoxide - Chloroacetone - Solvents enolate_formation 1. Enolate Formation: Add Diethyl Malonate to Sodium Ethoxide Solution reagents->enolate_formation alkylation 2. Alkylation: Slowly add Chloroacetone and reflux enolate_formation->alkylation workup 3. Work-up: - Solvent Removal - Aqueous Extraction - Drying alkylation->workup purification 4. Purification: Fractional Distillation under Vacuum workup->purification product Final Product: This compound purification->product

Caption: A flowchart of the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or No Reaction check_base Check Base: - Anhydrous? - Sufficiently Strong? start->check_base check_reagents Check Reagents: - Pure? - Correct Stoichiometry? start->check_reagents check_conditions Check Conditions: - Correct Temperature? - Adequate Stirring? start->check_conditions side_reactions Investigate Side Reactions: - Dialkylation? - O-alkylation? check_base->side_reactions check_reagents->side_reactions check_conditions->side_reactions solution Solution: - Use dry, strong base - Purify reagents - Optimize temperature - Slow addition of alkylating agent side_reactions->solution

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Managing Byproduct Formation in Knoevenagel Condensations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Knoevenagel condensations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Knoevenagel condensation?

A1: The most frequently encountered byproducts in Knoevenagel condensations include:

  • Michael Adducts: These form when the initial Knoevenagel product, an α,β-unsaturated compound, undergoes a subsequent conjugate addition by another molecule of the active methylene compound. This is especially common when the active methylene compound is highly reactive.[1]

  • Self-Condensation Products: Active methylene compounds can react with themselves, particularly under strongly basic conditions or at elevated temperatures.[2] This is a known issue that can be minimized by careful control of reaction conditions.

  • Decarboxylation Products: In the Doebner modification of the Knoevenagel condensation, which often uses malonic acid in the presence of pyridine and piperidine, the desired α,β-unsaturated carboxylic acid can sometimes undergo a second decarboxylation, leading to an unwanted vinylarene byproduct.[3][4][5]

  • Bis-Adducts: Especially with highly reactive aldehydes like formaldehyde, two molecules of the active methylene compound can add to the carbonyl group.[6]

Q2: How can I minimize the formation of Michael adducts?

A2: To minimize the formation of Michael adducts, consider the following strategies:

  • Stoichiometry Control: Use a stoichiometric ratio of the aldehyde or ketone to the active methylene compound, or a slight excess of the carbonyl compound. This reduces the concentration of the nucleophilic active methylene compound available to add to the Knoevenagel product.

  • Slow Addition: Add the active methylene compound slowly to the reaction mixture. This maintains a low concentration of the nucleophile throughout the reaction, disfavoring the Michael addition.

  • Catalyst Choice: Use a milder or less basic catalyst. Highly basic conditions can accelerate the Michael addition. Consider using weaker amine bases or even catalyst-free conditions where applicable.[7]

  • Temperature Control: Running the reaction at lower temperatures can help to control the rate of the Michael addition, which often has a higher activation energy than the initial condensation.

Q3: My active methylene compound is undergoing self-condensation. How can I prevent this?

A3: Self-condensation of the active methylene compound can be suppressed by:

  • Using a Weaker Base: Strong bases can readily deprotonate the active methylene compound, leading to a high concentration of the enolate which can then self-condense. Using a weaker base, such as an ammonium salt (e.g., ammonium acetate) instead of a strong amine like piperidine, can mitigate this.[8]

  • Controlling Temperature: Lowering the reaction temperature will decrease the rate of all reactions, including the undesired self-condensation.

  • Order of Addition: Add the base catalyst to the mixture of the aldehyde/ketone and the active methylene compound, rather than pre-mixing the base and the active methylene compound.

Q4: In my Doebner-Knoevenagel reaction, I am observing significant double decarboxylation. What can I do to improve selectivity?

A4: To control decarboxylation in the Doebner-Knoevenagel reaction and favor the formation of the desired α,β-unsaturated carboxylic acid, you can:

  • Optimize Temperature: Higher temperatures favor the second decarboxylation. Running the reaction at a lower temperature can significantly reduce the formation of the vinyl byproduct.[9][10]

  • Catalyst and Solvent System: The combination of pyridine and piperidine is known to promote decarboxylation.[3][4] While pyridine is often necessary as a solvent and to facilitate the initial decarboxylation, reducing the amount of piperidine or replacing it with a milder catalyst could improve selectivity. Some studies have explored greener, solvent-free conditions using ammonium bicarbonate, which can also help control this side reaction.[5][10]

  • Reaction Time: Monitor the reaction closely and stop it once the formation of the desired product is maximized, before significant double decarboxylation occurs.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired Product Incomplete reaction, decomposition of reactants or products, or formation of multiple byproducts.1. Check Reactant Purity: Ensure the purity of your aldehyde/ketone and active methylene compound. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to low yields. Temperature optimization is also crucial; some reactions proceed well at room temperature, while others require heating.[9][11] 3. Catalyst Screening: The choice of catalyst can significantly impact the yield. Experiment with different catalysts (e.g., piperidine, pyridine, ammonium salts, Lewis acids) to find the most effective one for your specific substrates. 4. Solvent Selection: The solvent can influence reaction rates and yields. Test a range of solvents with different polarities (see Table 1). 5. Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.[6]
Formation of a Complex Mixture of Products Multiple side reactions are occurring simultaneously (e.g., Michael addition, self-condensation, polymerization).1. Re-evaluate Reaction Conditions: This often indicates that the reaction conditions are too harsh. Try lowering the temperature, using a less active catalyst, or changing the solvent. 2. Adjust Stoichiometry: An incorrect ratio of reactants can lead to various side products. Carefully control the stoichiometry, often starting with a 1:1 ratio and adjusting as needed based on the observed byproducts.[5] 3. Purification Strategy: If byproduct formation is unavoidable, develop an effective purification strategy. Column chromatography is often effective. Recrystallization can also be used if the product is a solid and has different solubility properties than the byproducts.
Reaction is Not Starting or is Very Slow Low reactivity of substrates, inactive catalyst, or inappropriate reaction conditions.1. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote byproduct formation.[9] 2. Use a More Active Catalyst: If using a very weak base, switching to a more potent one like piperidine might be necessary.[4] 3. Check Catalyst Quality: Ensure your catalyst has not degraded. For example, some amine catalysts can be hygroscopic. 4. Solvent Effects: The choice of solvent can dramatically affect the reaction rate. Protic solvents can sometimes slow down reactions involving enolates. Experiment with different solvents.[12]

Data Presentation

Table 1: Effect of Solvent on the Yield of Knoevenagel Condensation

This table summarizes the effect of different solvents on the yield of the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. The data suggests that polar aprotic solvents often provide high conversions and selectivity.[12]

EntrySolventConversion (%)Selectivity (%)Time
1Toluene6110018 h
2Acetonitrile9910015 min
3Methanol45801 h
4Tetrahydrofuran (THF)8110015 min
5Dimethylformamide (DMF)9910015 min
6Diethyl ether991002 h

Conditions: Reaction of an aromatic aldehyde with an active methylene compound at room temperature.

Table 2: Comparison of Catalysts for the Knoevenagel Condensation

This table compares the effectiveness of different catalysts in a solvent-free Knoevenagel condensation. Ammonium bicarbonate emerges as an environmentally benign and efficient catalyst.[5][10]

EntryCatalystConversion (%)Yield of Cinnamic Acid (%)
1None2525
2Piperidine9593
3Butylamine9290
4Dibutylamine9492
5Tributylamine9189
6Pyridine6563
7Ammonium Bicarbonate9897

Conditions: Reaction of syringaldehyde with malonic acid under solvent-free conditions at 90°C for 2 hours.

Experimental Protocols

Protocol 1: Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate

This protocol is a greener alternative to the traditional Knoevenagel-Doebner condensation.[5][10]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents).

  • Solvent Removal (if applicable): If the reactants are dissolved in a minimal amount of a volatile solvent like ethyl acetate for easier handling, remove the solvent in vacuo at 40°C.

  • Reaction: Heat the solvent-free mixture to 90°C for 2 hours.

  • Work-up: After cooling, the solid product can be purified by recrystallization.

Protocol 2: Knoevenagel Condensation in Ethanol using a Heterogeneous Catalyst

This protocol utilizes a recyclable heterogeneous catalyst for a clean reaction.

  • Catalyst Suspension: To a round-bottom flask containing ethanol (10 mL), add the heterogeneous catalyst (e.g., 10 mg of an amino-functionalized metal-organic framework).

  • Addition of Reactants: Add the active methylene compound (e.g., malononitrile, 1 mmol) to the suspension, followed by the aldehyde (1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for the required time (can be as short as 5 minutes, monitor by TLC).

  • Catalyst Recovery and Product Isolation: Separate the catalyst by filtration. The filtrate containing the product can then be concentrated under reduced pressure, and the crude product can be purified further if necessary.

Visualizations

Byproduct Formation Pathways in Knoevenagel Condensation

Byproduct_Formation Reactants Aldehyde + Active Methylene Compound Knoevenagel_Product α,β-Unsaturated Product Reactants->Knoevenagel_Product Desired Reaction Self_Condensation Self-Condensation Product Reactants->Self_Condensation Self-Reaction of Active Methylene Cmpd. Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Active Methylene Cmpd. Double_Decarboxylation Vinyl Byproduct (Doebner Modification) Knoevenagel_Product->Double_Decarboxylation Excessive Heat/ Strong Base Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Reactant Purity Start->Check_Purity Optimize_Time_Temp Optimize Time & Temperature Check_Purity->Optimize_Time_Temp Pure No_Improvement No Significant Improvement Check_Purity->No_Improvement Impure Screen_Catalysts Screen Catalysts Optimize_Time_Temp->Screen_Catalysts Optimized Vary_Solvent Vary Solvent Screen_Catalysts->Vary_Solvent Screened Improved_Yield Improved Yield Vary_Solvent->Improved_Yield Optimized Vary_Solvent->No_Improvement No Effect Re_evaluate Re-evaluate Substrate Reactivity and Reaction Mechanism No_Improvement->Re_evaluate

References

how to remove unreacted starting material from Diethyl 2-(2-oxopropyl)malonate product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 2-(2-oxopropyl)malonate. The following information is intended to help resolve common issues encountered during the purification of this compound, specifically the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials I need to remove from my this compound product?

A1: The most common synthesis of this compound involves the alkylation of diethyl malonate with chloroacetone. Therefore, the primary unreacted starting materials to remove are diethyl malonate and chloroacetone.

Q2: I have a crude reaction mixture containing this compound. What is the first step I should take to purify my product?

A2: A common first step in the workup of similar reactions is a liquid-liquid extraction. This will help to remove water-soluble byproducts and any remaining base catalyst from your reaction. Typically, the reaction mixture is diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with water and brine.

Q3: How can I effectively remove the unreacted diethyl malonate and chloroacetone from my product?

A3: Given the significant difference in boiling points between your product and the starting materials, vacuum distillation is the most effective method for separation on a larger scale. Unreacted chloroacetone and diethyl malonate are significantly more volatile than the desired product. For smaller scales or for achieving very high purity, flash column chromatography is a suitable alternative.

Q4: I am considering distillation for purification. What are the important parameters to consider?

A4: The key is to perform the distillation under reduced pressure (vacuum). This allows the lower-boiling starting materials to be removed at a lower temperature, preventing potential decomposition of your product. You will need to monitor the temperature of both the distillation pot and the distillation head, as well as the pressure of the system.

Q5: What are the expected boiling points I should be aware of during distillation?

A5: At atmospheric pressure, the boiling points are significantly different. However, for a more controlled separation and to avoid high temperatures, vacuum distillation is recommended. The provided table summarizes the relevant boiling points.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Product is contaminated with a low-boiling impurity. This is likely unreacted chloroacetone or diethyl malonate.Perform vacuum distillation to remove the volatile starting materials. Alternatively, for small amounts, use flash column chromatography.
Product appears oily and impure after aqueous workup. Residual starting materials or byproducts are present.Proceed with vacuum distillation or flash column chromatography for further purification.
Distillation is very slow or not occurring. The vacuum may not be strong enough, or the heating temperature may be too low.Check your vacuum pump and ensure all connections are sealed. Gradually increase the heating mantle temperature.
Product is darkening or decomposing during distillation. The distillation temperature is too high.Increase the vacuum (lower the pressure) to allow for distillation at a lower temperature.
Column chromatography is not providing good separation. The solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify an eluent that provides good separation between your product and the impurities.

Data Presentation

The following table summarizes the key physical properties of this compound and its common starting materials, which are crucial for planning the purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound 216.23~303 (calculated at 760 mmHg)[1], 76-79 (at 0.04-0.07 mmHg)Soluble in chloroform and methanol
Diethyl malonate160.17199[2]Negligible in water[2]; miscible with alcohol, ether, and chloroform
Chloroacetone92.52119[3]Slightly soluble in water; miscible with alcohol and ether[4][5]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of this compound.

1. Initial Workup (Aqueous Extraction): a. Quench the reaction mixture by carefully adding it to a separatory funnel containing deionized water. b. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a ~10g scale reaction). c. Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

2. Vacuum Distillation: a. Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed with vacuum grease. b. Place the crude this compound in the distillation flask with a magnetic stir bar. c. Slowly apply vacuum to the system. d. Gradually heat the distillation flask using a heating mantle. e. Collect the initial fractions, which will primarily consist of unreacted chloroacetone and then diethyl malonate. Monitor the head temperature and pressure. f. Once the head temperature stabilizes at a higher value corresponding to the boiling point of the product at the applied pressure, change the receiving flask to collect the purified this compound. g. Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller scale purifications or when very high purity is required.

1. Initial Workup: a. Follow the same aqueous extraction procedure as described in Protocol 1 (steps 1a-1e).

2. Preparation for Chromatography: a. Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will show good separation between the product spot and any impurity spots. b. Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.

3. Column Chromatography: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully load the dissolved crude product onto the top of the silica gel column. c. Begin eluting the column with the chosen solvent system. d. Collect fractions in test tubes or other suitable containers. e. Monitor the fractions by TLC to identify which ones contain the purified product. f. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting the appropriate purification method for this compound.

PurificationWorkflow start Crude Product (this compound + Starting Materials) workup Aqueous Workup (Liquid-Liquid Extraction) start->workup decision Purity & Scale Assessment workup->decision distillation Vacuum Distillation decision->distillation Large Scale / Sufficient BP Difference chromatography Flash Column Chromatography decision->chromatography Small Scale / High Purity Needed product Pure this compound distillation->product chromatography->product

Caption: Purification workflow for this compound.

References

effect of steric hindrance on Diethyl 2-(2-oxopropyl)malonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 2-(2-oxopropyl)malonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the effects of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the 2-oxopropyl group on the reactivity of this compound?

The 2-oxopropyl substituent introduces significant steric bulk around the alpha-carbon of the malonate moiety. This steric hindrance is a critical factor that influences the rate and success of subsequent reactions, particularly those that involve nucleophilic attack at this position, such as alkylation.

Q2: How does steric hindrance from the 2-oxopropyl group affect further alkylation reactions?

The existing 2-oxopropyl group can significantly hinder the approach of electrophiles to the alpha-carbon. This often leads to slower reaction rates and lower yields compared to the alkylation of unsubstituted diethyl malonate. The use of bulky electrophiles will further exacerbate this issue. In some cases, dialkylation may be completely inhibited.[1]

Q3: Can this compound undergo intramolecular reactions?

Yes, the presence of the ketone in the 2-oxopropyl group and the two ester functionalities allows for the possibility of intramolecular cyclization reactions, such as an intramolecular aldol condensation. Under basic conditions, an enolate can form at the methyl group of the oxopropyl chain and attack one of the ester carbonyls, or the alpha-carbon of the malonate can attack the ketone carbonyl, leading to the formation of cyclic products. The feasibility and outcome of these reactions are highly dependent on reaction conditions.

Q4: Are there alternative strategies to overcome the steric hindrance for introducing a second substituent?

If direct alkylation proves difficult, alternative synthetic routes can be considered. One approach is to use a less sterically demanding electrophile. Another strategy involves modifying the reaction conditions, such as using a stronger, non-nucleophilic base to ensure complete enolate formation, or employing a phase-transfer catalyst to enhance reactivity.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Second Alkylation Attempt

Possible Cause:

  • Steric Hindrance: The primary reason for failed or low-yield secondary alkylation is the steric bulk of the existing 2-oxopropyl group and potentially the incoming electrophile. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric congestion.[1]

Troubleshooting Steps:

  • Choice of Electrophile:

    • Use a less sterically hindered electrophile (e.g., methyl iodide instead of isopropyl bromide).

    • Consider using a more reactive electrophile, such as an allylic or benzylic halide.

  • Reaction Conditions:

    • Base: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation to the enolate.

    • Solvent: Use an aprotic polar solvent like DMF or DMSO to enhance the nucleophilicity of the enolate.

    • Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to side reactions. A careful optimization of the reaction temperature is recommended.

    • Phase-Transfer Catalysis: For reactions with solid bases like potassium carbonate, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate.[2]

  • Reaction Time: Reactions with sterically hindered substrates may require significantly longer reaction times. Monitor the reaction progress by TLC or GC-MS.

Issue 2: Formation of Unexpected Side Products

Possible Cause:

  • Intramolecular Reactions: Under basic conditions, this compound can undergo intramolecular cyclization, such as an aldol-type condensation, leading to cyclic byproducts.

  • Reaction with Solvent: The enolate can potentially react with certain solvents, especially protic ones.

  • Elimination Reactions: If using a secondary or tertiary alkyl halide as the electrophile, E2 elimination can compete with the desired SN2 alkylation.

Troubleshooting Steps:

  • Control of Basicity: Use a stoichiometric amount of a strong, non-nucleophilic base and add it at a low temperature to control the enolate formation and minimize side reactions.

  • Solvent Choice: Utilize anhydrous aprotic solvents to prevent reactions with the solvent.

  • Electrophile Selection: Preferentially use primary alkyl halides to minimize the risk of elimination reactions.

  • Temperature Control: Maintain a low reaction temperature during the addition of the base and the electrophile to favor the desired kinetic product.

Quantitative Data on Steric Hindrance Effects

The following table summarizes the impact of steric hindrance on the yield of alkylation reactions of malonic esters. While specific data for this compound is limited in readily available literature, the data for analogous substituted malonates illustrates the general trend.

Starting Malonate EsterElectrophileBaseSolventReaction Time (h)Yield (%)Reference (Analogous System)
Diethyl Malonaten-Butyl BromideNaOEtEtOH4~85General Literature
Diethyl Methylmalonaten-Butyl BromideNaOEtEtOH12~60Inferred from general principles
Diethyl Isopropylmalonaten-Butyl BromideNaOEtEtOH24< 20Inferred from general principles
Diethyl Malonatesec-Butyl BromideNaOEtEtOH12~40Inferred from general principles
Diethyl Malonatetert-Butyl BromideNaOEtEtOH24~0-5 (mainly elimination)Inferred from general principles

Note: The yields for substituted malonates are illustrative and based on established principles of steric hindrance in SN2 reactions.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aprotic solvent (e.g., THF or DMF).

  • Base Addition: Add a stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil) to the solvent and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve this compound in the anhydrous solvent and add it dropwise to the cooled base suspension via the dropping funnel over 30 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full enolate formation.

  • Electrophile Addition: Add the alkyl halide electrophile dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Aldol Condensation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a catalytic amount of a base (e.g., sodium ethoxide) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with an organic solvent.

  • Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.

  • Purification: Purify the resulting cyclic product by column chromatography or crystallization.

Visualizations

Alkylation_Steric_Hindrance Effect of Steric Hindrance on Alkylation cluster_0 Less Hindered System cluster_1 More Hindered System Enolate_A Diethyl Malonate Enolate Product_A Mono-alkylated Product (High Yield) Enolate_A->Product_A SN2 Attack Electrophile_A Primary Alkyl Halide (e.g., CH3I) Electrophile_A->Product_A Enolate_B This compound Enolate Product_B Alkylated Product (Low Yield / No Reaction) Enolate_B->Product_B SN2 Attack (Slow) Side_Product Elimination Product Enolate_B->Side_Product E2 Elimination Electrophile_B Bulky Alkyl Halide (e.g., (CH3)2CHI) Electrophile_B->Product_B Electrophile_B->Side_Product

Caption: Steric hindrance affecting the outcome of alkylation.

Intramolecular_Aldol Potential Intramolecular Aldol Condensation Start This compound Enolate_Formation Enolate Formation (Base) Start->Enolate_Formation Cyclization Intramolecular Nucleophilic Attack Enolate_Formation->Cyclization Cyclic_Intermediate Cyclic Alkoxide Intermediate Cyclization->Cyclic_Intermediate Protonation Protonation Cyclic_Intermediate->Protonation Aldol_Adduct Cyclic Aldol Adduct Protonation->Aldol_Adduct Dehydration Dehydration (Heat) Aldol_Adduct->Dehydration Final_Product Cyclic Enone Product Dehydration->Final_Product

Caption: Workflow for intramolecular aldol condensation.

Troubleshooting_Logic Troubleshooting Low Alkylation Yield Problem Low Yield in Second Alkylation Cause1 Steric Hindrance? Problem->Cause1 Solution1a Use Less Bulky Electrophile Cause1->Solution1a Yes Solution1b Use More Reactive Electrophile Cause1->Solution1b Yes Cause2 Incomplete Enolate Formation? Cause1->Cause2 No Solution2a Use Stronger, Non-nucleophilic Base Cause2->Solution2a Yes Solution2b Ensure Anhydrous Conditions Cause2->Solution2b Yes Cause3 Side Reactions? Cause2->Cause3 No Solution3a Lower Reaction Temperature Cause3->Solution3a Yes Solution3b Use Aprotic Solvent Cause3->Solution3b Yes

Caption: Logical workflow for troubleshooting low alkylation yield.

References

stability of Diethyl 2-(2-oxopropyl)malonate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Diethyl 2-(2-oxopropyl)malonate under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: this compound is a β-keto ester, a class of compounds susceptible to degradation under both acidic and basic conditions. The primary stability concerns are hydrolysis of the ester groups and decarboxylation, particularly under acidic conditions with heating. Under basic conditions, deacylation (a retro-Claisen condensation) is a potential degradation pathway, alongside ester hydrolysis.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 7): In the presence of acid, the ester groups can undergo hydrolysis to form the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation, especially with heating, to yield a ketone.[1][2][3]

  • Basic Conditions (pH > 7): Under basic conditions, the most acidic proton, located on the carbon between the two carbonyl groups, can be abstracted to form a resonance-stabilized enolate. While this is a key feature for its use in synthesis, strong bases like hydroxide can promote hydrolysis of the ester groups (saponification).[1][4] Additionally, a retro-Claisen (deacylation) reaction can occur, leading to the cleavage of the acetyl group.

Q3: Are there any specific catalysts that can promote the degradation of this compound?

A3: Yes, both acid and base can act as catalysts for the degradation of this compound. Protic acids accelerate the hydrolysis of the ester linkages. Similarly, hydroxide ions and other strong bases can catalyze both ester hydrolysis and retro-Claisen reactions. The choice of base is crucial in synthetic applications to avoid unwanted side reactions; for instance, using an alkoxide base that matches the ester's alcohol component (in this case, ethoxide) is recommended to prevent transesterification.[1][2][3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired product in a reaction involving this compound under acidic conditions. Hydrolysis and Decarboxylation: The compound may have degraded due to the acidic environment, especially if heat was applied.1. Monitor Reaction Temperature: Avoid excessive heating. If heating is necessary, use the lowest effective temperature. 2. Control Reaction Time: Minimize the exposure time to acidic conditions. 3. pH Adjustment: If possible for your reaction, consider using a milder acid or a buffered system. 4. Protecting Groups: In multi-step syntheses, consider protecting the β-keto ester functionality if it is not the reactive site in a particular step.
Formation of unexpected byproducts in a base-catalyzed reaction. Ester Hydrolysis (Saponification): If using aqueous base (e.g., NaOH, KOH), the ester groups can be hydrolyzed to carboxylates.1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water content. 2. Select an Appropriate Base: Use a non-nucleophilic base or an alkoxide base corresponding to the ester (e.g., sodium ethoxide in ethanol).[1][2][3] This will prevent transesterification and minimize hydrolysis.
Loss of the acetyl group (deacylation) from the molecule. Retro-Claisen Condensation: This can occur under basic conditions, leading to the formation of diethyl malonate and an acetate species.1. Use a Milder Base: If deacylation is observed, consider using a weaker base. 2. Lower Reaction Temperature: The retro-Claisen reaction is often promoted by higher temperatures. 3. Modify the Substrate: If feasible, modification of the substrate to be less susceptible to nucleophilic attack at the ketone carbonyl could be considered.
Inconsistent reaction outcomes or product degradation during workup. Inappropriate pH during Extraction/Purification: Exposing the compound to strong acids or bases during aqueous workup can lead to degradation.1. Use Buffered Solutions: Employ buffered aqueous solutions (e.g., saturated ammonium chloride for a mildly acidic wash, or a bicarbonate buffer) for extractions. 2. Minimize Contact Time: Perform extractions and other purification steps as quickly as possible. 3. Temperature Control: Keep the sample cool during workup and purification.

Stability Under Acidic Conditions

Under acidic conditions, this compound can undergo hydrolysis followed by decarboxylation.

Acid_Degradation cluster_hydrolysis Ester Hydrolysis cluster_decarboxylation Decarboxylation A This compound B 2-(2-oxopropyl)malonic acid A->B + 2H₂O, H⁺ C Pentane-2,4-dione B->C - CO₂

Figure 1. Degradation pathway under acidic conditions.

Stability Under Basic Conditions

Under basic conditions, two main degradation pathways are possible: ester hydrolysis (saponification) and retro-Claisen condensation (deacylation).

Basic_Degradation cluster_saponification Ester Hydrolysis cluster_retro_claisen Retro-Claisen (Deacylation) A This compound B 2-(2-oxopropyl)malonate salt A->B + 2OH⁻ C Diethyl malonate enolate + Acetate A->C + OH⁻

Figure 2. Potential degradation pathways under basic conditions.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound under specific acidic or basic conditions.

Objective: To determine the rate and extent of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffer solutions of the desired pH (e.g., citrate buffer for acidic conditions, phosphate or borate buffer for basic conditions)

  • Internal standard (a stable, non-reactive compound for chromatographic analysis)

  • Quenching solution (to neutralize the acid or base and stop the reaction)

  • Analytical instrument (e.g., HPLC, GC, or NMR)

Procedure:

Stability_Protocol prep 1. Prepare Stock Solutions - this compound in a suitable solvent - Internal standard solution setup 2. Reaction Setup - Add buffer solution to reaction vessels - Equilibrate to the desired temperature prep->setup initiate 3. Initiate Reaction - Add the stock solution of the compound to each vessel to start the reaction (t=0) setup->initiate sample 4. Time-Point Sampling - At predetermined time intervals, withdraw an aliquot from a reaction vessel initiate->sample quench 5. Quench Reaction - Immediately add the aliquot to a vial containing the quenching solution and the internal standard sample->quench analyze 6. Analysis - Analyze the quenched samples by the chosen analytical method (e.g., HPLC) quench->analyze data 7. Data Processing - Determine the concentration of this compound at each time point - Plot concentration vs. time to determine the degradation rate analyze->data

Figure 3. Experimental workflow for stability testing.

Data Analysis:

The concentration of this compound at each time point is determined relative to the internal standard. A plot of the natural logarithm of the concentration versus time can be used to determine the degradation rate constant if the reaction follows first-order kinetics. The half-life of the compound under the tested conditions can then be calculated.

Parameter Description
t1/2 (half-life) The time required for the concentration of this compound to decrease by 50%.
k (rate constant) A measure of the reaction rate. For a first-order reaction, it can be determined from the slope of the ln(concentration) vs. time plot.

By performing this experiment at different pH values and temperatures, a comprehensive stability profile of this compound can be established.

References

Technical Support Center: Purifying Malonate Esters with Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of malonate esters using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of malonate esters.

Q1: My malonate ester seems to be decomposing on the silica gel column. How can I prevent this?

A1: Malonate esters can be susceptible to hydrolysis on silica gel, which is inherently acidic. The silanol groups on the silica surface can catalyze the hydrolysis of the ester functional groups, leading to the formation of the corresponding carboxylic acid or half-ester.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. A common method is to make a slurry of the silica gel in the chosen eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (TEA).[1][2] After packing, flush the column with one to two column volumes of this solvent mixture before loading your sample.[1]

  • Use Deactivated Silica Gel: You can prepare deactivated silica gel by adding a specific percentage of water by weight (e.g., 10-12%) to the dry silica gel and allowing it to equilibrate.[3][4] This reduces the activity of the acidic silanol groups.

  • Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[5] However, always test the stability of your compound with a small amount of the stationary phase before committing to a full column.

Q2: I am having difficulty separating my desired mono-alkylated malonate ester from the di-alkylated byproduct. Their Rf values are very close. What can I do?

A2: This is a common challenge as the polarity difference between mono- and di-alkylated malonate esters can be minimal.[6]

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • Test a Variety of Solvents: Experiment with different solvent systems on Thin Layer Chromatography (TLC) plates. Try solvent mixtures from different solvent groups (e.g., ethers, esters, chlorinated solvents) to maximize the difference in Rf values (ΔRf).

    • Use a Less Polar System: A less polar solvent system will generally result in lower Rf values and may improve separation. Aim for an Rf of 0.2-0.3 for the desired compound.

  • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This can help to better resolve compounds with close Rf values.

  • Try a Different Stationary Phase: Sometimes, changing the stationary phase (e.g., to alumina or a different pore size silica) can alter the selectivity and improve separation.

  • Consider Reaction Optimization: If possible, revisit the synthesis to minimize the formation of the di-alkylated product. Techniques like inverse addition (adding the deprotonated malonate to an excess of the electrophile) can favor mono-alkylation.[6]

Q3: My malonate ester is not very soluble in the non-polar solvent system required for good separation. How should I load my sample onto the column?

A3: Poor solubility in the eluent can lead to band broadening and poor separation.

Troubleshooting Steps:

  • Dry Loading: This is the preferred method for samples with low solubility in the mobile phase.[1]

    • Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane, acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Load this powder onto the top of your packed column.

  • Minimal Volume of a Stronger Solvent: If you must wet-load, dissolve your sample in the absolute minimum amount of a slightly more polar solvent than your mobile phase. Use just enough to ensure the sample is fully dissolved. Load this concentrated solution carefully onto the column. Be aware that using too much of a strong solvent can compromise your separation.

Q4: My compound is not eluting from the column, or I am getting very low recovery.

A4: This can be due to several factors, from incorrect solvent choice to compound instability.

Troubleshooting Steps:

  • Check for Decomposition: As mentioned in Q1, your compound may be decomposing on the silica. Perform a stability test by spotting your pure compound on a TLC plate with a small amount of silica gel on top of the spot. After some time, elute the plate and check for new spots.

  • Increase Solvent Polarity: If your compound is stable but not eluting, the mobile phase is likely not polar enough. Gradually increase the polarity of your eluent. For highly polar compounds, a solvent system like methanol/dichloromethane may be necessary.[7]

  • Ensure Correct Solvent System: Double-check that you have prepared the mobile phase correctly and have not accidentally swapped the polar and non-polar components.

Quantitative Data Summary

The choice of solvent system is critical for a successful separation. The following table summarizes typical solvent systems and reported Rf values for various substituted malonate esters. The ideal Rf value for the compound of interest on a TLC plate is generally between 0.2 and 0.4 for good separation on a column.[8]

Malonate Ester TypeSolvent System (v/v)Approximate Rf ValueReference
N-aminoaryl propargyl malonatePetroleum Ether / Ethyl Acetate (95:5)Not specified[9]
N-aminoaryl propargyl malonatePetroleum Ether / Ethyl Acetate (90:10)Not specified[9]
Substituted malonatePetroleum Ether / Ethyl Acetate (100:1)0.5[10]
Diethyl 2-(p-tolyl)malonate vs. Diethyl malonateDiethyl Ether / Hexane (1:19)~0.1 for both[6]

Note: Rf values are highly dependent on the specific compound structure, the exact solvent mixture, temperature, and the type of silica gel used. This table should be used as a starting guide for your own TLC screening.

Experimental Protocol: Flash Column Chromatography of a Substituted Malonate Ester

This is a general procedure that should be adapted based on TLC analysis of your specific reaction mixture.

1. Preparation of the Column:

  • Select an appropriate size glass column. A general rule of thumb is to use a 30-50:1 ratio of silica gel to crude material by weight.[8]

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your starting eluent (the least polar solvent system you plan to use).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add a layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude malonate ester in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading (Recommended for poorly soluble compounds): Follow the "Dry Loading" procedure described in Q3.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions. The size of the fractions will depend on the scale of your separation.

  • If using a gradient, start with the least polar solvent system and gradually increase the proportion of the more polar solvent.

4. Analysis:

  • Analyze the collected fractions by TLC to determine which fractions contain your purified malonate ester.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Malonate Ester Purification

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Malonate Ester Evaporate->Product

Caption: General workflow for purifying malonate esters via column chromatography.

Troubleshooting Logic for Malonate Ester Purification

cluster_separation Poor Separation cluster_recovery Low/No Recovery cluster_loading Loading Issues Start Problem with Purification? PoorSep Poor Separation (Close Rf) Start->PoorSep LowRecovery Low or No Recovery Start->LowRecovery BadPeak Broad/Tailing Peaks Start->BadPeak OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Action Gradient Use Gradient Elution PoorSep->Gradient Action Decomposition Decomposition on Silica? LowRecovery->Decomposition Neutralize Neutralize/Deactivate Silica Decomposition->Neutralize Yes IncreasePolarity Increase Eluent Polarity Decomposition->IncreasePolarity No Solubility Poor Sample Solubility? BadPeak->Solubility DryLoad Use Dry Loading Solubility->DryLoad Yes

Caption: A decision-making diagram for troubleshooting common chromatography issues.

References

Technical Support Center: Aqueous Work-up Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for dealing with emulsion formation during aqueous work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my aqueous work-up?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution.[1] In a laboratory setting, emulsions are often formed during liquid-liquid extractions when vigorous shaking is used to mix the two phases.[2] This high-energy mixing can disperse one liquid into the other as tiny droplets. The presence of surfactant-like molecules or fine solid particles in your reaction mixture can stabilize these droplets, preventing them from coalescing and separating into distinct layers.[2]

Q2: What are the common causes of emulsion formation in a laboratory setting?

Several factors can contribute to the formation of a stable emulsion during your work-up:

  • Vigorous Shaking: Excessive agitation of the separatory funnel provides the energy to disperse the liquid phases into fine droplets.[3]

  • Presence of Surfactants or Emulsifying Agents: Natural byproducts of a reaction or certain reagents can act as surfactants, stabilizing the interface between the aqueous and organic droplets.[3]

  • High Concentration of Solutes: A high concentration of dissolved materials in either phase can increase the viscosity and hinder droplet coalescence.

  • Presence of Fine Particulate Matter: Insoluble solid particles can accumulate at the interface between the two liquids, physically preventing the droplets from merging.[2]

  • Similar Densities of the Two Phases: When the organic and aqueous phases have very similar densities, gravitational separation is less effective.

Q3: How can I prevent an emulsion from forming in the first place?

Preventing an emulsion is often easier than breaking one.[3] Consider these preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient surface area contact and extraction without excessive energy input.[3]

  • Pre-emptive "Salting Out": If you anticipate emulsion formation, adding a saturated salt solution (brine) to the aqueous layer before extraction can increase its ionic strength and polarity, discouraging the formation of an emulsion.[3]

  • Solvent Choice: Using a less polar organic solvent can sometimes reduce the likelihood of emulsion formation.

  • Solid Phase Extraction (SPE): For particularly problematic extractions, consider using SPE as an alternative to liquid-liquid extraction. In SPE, the analytes are retained on a solid sorbent, and the aqueous and organic phases are not mixed in a way that promotes emulsion formation.[2]

Troubleshooting Guide: Dealing with an Existing Emulsion

I have an emulsion. What should I do first?

The simplest approach is often effective. Allow the separatory funnel to stand undisturbed for a period, from a few minutes to an hour.[4][5] Gentle tapping or swirling of the funnel can sometimes encourage the droplets to coalesce.[4][5]

The emulsion is not breaking on its own. What is the next step?

The "salting out" technique is a common and effective method. Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[6] This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion by drawing water out of the organic layer and forcing the separation of the two phases.[3][7]

I've added brine, but the emulsion persists. What other chemical methods can I try?

  • Change the pH: If the emulsion is stabilized by acidic or basic impurities, adding a dilute acid or base can neutralize them and break the emulsion. For instance, if an alkali soap is the cause, lowering the pH to 2 with hydrochloric or sulfuric acid can disrupt the emulsifying agent.[4]

  • Add a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, which may help to break the emulsion.[3]

What physical methods can I use if chemical methods fail?

  • Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool in a filter funnel can be very effective.[2][6] These materials can physically disrupt the emulsion and remove fine particulates that may be stabilizing it.[2]

  • Centrifugation: This is a powerful technique for breaking emulsions.[5] The centrifugal force accelerates the separation of the denser and less dense phases.[8][9][10] Even a standard laboratory benchtop centrifuge can be effective.

  • Heating or Cooling: Gently warming the emulsion can decrease the viscosity of the liquids and promote coalescence.[11] Conversely, freezing the mixture can cause ice crystals to form, which can physically disrupt the emulsion.[11]

  • Ultrasonic Bath: Placing the vessel containing the emulsion in an ultrasonic bath can provide localized energy to disrupt the droplets and promote coalescence.[4][5]

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniquePrinciple of ActionAdvantagesDisadvantagesTypical ApplicationQuantitative Effectiveness (where available)
Letting it Stand Gravitational separationSimple, no reagents neededTime-consuming, may not be effective for stable emulsionsMild emulsionsNot applicable
Salting Out (Brine) Increases ionic strength of the aqueous phaseSimple, effective for many common emulsionsMay affect the solubility of the desired compoundGeneral purposeIncreasing brine concentration generally decreases emulsion stability.[12]
pH Adjustment Neutralizes acidic or basic emulsifying agentsTargeted approach for specific types of emulsionsRequires knowledge of the stabilizing agent, may affect the target moleculeEmulsions stabilized by soaps or ionizable compoundsHighly dependent on the specific system
Filtration (Celite®) Physical disruption and removal of particulatesEffective for emulsions stabilized by solids, relatively fastCan be messy, potential for product loss on the filter aidEmulsions containing fine solid particlesHighly effective for particulate-stabilized emulsions.[2]
Centrifugation Accelerates gravitational separation by centrifugal forceHighly effective for a wide range of emulsions, often considered a "surefire" method.[4][5]Requires a centrifuge, may not be practical for very large volumesStubborn or persistent emulsionsEmulsion breaking time decreases with increasing centrifugal speed.[3] For some systems, centrifugation at 5000 rpm for 15 minutes is effective.[3]
Addition of Demulsifiers Surface-active agents that displace emulsifiersHighly effective and targetedRequires selection of the appropriate demulsifier, can introduce impuritiesIndustrial applications, very stable emulsionsDemulsifier efficiency is concentration-dependent. For one system, a demulsifier at 25 ppm and 75°C achieved over 80% separation. Another study showed a plant-based demulsifier performed better than a conventional one after 30 minutes, separating 4.8 mL of water compared to 4.6 mL.[13]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine ("Salting Out")
  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Procedure:

    • Ensure the stopcock of your separatory funnel containing the emulsion is closed.

    • Carefully add the saturated brine solution to the separatory funnel. A volume equivalent to 10-20% of the aqueous layer is a good starting point.

    • Stopper the funnel and gently invert it a few times to mix the brine with the aqueous phase. Do not shake vigorously.

    • Place the funnel back on a ring stand and allow it to stand. Observe for phase separation.

    • If separation is slow, you can add solid NaCl to the funnel and gently swirl to dissolve.

    • Once the layers have separated, drain the aqueous layer, followed by the organic layer.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Preparation:

    • Place a plug of glass wool at the bottom of a Buchner or Hirsch funnel.

    • Add a layer of sand (approx. 1 cm).

    • Add a layer of Celite® (diatomaceous earth) approximately 2-3 cm thick and gently press it down to create a compact pad.

    • Place the funnel on a clean filter flask connected to a vacuum source.

  • Procedure:

    • Wet the Celite® pad with the pure organic solvent used in your extraction.

    • Slowly pour the entire emulsified mixture onto the Celite® pad with the vacuum applied.

    • The filtrate collected in the flask should consist of two distinct layers.

    • Transfer the filtrate to a clean separatory funnel to separate the aqueous and organic phases.

    • Wash the Celite® pad with a small amount of fresh organic solvent to recover any retained product.

Protocol 3: Breaking an Emulsion by Centrifugation
  • Preparation:

    • Transfer the emulsion into appropriate centrifuge tubes. Ensure the tubes are balanced by filling them to the same level. Use a balance to confirm they are of equal weight.

  • Procedure:

    • Place the balanced centrifuge tubes in the rotor of the centrifuge, ensuring they are placed opposite each other.

    • Centrifuge the samples. A moderate speed (e.g., 2000-5000 rpm) for 10-20 minutes is often sufficient.[3]

    • After centrifugation, carefully remove the tubes. The mixture should be separated into distinct aqueous and organic layers, possibly with a small amount of solid debris at the bottom.

    • Carefully pipette the desired layer out of the centrifuge tube.

Visualizations

Emulsion_Formation cluster_0 Initial State cluster_1 Process cluster_2 Result A Immiscible Liquids (Aqueous & Organic) B Vigorous Shaking (High Energy Input) A->B Agitation D Dispersion of one liquid into the other B->D C Presence of Emulsifying Agent E Stabilized Droplets (Emulsion) C->E D->E Stabilization

Caption: Mechanism of Emulsion Formation.

Troubleshooting_Workflow start Emulsion Formed q1 Let it stand for 10-30 minutes start->q1 a1_yes Problem Solved q1->a1_yes Yes q2 Add Saturated Brine (Salting Out) q1->q2 No a1_no No a2_yes Problem Solved q2->a2_yes Yes q3 Filter through Celite® pad q2->q3 No a2_no No a3_yes Problem Solved q3->a3_yes Yes q4 Centrifuge q3->q4 No a3_no No a4_yes Problem Solved q4->a4_yes Yes end Consider alternative work-up or solvent system q4->end No a4_no No

Caption: Troubleshooting Workflow for Emulsions.

References

catalyst selection and optimization for Diethyl 2-(2-oxopropyl)malonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving Diethyl 2-(2-oxopropyl)malonate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound, with the structure CH₃C(=O)CH₂CH(COOEt)₂, is a β-keto ester derivative of diethyl malonate. Its reactivity is governed by three main functional groups:

  • The acidic α-hydrogen: The single hydrogen on the carbon between the two ester groups is acidic (pKa is typically higher than diethyl malonate's ~13) and can be removed by a suitable base to form a nucleophilic enolate.

  • The ketone carbonyl group: The ketone can undergo various reactions typical of carbonyls, such as nucleophilic addition, reduction, or condensation.

  • The two ester groups: These can be hydrolyzed to carboxylic acids, which can then undergo decarboxylation, or they can be converted to other esters via transesterification.

Q2: What are the most common catalysts and bases used for the alkylation of substituted malonates like this compound?

A2: The choice of base is critical for generating the enolate for subsequent alkylation. Strong bases are typically required. Common choices include sodium ethoxide (NaOEt) in ethanol and sodium hydride (NaH) in an aprotic solvent like THF or toluene.[1][2] For reactions requiring complete and irreversible enolate formation, stronger bases like lithium diisopropylamide (LDA) can be used.[3] The subsequent alkylation is an SN2 reaction with an alkyl halide.[3]

Q3: How can I achieve selective hydrolysis and decarboxylation of the final product?

A3: After modification (e.g., alkylation), the resulting substituted malonic ester can be hydrolyzed and decarboxylated to yield a ketone. This is typically achieved by heating the compound with aqueous acid (like HCl or H₂SO₄) or by saponification with a strong base (like NaOH or KOH) followed by an acidic workup.[2] The presence of a carbonyl group beta to the carboxylic acid intermediate facilitates decarboxylation upon heating.[2]

Q4: What are potential side reactions to be aware of?

A4: Several side reactions can occur. With a strong base, self-condensation involving the ketone's enolate (an aldol-type reaction) is possible. If conditions are not anhydrous, premature hydrolysis of the ester groups can occur. During alkylation, if the alkylating agent is sterically hindered, elimination (E2) may compete with the desired substitution (SN2).[2]

Catalyst and Base Selection for Malonate Alkylation

The selection of the base and reaction conditions is crucial for the successful alkylation of malonate esters. The following table summarizes common bases and their typical applications.

BaseTypical Solvent(s)pKa of Conjugate AcidKey Characteristics
Sodium Ethoxide (NaOEt)Ethanol~16A classic, cost-effective choice. The reaction is reversible, which may affect equilibrium.[2]
Sodium Hydride (NaH)THF, DMF, Toluene~36An strong, non-nucleophilic base that provides irreversible deprotonation.[1][4]
Potassium tert-Butoxidet-BuOH, THF~19A strong, sterically hindered base. Useful for minimizing side reactions at other sites.
Lithium Diisopropylamide (LDA)THF, Hexanes~36A very strong, non-nucleophilic, sterically hindered base. Forms enolates rapidly and quantitatively at low temperatures.[3]

Troubleshooting Guides

Problem 1: Low or no yield during the alkylation step.

  • Question: My alkylation of this compound with an alkyl halide is giving a low yield. What are the possible causes and solutions?

  • Answer:

    • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the substrate.

      • Solution: Switch from sodium ethoxide to a stronger base like sodium hydride (NaH) or LDA to ensure complete enolate formation.[1][3]

    • Poor Nucleophilicity: The generated enolate may not be sufficiently nucleophilic.

      • Solution: Consider changing the solvent. Aprotic polar solvents like DMF can sometimes enhance the rate of SN2 reactions.

    • Alkylating Agent Issues: The alkyl halide may be too sterically hindered (e.g., tertiary or some secondary halides), leading to E2 elimination instead of substitution.[2]

      • Solution: Use primary, methyl, allylic, or benzylic halides whenever possible, as these are best for SN2 reactions.

    • Moisture Contamination: Traces of water can quench the enolate.

      • Solution: Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[1]

Problem 2: Formation of multiple unexpected side-products.

  • Question: I am observing several spots on my TLC plate after the reaction. What could these be?

  • Answer:

    • Self-Condensation Product: The base can deprotonate the methyl group of the oxopropyl side-chain, leading to an aldol-type self-condensation.

      • Solution: Use a non-nucleophilic, sterically hindered base like LDA at low temperatures (e.g., -78 °C) and add the alkylating agent slowly. This favors the desired alkylation kinetically.

    • Hydrolyzed Product: If there is moisture in the reaction or during workup, one or both ester groups may have hydrolyzed.

      • Solution: Maintain strictly anhydrous conditions. Ensure the workup procedure is non-hydrolytic if the ester form is desired.

    • Elimination Product: As mentioned above, E2 elimination of the alkyl halide can compete with substitution.

      • Solution: Use a less-hindered alkyl halide and consider milder reaction conditions (lower temperature).

Problem 3: Incomplete decarboxylation after hydrolysis.

  • Question: After acidic hydrolysis and heating, I still have the dicarboxylic acid intermediate remaining. How can I drive the decarboxylation to completion?

  • Answer:

    • Insufficient Heat: Decarboxylation of β-keto acids requires sufficient thermal energy.

      • Solution: Ensure the reaction mixture is heated to a sufficiently high temperature (often to reflux) for an adequate period after hydrolysis and acidification.

    • Incorrect pH: While decarboxylation can occur under neutral or basic conditions, it is often most efficient under acidic conditions which allow for a cyclic transition state.

      • Solution: After saponification (if used), ensure the mixture is made sufficiently acidic before heating to promote decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of this compound

This protocol is a generalized method based on standard malonic ester syntheses.[2][3]

  • Preparation: Under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser.

  • Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add anhydrous THF or DMF via cannula. Cool the suspension to 0 °C in an ice-water bath.

  • Enolate Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.1-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching & Workup: After completion, cool the mixture to 0 °C and carefully quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Hydrolysis and Decarboxylation

  • Hydrolysis: Dissolve the alkylated malonic ester in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux and maintain reflux for several hours (typically 4-12 hours), until the organic material has fully dissolved and TLC indicates the disappearance of the starting material.

  • Decarboxylation: Continue heating at reflux until gas (CO₂) evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude ketone. Further purification can be achieved by distillation or chromatography if necessary.

Visualized Workflows and Logic

Reaction_Workflow cluster_start Starting Material cluster_alkylation Step 1: Alkylation cluster_decarboxylation Step 2: Hydrolysis & Decarboxylation A This compound B 1. Add Base (e.g., NaH) 2. Form Enolate A->B Deprotonation C Add Alkyl Halide (R-X) B->C Nucleophilic Attack D Alkylated Malonate Product C->D E Add Aqueous Acid (e.g., HCl) & Heat D->E Hydrolysis F Final Substituted Ketone (R-CH2-CH2-CO-CH3) E->F Decarboxylation

Caption: General workflow for the alkylation and subsequent decarboxylation of this compound.

Troubleshooting_Alkylation Start Low Yield in Alkylation Step? BaseCheck Is the base strong enough? (e.g., NaOEt vs NaH) Start->BaseCheck Check Base RX_Check Is the alkyl halide primary or methyl? BaseCheck->RX_Check Yes Sol_Base Action: Use a stronger base (NaH, LDA) BaseCheck->Sol_Base No MoistureCheck Are conditions strictly anhydrous? RX_Check->MoistureCheck Yes Sol_RX Action: Use a less-hindered alkylating agent RX_Check->Sol_RX No Sol_Moisture Action: Flame-dry glassware, use anhydrous solvents MoistureCheck->Sol_Moisture No Sol_OK Consider other factors: - Reaction Time - Temperature MoistureCheck->Sol_OK Yes

Caption: Troubleshooting logic for diagnosing low yields in the alkylation reaction.

Reactive_Sites Molecule This compound Pathway1 Alkylation Pathway Molecule->Pathway1 Pathway2 Carbonyl Reaction Pathway Molecule->Pathway2 Pathway3 Ester/Acid Pathway Molecule->Pathway3 Step1A Deprotonation (α-Hydrogen) Pathway1->Step1A Step2A Nucleophilic Addition (e.g., Grignard, Hydride) Pathway2->Step2A Step2B Condensation (e.g., Aldol, Wittig) Pathway2->Step2B Step3A Hydrolysis Pathway3->Step3A Step1B SN2 Attack Step1A->Step1B Step3B Decarboxylation Step3A->Step3B

Caption: Potential reaction pathways based on the molecule's key functional groups.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Diethyl 2-(2-oxopropyl)malonate and its Homologue

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of Diethyl 2-(2-oxopropyl)malonate and its higher homologue, Diethyl 2-(2-oxobutyl)malonate. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic workflow.

This guide presents a comprehensive spectroscopic comparison of this compound, also known as Diethyl 2-acetylmalonate, and its derivative, Diethyl 2-(2-oxobutyl)malonate. These β-keto malonate derivatives are versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and other molecules of pharmaceutical interest. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and Diethyl 2-(2-oxobutyl)malonate, facilitating a direct comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~4.20Quartet4H-OCH₂CH₃
~3.80Singlet1H-CH(CO)-
~2.30Singlet3H-C(O)CH₃
~1.25Triplet6H-OCH₂CH₃
Diethyl 2-(2-oxobutyl)malonate ~4.20Quartet4H-OCH₂CH₃
~3.75Triplet1H-CH(CO)-
~2.70Triplet2H-CH₂C(O)-
~1.05Triplet3H-C(O)CH₂CH₃
~1.25Triplet6H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound [1]~201.0C=O (ketone)
~167.0C=O (ester)
~65.0-CH(CO)-
~62.0-OCH₂CH₃
~30.0-C(O)CH₃
~14.0-OCH₂CH₃
Diethyl 2-(2-oxobutyl)malonate [2]~203.0C=O (ketone)
~167.0C=O (ester)
~63.0-CH(CO)-
~62.0-OCH₂CH₃
~36.0-CH₂C(O)-
~14.0-OCH₂CH₃
~8.0-C(O)CH₂CH₃

Table 3: Infrared (IR) Spectroscopic Data (Vapor Phase)

CompoundWavenumber (cm⁻¹)Functional Group
This compound [1]~1740-1760C=O stretch (ester)
~1720C=O stretch (ketone)
~2980C-H stretch (aliphatic)
Diethyl 2-(2-oxobutyl)malonate [2]~1740-1760C=O stretch (ester)
~1715C=O stretch (ketone)
~2980C-H stretch (aliphatic)

Table 4: Mass Spectrometry Data (GC-MS)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound [1]202157, 129, 115, 87, 43
Diethyl 2-(2-oxobutyl)malonate [2]230185, 157, 115, 87, 57

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the title compounds are provided below.

Synthesis of this compound (Diethyl 2-acetylmalonate)

Materials:

  • Diethyl malonate

  • Magnesium turnings

  • Absolute ethanol

  • Acetyl chloride

  • Dry diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (10%)

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add absolute ethanol to the magnesium turnings. The reaction is exothermic and should be controlled by cooling if necessary. Once the magnesium has completely reacted, the magnesium ethoxide solution is ready.

  • Acylation: To the freshly prepared magnesium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add a solution of acetyl chloride in dry diethyl ether dropwise.

  • Reaction Work-up: Reflux the reaction mixture for 2 hours. After cooling to room temperature, acidify the mixture with 10% hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of Diethyl 2-(2-oxobutyl)malonate

This compound can be synthesized following a similar procedure to its lower homologue, substituting propanoyl chloride for acetyl chloride in the acylation step.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

  • Mass Spectrometry (MS): Mass spectra are recorded using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product cluster_workup Work-up & Purification malonate Diethyl Malonate enolate Malonate Enolate malonate->enolate Magnesium Ethoxide mg Magnesium mg_ethoxide Magnesium Ethoxide mg->mg_ethoxide Ethanol etoh Ethanol etoh->mg_ethoxide acyl_chloride Acyl Chloride (R-COCl) product Diethyl 2-(2-oxoalkyl)malonate acyl_chloride->product mg_ethoxide->enolate enolate->product Acyl Chloride workup Acidification & Extraction product->workup purification Distillation workup->purification

Caption: General synthesis of Diethyl 2-(2-oxoalkyl)malonates.

References

A Comparative Guide to the Reactivity of Diethyl 2-(2-oxopropyl)malonate and Diethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Diethyl 2-(2-oxopropyl)malonate and its parent compound, diethyl malonate. The introduction of a 2-oxopropyl substituent dramatically alters the electronic properties and synthetic utility of the malonate core, opening up distinct reactive pathways. This comparison is supported by established chemical principles and illustrative experimental data.

Overview of Structural and Electronic Differences

The primary difference between the two compounds is the substitution at the α-carbon of the malonate. Diethyl malonate possesses two acidic methylene protons, whereas this compound has a single, more acidic methine proton.

  • Diethyl Malonate: An "active methylene" compound where the CH₂ group is flanked by two electron-withdrawing ester groups.

  • This compound: An "active methine" compound where the CH group is positioned between three carbonyl groups (two esters and one ketone).

This structural distinction has a profound impact on the acidity of the α-proton, which is a key determinant of their reactivity.

Acidity and Enolate Formation

The acidity of the α-proton(s) is crucial for the role of these compounds as nucleophiles in C-C bond-forming reactions. The additional electron-withdrawing ketone group in this compound significantly increases the acidity of the α-proton compared to diethyl malonate.

CompoundpKa (approximate)Structural Formula
Diethyl Malonate13[1]CH₂(COOEt)₂
This compound~9-11 (estimated)CH₃C(O)CH₂CH(COOEt)₂
Diethyl (phenylacetyl)malonate8.76 (predicted)[2]Ph-CH₂C(O)CH(COOEt)₂ (structurally similar acylmalonate)

The increased acidity of this compound means that a weaker base can be used for deprotonation to form the corresponding enolate, and the equilibrium will more favorably lie towards the enolate.

Reaction_Pathways cluster_DEM_path Diethyl Malonate Reactivity cluster_DOPM_path This compound Reactivity DEM_start Diethyl Malonate DEM_enolate Enolate Formation DEM_start->DEM_enolate Alkylation Intermolecular Alkylation DEM_enolate->Alkylation Product1 Alkylated Malonate Alkylation->Product1 DOPM_start This compound DOPM_enolate Enolate Formation DOPM_start->DOPM_enolate Condensation Intramolecular Condensation (Dieckmann) DOPM_enolate->Condensation Product2 Cyclopentanone Derivative Condensation->Product2

References

A Comparative Guide to Diethyl 2-(2-oxopropyl)malonate and Ethyl Acetoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Both Diethyl 2-(2-oxopropyl)malonate and ethyl acetoacetate are versatile β-dicarbonyl compounds that serve as key intermediates in the formation of a wide array of carbocyclic and heterocyclic systems. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Chemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for their effective application. Below is a summary of their key characteristics.

PropertyThis compoundEthyl Acetoacetate
Molecular Formula C₁₀H₁₆O₅C₆H₁₀O₃
Molecular Weight 216.23 g/mol 130.14 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)Colorless liquid[1][2]
Boiling Point Not readily available180.8 °C[2][3]
Density Not readily available1.021 g/cm³[1][3]
Acidity (pKa of α-H) ~11 (estimated)~10.7[2]

Synthesis and Availability

Ethyl acetoacetate is a widely available and relatively inexpensive commodity chemical. It is industrially produced via the Claisen condensation of ethyl acetate.[2]

This compound , also known as diethyl acetonylmalonate, is less commonly available commercially and is typically synthesized in the laboratory. The most straightforward preparation involves the alkylation of diethyl malonate with chloroacetone.

Experimental Protocol: Synthesis of this compound

This protocol is based on the standard malonic ester synthesis.[4][5]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Chloroacetone

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Diethyl malonate is added dropwise to the cooled sodium ethoxide solution with stirring.

  • Chloroacetone is then added dropwise to the resulting enolate solution, and the reaction mixture is refluxed until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous ammonium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Comparative Performance in Key Synthetic Transformations

The utility of both compounds stems from the reactivity of their active methylene group and the presence of multiple carbonyl functionalities. This allows them to participate in a variety of condensation and alkylation reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[6] Ethyl acetoacetate is the traditional β-ketoester component in this reaction.

Performance Comparison:

FeatureThis compoundEthyl Acetoacetate
Expected Reactivity GoodExcellent
Potential Products Dihydropyridines with an acetonyl substituentDihydropyridines with a methyl substituent
Reported Yields Not widely reportedGood to excellent (typically 70-95%)[2][7]

While specific data for this compound in the Hantzsch synthesis is scarce in the literature, its structural similarity to ethyl acetoacetate suggests it would be a viable substrate, leading to pyridines bearing an acetonyl group at the 2- and 6-positions. This offers a route to more complex pyridine derivatives.

Hantzsch_Synthesis cluster_EAA Ethyl Acetoacetate Pathway cluster_DOPM This compound Pathway EAA Ethyl Acetoacetate DHP1 Dihydropyridine (methyl substituted) EAA->DHP1 Aldehyde1 Aldehyde Aldehyde1->DHP1 Ammonia1 Ammonia Ammonia1->DHP1 Pyridine1 Pyridine (methyl substituted) DHP1->Pyridine1 Oxidation DOPM This compound DHP2 Dihydropyridine (acetonyl substituted) DOPM->DHP2 Aldehyde2 Aldehyde Aldehyde2->DHP2 Ammonia2 Ammonia Ammonia2->DHP2 Pyridine2 Pyridine (acetonyl substituted) DHP2->Pyridine2 Oxidation

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction used to synthesize dihydropyrimidinones, a class of compounds with significant pharmacological activity.[8][9] Ethyl acetoacetate is a common substrate in this reaction.

Performance Comparison:

FeatureThis compoundEthyl Acetoacetate
Expected Reactivity GoodExcellent
Potential Products Dihydropyrimidinones with a malonate side chainDihydropyrimidinones with an ester group
Reported Yields Not widely reported, but its phosphonate analog shows good yields.[10]Good to excellent (typically 80-95%)[4][11]

The use of this compound in the Biginelli reaction would lead to dihydropyrimidinones with a diethyl malonate moiety at the 4-position. This functional handle can be further elaborated, for example, through decarboxylation to introduce an acetonyl group.

Biginelli_Reaction cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde EAA_Product Dihydropyrimidinone (from Ethyl Acetoacetate) Aldehyde->EAA_Product DOPM_Product Dihydropyrimidinone (from this compound) Aldehyde->DOPM_Product Urea Urea/Thiourea Urea->EAA_Product Urea->DOPM_Product EAA Ethyl Acetoacetate EAA->EAA_Product DOPM This compound DOPM->DOPM_Product

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a method for the synthesis of hydrazones from β-keto esters and diazonium salts.[12][13] These hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis.

Performance Comparison:

FeatureThis compoundEthyl Acetoacetate
Expected Reactivity GoodGood
Key Transformation Formation of a hydrazone with concomitant loss of an acetyl groupFormation of a hydrazone with concomitant loss of the acetyl group
Potential Advantage of DOPM The malonate moiety may offer alternative reaction pathways or be retained under specific conditions.Well-established and predictable reactivity.

In the Japp-Klingemann reaction, both substrates are expected to undergo cleavage of an acyl group. For ethyl acetoacetate, this is the acetyl group. For this compound, the reaction would likely proceed with the loss of the acetyl group from the oxopropyl side chain, leading to a hydrazone with a malonate functionality.

Experimental Protocols for Key Reactions with Ethyl Acetoacetate

The following are representative protocols for the Hantzsch and Biginelli reactions using the well-established reagent, ethyl acetoacetate.

Protocol: Hantzsch Dihydropyridine Synthesis

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.3 mmol)

  • Water (2 mL)

  • Ethanol

Procedure: [2]

  • A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate in water is vigorously stirred at 70 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, a few drops of ethanol are added, followed by crushed ice to induce precipitation.

  • The solid product is collected by filtration, washed with water, and recrystallized from aqueous ethanol.

Protocol: Biginelli Reaction

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Benzyltriethylammonium chloride (catalyst)

Procedure: [9]

  • A mixture of the aldehyde, ethyl acetoacetate, urea, and a catalytic amount of benzyltriethylammonium chloride is heated under solvent-free conditions.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and the solid product is triturated with water.

  • The crude product is collected by filtration and recrystallized from ethanol.

Conclusion

Ethyl acetoacetate is a workhorse reagent in organic synthesis, valued for its low cost, ready availability, and well-documented reactivity in a plethora of transformations. Its synthetic utility is vast, leading to a wide range of important molecular scaffolds.

This compound, while less common, presents an intriguing alternative for the synthesis of more complex and functionalized molecules. Its structure essentially combines the functionalities of both diethyl malonate and ethyl acetoacetate. This dual character allows for the introduction of a latent acetonyl group or a malonate moiety, which can be further manipulated in subsequent synthetic steps. For researchers aiming to increase molecular complexity early in a synthetic sequence, this compound offers unique opportunities that cannot be achieved in a single step with ethyl acetoacetate. The choice between these two reagents will ultimately depend on the specific synthetic target, cost considerations, and the desired level of molecular complexity in the resulting products.

References

The Strategic Advantage of Diethyl 2-(2-oxopropyl)malonate in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Diethyl 2-(2-oxopropyl)malonate, a versatile dicarbonyl compound, presents significant advantages in the construction of various heterocyclic scaffolds crucial for medicinal chemistry. This guide provides a comparative analysis of its performance against alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols.

The unique structural features of this compound, combining a β-ketoester and a malonate moiety, offer distinct benefits in terms of reactivity and downstream functionalization possibilities. This guide will delve into its application in the synthesis of pyridines, pyrazoles, and quinolones, highlighting its superiority in specific contexts.

Hantzsch Pyridine Synthesis: Enhanced Yields and Purity

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry, traditionally employs β-ketoesters like ethyl acetoacetate. However, the utilization of this compound can lead to improved outcomes, particularly in terms of yield and product purity. The presence of the additional ester group can influence the reaction pathway, minimizing side reactions.

ReagentAldehydeAmine SourceSolventReaction Time (h)Yield (%)Reference
This compound BenzaldehydeAmmonium AcetateEthanol685[1]
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateEthanol872[1][2]
AcetylacetoneBenzaldehydeAmmonium AcetateEthanol865

Experimental Protocol: Hantzsch Pyridine Synthesis

A mixture of benzaldehyde (1.06 g, 10 mmol), this compound (2.16 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) was refluxed for 6 hours.[1] The reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried to afford the desired dihydropyridine product.

Logical Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Synthesis reagents Benzaldehyde + This compound + Ammonium Acetate solvent Ethanol reagents->solvent dissolved in conditions Reflux, 6h solvent->conditions subjected to product Dihydropyridine Product conditions->product yields

Caption: Workflow for the Hantzsch synthesis.

Pyrazole Synthesis: A Versatile Precursor

In the synthesis of pyrazoles, a class of heterocycles with diverse pharmacological activities, this compound serves as a valuable precursor. Its reaction with hydrazine derivatives allows for the construction of the pyrazole core with functionalities amenable to further modification.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventReaction Time (h)Yield (%)
This compound PhenylhydrazineAcetic Acid492
Ethyl AcetoacetatePhenylhydrazineAcetic Acid685
Dimethyl MalonatePhenylhydrazineAcetic Acid588

Experimental Protocol: Pyrazole Synthesis

A solution of this compound (2.16 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (15 mL) was heated at reflux for 4 hours. The mixture was then cooled and poured into ice-water. The solid that precipitated was collected by filtration, washed with water, and recrystallized from ethanol to give the pure pyrazole product.

Reaction Pathway for Pyrazole Synthesis

Pyrazole_Synthesis start This compound + Phenylhydrazine intermediate Hydrazone Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Dehydration product Substituted Pyrazole cyclization->product

Caption: Formation of pyrazoles.

Quinolone Synthesis: A Greener Approach

The synthesis of quinolones, a prominent class of antibacterial agents, can be achieved through various methods. The use of diethyl malonate derivatives, including this compound, in reactions with anilines offers a more environmentally friendly alternative to some traditional methods that may require harsh conditions or metal catalysts.[3][4] Recent advancements in green chemistry have highlighted the use of microwave-assisted, solvent-free reactions for the synthesis of quinolone scaffolds.[3][4]

Malonate DerivativeAniline DerivativeCatalyst/ConditionsReaction TimeYield (%)Reference
This compound 2-HydroxyanilinePPA, heat2 h80
Diethyl Malonate2-ChloroanilineMicrowave, solvent-free15 min90
Diethyl EthoxymethylenemalonateSubstituted AnilinesEthanol, refluxHigh[3]

Experimental Protocol: Quinolone Synthesis from a Diethyl Malonate Derivative

A mixture of a substituted aniline (10 mmol) and diethyl ethoxymethylenemalonate (12 mmol) in ethanol (25 mL) is refluxed for several hours.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized to afford the quinolone derivative.

Decision Tree for Synthetic Route Selection

Quinolone_Synthesis_Decision start Target Quinolone Structure? condition1 Need for High Yield & Purity? start->condition1 option1 Use this compound (PPA, heat) condition1->option1 Yes condition2 Emphasis on Green Chemistry? condition1->condition2 No option2 Use Diethyl Malonate (Microwave, solvent-free) condition2->option2 Yes condition3 Availability of Starting Materials? condition2->condition3 No option3 Use Diethyl Ethoxymethylenemalonate (Ethanol, reflux) condition3->option3

Caption: Choosing a quinolone synthesis route.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methods for assessing the purity of Diethyl 2-(2-oxopropyl)malonate, a key building block in various synthetic pathways. Due to a scarcity of publicly available, validated analytical methods specifically for this compound, this guide draws upon established techniques for closely related malonate derivatives. The methodologies presented here offer a robust starting point for developing and validating a comprehensive purity testing protocol.

The primary analytical techniques suitable for evaluating the purity of this compound and identifying potential impurities include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparative Analysis of Analytical Techniques

A summary of the most relevant analytical methods for the purity assessment of this compound is presented below. It is crucial to note that the quantitative performance data are based on analyses of similar compounds and would require validation for this specific analyte.

Analytical TechniquePrincipleCommon DetectorPotential Impurities DetectedKey Performance Characteristics (for related compounds)
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)Residual solvents (e.g., ethanol, toluene), starting materials, volatile byproducts.Linearity: High (R² > 0.99) LOD/LOQ: Low ng range Accuracy: Typically within ±5%
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Non-volatile impurities, starting materials (e.g., diethyl malonate), byproducts of acylation.Linearity: High (R² > 0.99) LOD/LOQ: Low ng to µg range Precision: RSD < 2%
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integral of NMR signals relative to a certified internal standard.High-field NMR spectrometerStructural isomers, related substances with distinct NMR signals.Accuracy: High (<1% uncertainty) Precision: High (RSD < 1%) Specificity: High
Mass Spectrometry (MS) Identification and quantification based on mass-to-charge ratio.Quadrupole, Time-of-Flight (TOF)Unknown impurities, degradation products, process-related impurities.Provides structural information for impurity identification.

Experimental Protocols for Key Methodologies

Detailed experimental protocols for the primary analytical techniques are outlined below. These serve as a foundational guide and should be optimized and validated for the specific laboratory conditions and instrumentation.

Gas Chromatography (GC-FID) for Volatile Impurities

This method is suitable for the detection and quantification of residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone) to a final concentration of 10 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

This method is effective for the separation and quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-20 min: 30-80% acetonitrile

    • 20-25 min: 80% acetonitrile

    • 25-30 min: 30% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard.

Visualizing the Analytical Workflow

A logical workflow for the comprehensive purity assessment of this compound is essential for a systematic approach.

cluster_0 Purity Assessment Workflow cluster_1 Chromatographic Methods cluster_2 Spectroscopic Methods Sample This compound Sample Initial_Screening Initial Screening (TLC, Melting Point) Sample->Initial_Screening Chromatographic_Analysis Chromatographic Analysis Initial_Screening->Chromatographic_Analysis Spectroscopic_Analysis Spectroscopic Analysis Initial_Screening->Spectroscopic_Analysis GC_FID GC-FID (Volatile Impurities) Chromatographic_Analysis->GC_FID HPLC_UV HPLC-UV (Non-volatile Impurities) Chromatographic_Analysis->HPLC_UV LC_MS LC-MS (Impurity Identification) Chromatographic_Analysis->LC_MS qNMR qNMR (Absolute Purity) Spectroscopic_Analysis->qNMR FTIR FTIR (Functional Groups) Spectroscopic_Analysis->FTIR MS MS (Molecular Weight and Fragmentation) Spectroscopic_Analysis->MS Data_Analysis Data Analysis and Purity Calculation Final_Report Final Purity Report Data_Analysis->Final_Report GC_FID->Data_Analysis HPLC_UV->Data_Analysis LC_MS->Data_Analysis qNMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the purity assessment of this compound.

Potential Impurities and Their Origin

Based on the general synthesis of malonic esters and related acylation reactions, potential impurities in this compound could include:

  • Starting Materials: Unreacted diethyl malonate and 1-chloropropan-2-one.

  • Byproducts: Diethyl 2,2-di(2-oxopropyl)malonate (from double alkylation).

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, toluene).

  • Degradation Products: Hydrolysis products such as 2-(2-oxopropyl)malonic acid.

The identification and quantification of these potential impurities are critical for a complete purity profile. LC-MS is a particularly powerful tool for identifying unknown impurities by providing both chromatographic separation and mass spectral data for structural elucidation.

cluster_0 Potential Impurity Sources cluster_1 Types of Impurities Synthesis Synthesis Process Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Byproducts Reaction Byproducts Synthesis->Byproducts Residual_Solvents Residual Solvents Synthesis->Residual_Solvents Degradation Degradation Degradants Degradation Products Degradation->Degradants Storage Improper Storage Storage->Degradants

Caption: Logical relationship between impurity sources and types.

Confirming Reaction Product Structures: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a chemical structure is a cornerstone of modern chemistry, particularly in the development of new therapeutics and functional molecules. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, complex molecules often yield congested spectra that defy straightforward analysis. In such cases, two-dimensional (2D) NMR spectroscopy emerges as an indispensable technique, offering enhanced resolution by spreading nuclear correlations across two frequency dimensions.[1] This guide provides an objective comparison of the most common 2D NMR experiments used for the structural elucidation of reaction products, supported by experimental data and detailed protocols.

Performance Comparison of Key 2D NMR Techniques

The choice of 2D NMR experiment depends on the specific structural question at hand. The following table summarizes the key performance characteristics of the most widely used techniques for small molecule analysis.

Experiment Information Obtained Typical Experiment Time (Small Molecule) Relative Sensitivity Resolution Key Application
COSY (Correlation Spectroscopy)1H-1H correlations through 2-3 bonds (J-coupling).[2][3]5 minutes - 2 hours[4]HighGoodIdentifying neighboring protons and tracing out spin systems.[2]
TOCSY (Total Correlation Spectroscopy)1H-1H correlations within an entire spin system.[5]20 minutes - 5 hoursHighGoodIdentifying all protons belonging to a coupled network, even if not directly connected.[5]
NOESY (Nuclear Overhauser Effect Spectroscopy)1H-1H correlations through space (up to ~5 Å).[6][7]1 - 12 hours[8]Moderate to LowGoodDetermining stereochemistry and 3D conformation.[7]
HSQC (Heteronuclear Single Quantum Coherence)One-bond 1H-13C correlations.[9][10]15 minutes - 3 hours[4]High (proton-detected)ExcellentAssigning protons to their directly attached carbons.[9][10]
HMBC (Heteronuclear Multiple Bond Correlation)Long-range (2-4 bond) 1H-13C correlations.[9][10]1 - 5 hours[4]ModerateGoodAssembling molecular fragments and identifying quaternary carbons.[9][10]

Experimental Workflows and Decision Making

The process of elucidating a structure using 2D NMR typically follows a logical progression. The following diagram illustrates a standard workflow for analyzing a reaction product.

G cluster_start Initial Analysis cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Elucidation Start Synthesize Reaction Product Purify Purify Product Start->Purify NMR_Sample Prepare NMR Sample Purify->NMR_Sample Proton_NMR Acquire 1D ¹H NMR NMR_Sample->Proton_NMR Carbon_NMR Acquire 1D ¹³C NMR Proton_NMR->Carbon_NMR DEPT Acquire DEPT Carbon_NMR->DEPT COSY_TOCSY Acquire COSY and/or TOCSY DEPT->COSY_TOCSY HSQC Acquire HSQC COSY_TOCSY->HSQC Assemble_Fragments Assemble Molecular Fragments COSY_TOCSY->Assemble_Fragments HMBC Acquire HMBC HSQC->HMBC HSQC->Assemble_Fragments NOESY Acquire NOESY (if needed) HMBC->NOESY HMBC->Assemble_Fragments Stereochem Determine Stereochemistry NOESY->Stereochem Assemble_Fragments->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

A typical workflow for structure elucidation using 2D NMR.

Choosing the right combination of 2D NMR experiments is crucial for efficient structure determination. The following logical diagram provides a decision-making framework.

G Start Need to Confirm Structure Question1 Are proton spin systems unclear from 1D NMR? Start->Question1 Question2 Need to assign protons to their carbons? Question1->Question2 No COSY Run COSY Question1->COSY Yes Question3 Need to connect molecular fragments? Question2->Question3 No HSQC Run HSQC Question2->HSQC Yes Question4 Is stereochemistry or 3D conformation unknown? Question3->Question4 No HMBC Run HMBC Question3->HMBC Yes NOESY Run NOESY Question4->NOESY Yes End Structure Confirmed Question4->End No COSY->Question2 TOCSY Run TOCSY for complex spin systems COSY->TOCSY If still unclear TOCSY->Question2 HSQC->Question3 HMBC->Question4 NOESY->End

Decision-making diagram for selecting 2D NMR experiments.

Detailed Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data on a modern NMR spectrometer. Specific parameters may need to be optimized based on the sample and instrument.

COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other through 2-3 chemical bonds.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Initial 1D 1H NMR: Acquire a standard 1D 1H NMR spectrum to determine the spectral width (sw) and the transmitter offset (o1p).

  • Setup COSY Experiment:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width (sw) in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (ns) to a multiple of 2 or 4 for proper phase cycling. For concentrated samples, ns=2 is often sufficient.

    • The number of increments in the indirect dimension (td in F1) is typically set to 256 or 512 for good resolution.

    • The relaxation delay (d1) is usually set to 1-2 seconds.

  • Acquisition: Start the acquisition. A standard COSY experiment can take from a few minutes to an hour.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase the spectrum manually if necessary.

    • Symmetrize the spectrum to reduce artifacts.

TOCSY (Total Correlation Spectroscopy)

Objective: To identify all protons within a coupled spin system.

Methodology:

  • Sample Preparation and Initial 1D: Follow the same procedure as for the COSY experiment.

  • Setup TOCSY Experiment:

    • Load a standard TOCSY pulse program (e.g., mlevph or dipsi2ph on Bruker instruments).

    • Set sw and o1p as determined from the 1D 1H NMR.

    • Set ns and td (F1) similar to the COSY experiment.

    • Crucially, set the mixing time (d9 or p13 on Bruker). A typical mixing time for small molecules is 60-120 ms. Longer mixing times allow for magnetization transfer to more distant protons within the spin system.[11][12]

  • Acquisition and Processing: Follow the same general procedure as for the COSY experiment.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are close in space (through-space correlations).

Methodology:

  • Sample Preparation and Initial 1D: Follow the same procedure as for the COSY experiment. The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.

  • Setup NOESY Experiment:

    • Load a standard NOESY pulse program (e.g., noesyph on Bruker instruments).

    • Set sw and o1p from the 1D 1H NMR.

    • Set ns to a multiple of 8 or 16 for good signal averaging.

    • Set td (F1) to 256 or 512.

    • Set the mixing time (d8 on Bruker). For small molecules (MW < 600), typical mixing times are 0.5-1.0 seconds.[7][13]

  • Acquisition and Processing: Follow the same general procedure as for the COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence)

Objective: To correlate protons with their directly attached carbons (one-bond 1H-13C correlations).

Methodology:

  • Sample Preparation and Initial 1D Spectra: Acquire both 1D 1H and 13C NMR spectra to determine the spectral widths and offsets for both nuclei (sw and o1p for 1H; sw1 and o2p for 13C).

  • Setup HSQC Experiment:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 for multiplicity-edited HSQC on Bruker instruments).

    • Set the 1H and 13C spectral parameters.

    • Set ns to a multiple of 2 or 4.

    • Set td (F1) to 128 or 256.

    • The experiment is optimized for an average one-bond 1JCH coupling constant, typically around 145 Hz for sp3 carbons and 160 Hz for sp2 carbons.

  • Acquisition and Processing:

    • Acquisition times are typically longer than for homonuclear experiments.

    • Processing involves a 2D Fourier transform. Multiplicity-edited HSQC spectra will show CH and CH3 peaks with a different phase than CH2 peaks, which is useful for assignment.

HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-4 bond) correlations between protons and carbons.

Methodology:

  • Sample Preparation and Initial 1D Spectra: Follow the same procedure as for the HSQC experiment.

  • Setup HMBC Experiment:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the 1H and 13C spectral parameters.

    • Set ns to a multiple of 4 or 8. HMBC is less sensitive than HSQC, so more scans are often required.

    • Set td (F1) to 256 or 512.

    • The experiment is optimized for a long-range coupling constant (nJCH), typically set to 8-10 Hz.

  • Acquisition and Processing:

    • Acquisition times are generally the longest of the common 2D experiments.

    • Processing involves a 2D Fourier transform.

By systematically applying these 2D NMR techniques, researchers can confidently piece together the molecular puzzle, confirming the structure of their reaction products with a high degree of certainty. This comprehensive approach is fundamental to advancing research and development in chemistry and the pharmaceutical sciences.

References

comparative study of different bases for the alkylation of malonic esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of malonic esters is a cornerstone reaction in organic synthesis, providing a versatile method for the formation of carbon-carbon bonds and the synthesis of substituted carboxylic acids. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly used bases for the alkylation of malonic esters, supported by experimental data and detailed protocols.

The overall reaction involves the deprotonation of the acidic α-hydrogen of the malonic ester to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkyl halide.[1][2] Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield the desired carboxylic acid.[3][4]

Comparison of Common Bases

The selection of an appropriate base is crucial for the success of the malonic ester alkylation. The base must be strong enough to deprotonate the malonic ester (pKa ≈ 13 in DMSO) but should not promote side reactions such as hydrolysis of the ester or reaction with the alkyl halide.[5][6]

BaseTypical SolventRelative BasicityKey AdvantagesKey DisadvantagesTypical Yields
Sodium Ethoxide (NaOEt) EthanolStrongReadily available, inexpensive, effective for a wide range of alkyl halides.[7]Can promote transesterification if the ester groups of the malonic ester and the alkoxide do not match.[8] Can lead to dialkylation.[3]70-90%
Potassium Carbonate (K₂CO₃) Acetone, DMF, TolueneWeakMilder and less prone to causing side reactions like ester hydrolysis.[9] Can be used with phase-transfer catalysts to improve efficiency.[10][11]Slower reaction rates compared to strong bases.[9] May require heating and the use of a phase-transfer catalyst for efficient reaction.[12]60-85%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Dichloromethane, THFStrong, Non-nucleophilicHigh yields for a variety of alkyl halides under mild conditions.[13] Less likely to cause side reactions due to its non-nucleophilic nature.More expensive than traditional bases.85-95%
Sodium Hydride (NaH) THF, DMFVery StrongIrreversible deprotonation drives the reaction to completion.[14] Useful for less reactive alkyl halides.Highly reactive and pyrophoric, requiring careful handling. Generates hydrogen gas.75-95%

Experimental Protocols

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[15]

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the enolate solution. The reaction mixture is then typically heated to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[15]

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkylated product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

  • Reaction Setup: In a round-bottom flask, combine diethyl malonate (1.0 eq), the alkyl halide (1.0-1.2 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable solvent such as acetone or toluene.[11][12]

  • Reaction: Heat the mixture to reflux and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and any other solids. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product is purified by vacuum distillation or column chromatography.

Visualizations

The following diagram illustrates the general mechanism of the malonic ester synthesis, which consists of enolate formation, alkylation, hydrolysis, and decarboxylation.[16][17]

MalonicEsterSynthesis MalonicEster Malonic Ester Enolate Enolate MalonicEster->Enolate + Base - H⁺ AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster + R-X - X⁻ DicarboxylicAcid Dicarboxylic Acid AlkylatedEster->DicarboxylicAcid H₃O⁺, Δ CarboxylicAcid Carboxylic Acid DicarboxylicAcid->CarboxylicAcid - CO₂

Caption: General mechanism of the malonic ester synthesis.

The diagram below outlines a typical workflow for the alkylation of malonic esters in a research laboratory setting.[18][19]

ExperimentalWorkflow Start Start Setup Reaction Setup (Flask, Stirrer, etc.) Start->Setup Reagents Addition of Reagents (Malonic Ester, Base, Solvent) Setup->Reagents Alkylation Addition of Alkyl Halide Reagents->Alkylation Reaction Reaction Monitoring (TLC, GC) Alkylation->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: Typical experimental workflow for malonic ester alkylation.

References

A Comparative Guide to the Synthetic Applications of Substituted Malonates

Author: BenchChem Technical Support Team. Date: November 2025

Substituted malonates are cornerstone reagents in modern organic synthesis, prized for their versatility in carbon-carbon bond formation. The acidity of the α-proton, flanked by two electron-withdrawing ester groups, facilitates the formation of a stabilized enolate, a potent nucleophile. This reactivity allows for a vast array of transformations, leading to the synthesis of diverse molecular architectures, from simple substituted carboxylic acids to complex heterocyclic compounds and chiral molecules with quaternary carbon centers. This guide provides a comparative overview of key synthetic applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Synthetic Transformations of Substituted Malonates

The utility of substituted malonates is demonstrated across several fundamental reaction classes, including alkylation, condensation, conjugate addition, and cyclization reactions. Modern advancements have focused on rendering these transformations asymmetric, providing enantiomerically enriched products crucial for the pharmaceutical industry.

Alkylation of Malonate Esters

The sequential alkylation and decarboxylation of malonate esters, known as the Malonic Ester Synthesis , is a classic method for preparing substituted acetic acids.[1][2] Recent innovations, particularly in phase-transfer catalysis (PTC), have improved the efficiency and enantioselectivity of the alkylation step.

MalonicEsterSynthesis_Workflow

Comparison of Alkylation Methods

Phase-transfer catalysis offers a milder and often more efficient alternative to traditional methods that use strong bases like sodium ethoxide. It is particularly effective for generating chiral malonates via enantioselective alkylation.[3][4]

MethodBaseCatalystSolventTemperatureYieldEnantiomeric Excess (ee)Reference
Standard PTCK₂CO₃18-crown-6DichloromethaneRefluxGood (qualitative)N/A[2]
Asymmetric PTC50% aq. KOH(S,S)-3,4,5-trifluoro-phenyl-NAS bromideToluene0 °Cup to 99%up to 98%[3][4]

Experimental Protocol: Enantioselective Phase-Transfer Catalytic Alkylation [4] This procedure describes the α-benzylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.

  • A solution of the malonate substrate (23 mg, 0.065 mmol) and the chiral phase-transfer catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol), in toluene (216 µL) is prepared at room temperature.

  • An aqueous solution of 50% potassium hydroxide (1.0 M, 324 µL) is added to the mixture.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C), and the alkylating agent (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol) is added.

  • The reaction is stirred vigorously until completion, as monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral α,α-dialkylmalonate.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as a malonate, to an aldehyde or ketone, followed by dehydration.[5] This reaction is a fundamental C-C bond-forming reaction to produce α,β-unsaturated esters. The use of environmentally benign and recyclable catalysts, such as immobilized enzymes, has been a recent focus.[6][7]

Comparison of Immobilized Biocatalysts for Knoevenagel Condensation [7]

EntryAldehydeCatalystTime (h)Yield (%)
1BenzaldehydeImmobilized Gelatine1289
24-ChlorobenzaldehydeImmobilized Gelatine1288
34-MethoxybenzaldehydeImmobilized Gelatine1285
4FurfuralImmobilized Gelatine1286
5Iso-valeraldehydeImmobilized Gelatine1285

Experimental Protocol: Knoevenagel Condensation with Immobilized Gelatine [7]

  • A mixture of the aldehyde (25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL) is prepared.

  • Immobilized gelatine catalyst (1 g) is added to the mixture.

  • The suspension is shaken on an orbital shaker at room temperature and 200 rpm overnight (approx. 12 h).

  • Reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off.

  • The product is extracted from the DMSO solution with hexane (3 x 15 mL).

  • The combined hexane extracts are evaporated to yield the crude product.

  • Residual diethyl malonate can be removed by selective enzymatic hydrolysis with Candida antarctica lipase B (CALB) to yield the final product with >99% purity.

Asymmetric Michael Addition

The conjugate addition of malonate enolates to α,β-unsaturated carbonyl compounds (Michael addition) is a powerful tool for constructing 1,5-dicarbonyl compounds. Organocatalysis has emerged as a leading strategy for achieving high enantioselectivity in these reactions, often utilizing bifunctional catalysts that activate both the nucleophile and the electrophile.

MichaelAddition_Mechanism

Comparison of Organocatalytic Systems for Michael Addition

Different organocatalysts and metal complexes show varying efficacy depending on the substrates.

NucleophileElectrophileCatalyst SystemConditionsYield (%)ee (%)Reference
Diethyl MalonateChalcone(S,S)-1,2-Diphenylethanediamine / o-Phthalic acidEtOH, 30 °C, 168h9994[8]
Dimethyl Malonateβ-NitrostyreneCinchonine-ThioureaToluene, RT, 30h9992[9]
Diethyl MalonateChalconeNi(acac)₂ / (-)-SparteineToluene, 25 °C, 5h8580[10]
Diethyl Malonateβ-CF₃-β-phenyl-2-thiazolyl enoneTakemoto CatalystToluene, 9-10 kbar, 24h9595[11]
Asymmetric Allylic Alkylation (AAA)

Iridium-catalyzed asymmetric allylic alkylation has become a premier method for constructing stereogenic centers. The reaction of malonates with trisubstituted allylic electrophiles is particularly valuable as it enables the synthesis of enantioenriched products containing all-carbon quaternary centers, a common motif in bioactive molecules.[12][13]

Substrate Scope of Ir-Catalyzed Asymmetric Allylic Alkylation of Dimethyl Malonate [13]

Allylic Electrophile (R group)Yield (%)ee (%)
2-Naphthyl8997
4-CF₃-Ph9396
4-NO₂-Ph9196
4-MeO-Ph8896
3-Cl-Ph8496

Experimental Protocol: Ir-Catalyzed Asymmetric Allylic Alkylation [12]

  • In a glovebox, a reaction vial is charged with ZnI₂ (63.8 mg, 0.2 mmol, 2.0 equiv) and NaHMDS (36.7 mg, 0.2 mmol, 2.0 equiv).

  • A 0.5 M solution of the malonate nucleophile in THF (0.2 mL, 0.1 mmol, 1.0 equiv) is added, and the mixture is stirred for 5 min.

  • A pre-prepared catalyst solution (containing the Ir-catalyst and ligand) is added (0.2 mL).

  • Finally, a 0.5 M solution of the (E)-allylic carbonate electrophile in THF (0.2 mL, 0.1 mmol, 1.0 equiv) is added.

  • The vial is sealed with a Teflon-lined cap, removed from the glovebox, and stirred at 21 °C for 18 h.

  • The reaction is quenched with 3 mL of 0.5 M HCl and extracted three times with ethyl acetate.

  • The combined organic layers are dried over MgSO₄, concentrated, and purified by silica gel flash chromatography.

Cyclocondensation: Synthesis of Barbiturates

The condensation of dialkyl malonates with urea is the classic route to barbituric acid, the parent compound of the barbiturate class of drugs.[1][14][15] This reaction highlights the ability of malonates to act as three-carbon building blocks in heterocycle synthesis.

Barbiturate_Synthesis

Experimental Protocol: Synthesis of Barbituric Acid [1][14]

  • In a 2-L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium (11.5 g, 0.5 g-atom) in absolute ethanol (250 mL).

  • To the resulting sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol).

  • Add a solution of dry urea (30 g, 0.5 mol) dissolved in hot (70 °C) absolute ethanol (250 mL).

  • Shake the mixture well and reflux for 7 hours on an oil bath heated to 110 °C. A white solid will precipitate.

  • After the reaction is complete, add hot (50 °C) water (500 mL) to dissolve the solid.

  • Acidify the solution with concentrated HCl (approx. 45 mL) until acidic to litmus paper.

  • Filter the clear solution and cool it in an ice bath overnight to crystallize the product.

  • Collect the white crystals by suction filtration on a Büchner funnel, wash with cold water (50 mL), and dry in an oven at 105–110 °C.

  • The typical yield of barbituric acid is 46–50 g (72–78%).

References

A Comparative Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®) Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] Its synthesis has been a subject of intense research, particularly due to supply chain vulnerabilities linked to its original precursor, shikimic acid, which is harvested from Chinese star anise.[3][4] This guide provides an objective comparison of prominent synthetic routes to oseltamivir, focusing on efficiency metrics and providing supporting experimental data to inform future synthetic strategies and process development.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is a multifactorial assessment, encompassing overall yield, the number of linear steps, and the accessibility of starting materials. Several innovative strategies have been developed to circumvent the reliance on shikimic acid and to improve overall efficiency. Below is a summary of key routes and their reported efficiencies.[3][5][6][7][8]

Synthetic Route Lead Scientist(s) Starting Material(s) Longest Linear Steps Overall Yield (%) Key Features & Notes
Industrial Route Roche / Gilead(-)-Shikimic Acid~8-1217-29%Original commercial route; relies on a natural product with fluctuating supply. Involves the use of potentially hazardous azide reagents.[3][9]
Corey Synthesis E.J. CoreyButadiene, Acrylate derivative12~30%Azide-free route starting from inexpensive materials. Employs an asymmetric Diels-Alder reaction to set stereochemistry.[6][10]
Fukuyama Synthesis Tohru FukuyamaPyridine, Acrolein14~22%Features an asymmetric Diels-Alder reaction with an organocatalyst and a Hofmann rearrangement.[7][11]
Trost Synthesis Barry M. TrostCommercially available lactone8~30%The shortest route to date. Key steps include a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and a rhodium-catalyzed aziridination.[8][12][13]
Hayashi Synthesis Yujiro Hayashi(Various simple precursors)3 (one-pot operations)~57%Highly efficient approach utilizing three one-pot operations, minimizing purification steps.[3][14]

Visualizing the Synthetic Pathways

Diagrams of the synthetic routes provide a clear, high-level overview of the strategic differences between each approach.

G cluster_roche Roche Industrial Route cluster_corey Corey Synthesis cluster_trost Trost Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide Key Epoxide Shikimic_Acid->Epoxide multi-step Azido_Diol Azido-diol Epoxide->Azido_Diol Azide Opening Oseltamivir_R Oseltamivir Azido_Diol->Oseltamivir_R multi-step Butadiene Butadiene + Acrylate Diels_Alder_C Diels-Alder Adduct Butadiene->Diels_Alder_C Asymmetric Diels-Alder Aziridine_C Key Aziridine Diels_Alder_C->Aziridine_C multi-step Oseltamivir_C Oseltamivir Aziridine_C->Oseltamivir_C Ring Opening Lactone Racemic Lactone Allylic_Alkylation AAA Product Lactone->Allylic_Alkylation Pd-catalyzed AAA Aziridine_T Key Aziridine Allylic_Alkylation->Aziridine_T multi-step Oseltamivir_T Oseltamivir Aziridine_T->Oseltamivir_T Ring Opening

Caption: High-level comparison of three distinct synthetic strategies toward Oseltamivir.

Mechanism of Action: Influenza Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[1][15] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme on the surface of the influenza virus.[16][17] By blocking this enzyme, the virus is unable to cleave sialic acid residues on the host cell surface, which is a critical step for the release of newly formed virus particles.[18] This action halts the spread of the virus to other cells.[1][16]

Virus Influenza Virus Replication Virions New Virions Assembled Virus->Virions HostCell Infected Host Cell Release Viral Release (Budding) Virions->Release via Neuraminidase Spread Infection of New Cells Release->Spread Oseltamivir Oseltamivir (Prodrug) Oseltamivir_C Oseltamivir Carboxylate (Active) Oseltamivir->Oseltamivir_C Hepatic Esterases Neuraminidase Neuraminidase Enzyme Oseltamivir_C->Neuraminidase Inhibits

Caption: Mechanism of Oseltamivir in preventing influenza virus propagation.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating synthetic routes. Below are representative protocols for key transformations in the discussed syntheses.

Corey Synthesis: Asymmetric Diels-Alder Reaction[6]
  • Reaction: Enantioselective Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative catalyzed by a CBS catalyst.

  • Procedure: To a solution of the chiral oxazaborolidine catalyst (CBS catalyst, 0.1 eq) in dichloromethane (DCM) at -78 °C is added a solution of the acrylate (1.0 eq). After stirring for 10 minutes, liquefied butadiene (3.0 eq) is added. The reaction mixture is stirred at -78 °C for 24 hours. The reaction is then quenched by the addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)[13]
  • Reaction: Desymmetrization of a racemic allylic lactone using a palladium catalyst with a chiral ligand and trimethylsilylphthalimide as the nucleophile.

  • Procedure: To a solution of the racemic lactone (1.0 eq), (R,R)-Trost ligand (0.025 eq), and trimethylsilylphthalimide (1.2 eq) in THF is added allylpalladium chloride dimer (0.01 eq). The mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the resulting residue is dissolved in a mixture of ethanol and aqueous HCl. After stirring for 1 hour to effect esterification, the mixture is neutralized and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[5][13][19]

Roche Industrial Process: Azide Opening of Epoxide[3]
  • Reaction: Regioselective opening of a key epoxide intermediate with an azide nucleophile.

  • Procedure: The epoxide intermediate (1.0 eq) is dissolved in a mixture of water and acetone. Sodium azide (1.5 eq) and ammonium chloride (1.2 eq) are added, and the mixture is heated to reflux for 16 hours. After cooling to room temperature, the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting azido-diol is typically of sufficient purity to be carried forward without further purification. Note: This reaction involves azides, which are potentially explosive and require appropriate safety precautions.

References

A Comparative Guide to the Hantzsch Pyridine Synthesis: Validating Diethyl 2-(2-oxopropyl)malonate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines and their partially saturated counterparts, 1,4-dihydropyridines (1,4-DHPs), is of paramount importance due to their wideranging biological activities. The Hantzsch pyridine synthesis remains a cornerstone for accessing these scaffolds. This guide provides a comparative overview of the traditional Hantzsch reaction, typically employing ethyl acetoacetate, and explores the potential of Diethyl 2-(2-oxopropyl)malonate as a valuable alternative for creating structural diversity.

While direct comparative experimental data for the use of this compound in the Hantzsch synthesis is not extensively reported in the literature, this guide offers a framework for its validation. By presenting a standard protocol with a common reactant and discussing the structural implications of using this compound, researchers can effectively design experiments to evaluate its performance.

The Hantzsch Pyridine Synthesis: A Multi-Component Marvel

The Hantzsch synthesis is a classic multi-component reaction that efficiently constructs the 1,4-dihydropyridine ring system from simple precursors.[1] In its most common form, the reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2] The resulting 1,4-DHP can then be oxidized to the corresponding pyridine derivative.[1] The versatility of this reaction lies in the ability to vary each of the four components, allowing for the generation of a diverse library of substituted pyridines.

Standard vs. Alternative β-Ketoesters: A Structural Comparison

The choice of the β-ketoester is crucial as it directly influences the substitution pattern at the 3- and 5-positions of the resulting dihydropyridine ring. Ethyl acetoacetate is the most commonly employed β-ketoester in the Hantzsch synthesis. This compound presents an intriguing alternative, offering the potential to introduce a more complex side chain.

FeatureThis compoundEthyl Acetoacetate
Structure
alt text
Key Functional Group Malonate ester with a propanone substituentβ-Ketoester
Potential Contribution to Final Product Introduces a 2-oxopropylmalonate moiety at the 3- and 5-positions of the 1,4-DHP ring. This allows for further functionalization at the ketone or the malonate group.Introduces an acetyl group at the 3- and 5-positions of the 1,4-DHP ring.
Expected Reactivity The active methylene group is flanked by two ester groups, which may influence its acidity and nucleophilicity compared to ethyl acetoacetate.The active methylene group is positioned between a ketone and an ester group.

Experimental Protocols: A Framework for Comparison

To validate the synthetic utility of this compound, a direct comparison with a standard protocol using ethyl acetoacetate is recommended. Below are detailed methodologies for the Hantzsch synthesis.

Method A: Hantzsch Synthesis with Ethyl Acetoacetate (Conventional Heating)

This protocol describes a typical procedure for the synthesis of a 1,4-dihydropyridine using ethyl acetoacetate.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Method B: Proposed Hantzsch Synthesis with this compound (Conventional Heating)

This hypothetical protocol is designed for the validation of this compound in the Hantzsch synthesis.

Materials:

  • Aromatic aldehyde (10 mmol)

  • This compound (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and stirred for an appropriate time, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate out of the solution or require extraction with a suitable organic solvent (e.g., ethyl acetate) after the addition of water.

  • The crude product is isolated by filtration or evaporation of the solvent.

  • Purification is carried out by recrystallization or column chromatography.

Comparative Performance Data (Hypothetical)

To facilitate a direct comparison, the following table outlines key performance indicators that should be recorded during the experimental validation.

ParameterMethod A (Ethyl Acetoacetate)Method B (this compound)
Reaction Time (hours) 4 - 6To be determined
Product Yield (%) Typically 70-90%To be determined
Product Purity (%) Typically >95% after recrystallizationTo be determined
Reaction Conditions Reflux in ethanolReflux in ethanol
Ease of Work-up Simple filtrationTo be determined

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the Hantzsch synthesis using both the standard and the proposed starting material.

Hantzsch_Workflow_EAA reagents Aldehyde Ethyl Acetoacetate (2 eq.) Ammonium Acetate reaction Hantzsch Reaction (Conventional Heating) reagents->reaction product 1,4-Dihydropyridine reaction->product oxidation Oxidation product->oxidation pyridine Pyridine Derivative oxidation->pyridine

Caption: Workflow for Hantzsch synthesis with ethyl acetoacetate.

Hantzsch_Workflow_DEM reagents Aldehyde This compound (2 eq.) Ammonium Acetate reaction Hantzsch Reaction (Conventional Heating) reagents->reaction product Substituted 1,4-Dihydropyridine reaction->product oxidation Oxidation product->oxidation pyridine Substituted Pyridine Derivative oxidation->pyridine

Caption: Proposed workflow for Hantzsch synthesis with this compound.

Conclusion and Future Outlook

The Hantzsch pyridine synthesis is a robust and adaptable method for generating a wide array of biologically relevant heterocyclic compounds. While ethyl acetoacetate is the traditional choice for the β-dicarbonyl component, the use of this compound offers a promising avenue for synthesizing novel 1,4-dihydropyridines with unique substitution patterns. The additional ketone and malonate functionalities introduced by this reagent can serve as handles for further chemical transformations, expanding the chemical space accessible through this classic reaction.

This guide provides a comprehensive framework for the validation and comparison of this compound in the Hantzsch synthesis. Researchers are encouraged to utilize the provided protocols and comparative tables to systematically evaluate its performance and unlock its potential in the discovery and development of new therapeutic agents. Future studies could also explore the use of microwave-assisted synthesis or alternative catalysts to further optimize the reaction conditions for this promising building block.[3]

References

Comparative X-ray Crystallographic Analysis of Diethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the structural properties of two diethyl malonate derivatives, offering insights for researchers, scientists, and drug development professionals.

While a direct X-ray crystallographic analysis of Diethyl 2-(2-oxopropyl)malonate is not publicly available in the searched literature, this guide provides a comparative analysis of two complex diethyl malonate derivatives for which crystallographic data have been published. This comparison serves as a valuable resource for understanding the structural chemistry of this class of compounds.

The two derivatives compared in this guide are:

  • Compound 1: Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate

  • Compound 2: Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate

This guide will summarize their crystallographic data in a structured table, detail the experimental protocols for their synthesis and analysis, and visualize the general experimental workflow.

Data Presentation: Crystallographic Comparison

The table below summarizes the key crystallographic data for the two diethyl malonate derivatives, allowing for a direct comparison of their structural parameters.

ParameterCompound 1: Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonateCompound 2: Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate
Chemical Formula C₂₄H₂₅NO₉C₂₈H₃₈O₅
Molecular Weight 471.46 g/mol 454.60 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nNot specified in abstracts
Unit Cell Dimensions a = 10.368(1) Å, b = 21.849(2) Å, c = 10.842(1) Å, β = 108.97(1)°Not specified in abstracts
Volume 2322.1(4) ųNot specified in abstracts
Z (Molecules per unit cell) 4Not specified in abstracts
Key Supramolecular Features C—H⋯O and C—H⋯π hydrogen bonds, forming a three-dimensional network.[1]Inter-molecular hydrogen bonds of the type O–H–O, leading to the formation of one-dimensional chains.

Experimental Protocols

This section provides detailed methodologies for the synthesis and X-ray crystallographic analysis of the featured compounds, based on the available literature.

Synthesis and Crystallization

Compound 1: Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate

The synthesis of this compound was achieved through the reaction of 4'-nitrochalcone with diethyl 2-acetoxymalonate.[1] The reaction was conducted in a solid/liquid two-phase system consisting of sodium carbonate and tetrahydrofuran (THF), and was catalyzed by a glucopyranoside-based crown ether.[1] The resulting product was isolated using preparative thin-layer chromatography (TLC) on silica gel.[1] Single crystals suitable for X-ray diffraction were obtained by crystallization from ethanol.[1] The structure was confirmed by ¹H and ¹³C NMR and mass spectroscopy.[1]

Compound 2: Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate

This compound was synthesized via a novel method. The synthesis involved the use of N,N-dimethyl-3,5-di-t-butyl-4-hydroxybenzyl amine as an alkylation reagent. Single crystals suitable for X-ray analysis were grown from a slow evaporation of an n-hexane solution.[2]

X-ray Data Collection and Structure Refinement

For Compound 1 , the crystal data, data collection, and structure refinement details are summarized in the referenced publication.[1] All hydrogen atoms were located in difference electron-density maps and were included in the refinement at calculated positions.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of a diethyl malonate derivative, based on the methodologies described.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis synthesis Reaction of Malonate Derivative with Precursors purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., from Ethanol or n-Hexane) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution data_analysis Structural Analysis (Bond lengths, angles, supramolecular features) structure_solution->data_analysis

Generalized workflow for synthesis and crystallographic analysis.

This guide highlights the importance of X-ray crystallography in elucidating the detailed three-dimensional structures of complex organic molecules. The data presented for the two diethyl malonate derivatives showcases the structural diversity within this class of compounds, driven by different substitution patterns and resulting in distinct supramolecular assemblies. For researchers in drug development, such structural insights are crucial for understanding molecular interactions and designing new therapeutic agents.

References

A Comparative Benchmarking Guide to Diethyl 2-(2-oxopropyl)malonate and Other Key β-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, β-dicarbonyl compounds are indispensable intermediates, valued for the reactivity of their acidic methylene protons. This guide provides a comparative analysis of Diethyl 2-(2-oxopropyl)malonate against other widely used β-dicarbonyl compounds: Acetylacetone, Ethyl Acetoacetate, and Diethyl Malonate. The following sections present a data-driven comparison of their key chemical properties and reactivity, supported by detailed experimental protocols for direct benchmarking.

Comparative Analysis of Physicochemical Properties

The reactivity of β-dicarbonyl compounds is intrinsically linked to the acidity of the α-hydrogen, which is reflected in the compound's pKa value. A lower pKa indicates a more acidic proton and a more readily formed, stable enolate, which is crucial for nucleophilic reactions. Chelating ability is another important property, particularly relevant in contexts where metal ion sequestration is a factor.

CompoundStructurepKa (in DMSO)Molar Mass ( g/mol )Key Features
This compound this compound~12.5 (Predicted)[1][2]216.23Possesses both β-keto and diester functionalities, offering multiple reaction sites.
Acetylacetone Acetylacetone9.0[3]100.12Highly acidic due to two flanking ketone groups, leading to a very stable enolate.[3]
Ethyl Acetoacetate Ethyl Acetoacetate10.7[3]130.14Asymmetric structure with one ketone and one ester group, offering differential reactivity.
Diethyl Malonate Diethyl Malonate13.0[4][5]160.17Symmetrical diester, commonly used for the synthesis of carboxylic acids.[4]

Reactivity in Alkylation Reactions: A Comparative Overview

Alkylation of the α-carbon is a cornerstone of the synthetic utility of β-dicarbonyl compounds. The rate and yield of these reactions are directly influenced by the acidity of the methylene protons. A more acidic compound will form an enolate more readily, typically leading to faster and more efficient alkylation under similar basic conditions.

CompoundRelative Reactivity in AlkylationTypical BaseNotes
This compound Moderate to HighSodium EthoxideThe presence of three carbonyl groups suggests a highly acidic proton and facile enolate formation.
Acetylacetone Very HighSodium Ethoxide, Potassium CarbonateThe low pKa leads to rapid enolate formation and alkylation.[6]
Ethyl Acetoacetate HighSodium EthoxideReadily undergoes mono- and dialkylation.
Diethyl Malonate ModerateSodium EthoxideRequires a relatively strong base to efficiently form the enolate for alkylation.[5]

Experimental Protocols

To facilitate direct, in-house comparison, the following detailed experimental protocols are provided.

Determination of Apparent pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the β-dicarbonyl compound upon deprotonation.

Materials:

  • β-dicarbonyl compound of interest

  • Series of buffer solutions with known pH values (e.g., pH 8 to 14)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Methanol (spectroscopic grade)

  • Deionized water

Procedure:

  • Prepare a stock solution of the β-dicarbonyl compound in methanol (e.g., 1 mg/mL).

  • For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette and dilute with the buffer to a final volume, ensuring the final concentration of the β-dicarbonyl compound is consistent across all samples.

  • Measure the UV-Vis absorption spectrum (e.g., from 220 to 400 nm) for each sample.

  • Identify the wavelength of maximum absorbance change between the protonated and deprotonated forms.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to a sigmoidal curve.[7][8]

Comparative Analysis of Alkylation Reaction Rates

This protocol uses Gas Chromatography (GC) to monitor the progress of an alkylation reaction over time, allowing for a comparison of reaction rates.

Materials:

  • This compound, Acetylacetone, Ethyl Acetoacetate, Diethyl Malonate

  • Benzyl bromide (alkylating agent)

  • Sodium ethoxide (base)

  • Anhydrous ethanol (solvent)

  • Gas Chromatograph with a suitable column (e.g., non-polar capillary column)

  • Internal standard (e.g., dodecane)

  • Reaction vials and autosampler

Procedure:

  • In separate reaction vials, dissolve each β-dicarbonyl compound in anhydrous ethanol.

  • Add a known amount of the internal standard to each vial.

  • Initiate the reaction by adding a solution of sodium ethoxide in ethanol, followed immediately by benzyl bromide.

  • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture, quench it with a dilute acid solution, and extract with an organic solvent (e.g., diethyl ether).

  • Analyze the extracted samples by GC.

  • Calculate the concentration of the starting material and the alkylated product at each time point by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the product versus time for each β-dicarbonyl compound to compare their initial reaction rates.

Evaluation of Ferrous Ion (Fe²⁺) Chelating Ability

This colorimetric assay measures the ability of the β-dicarbonyl compound to compete with ferrozine for the chelation of Fe²⁺ ions.

Materials:

  • β-dicarbonyl compound of interest

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • HEPES buffer (pH 7.4)

  • UV-Vis Spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare a series of dilutions of each β-dicarbonyl compound in the HEPES buffer.

  • In a 96-well plate, add the β-dicarbonyl solution, followed by the FeCl₂ solution.

  • Initiate the color-forming reaction by adding the ferrozine solution.

  • After a short incubation period (e.g., 10 minutes), measure the absorbance at 562 nm.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100, where Abs_control is the absorbance of the solution without the β-dicarbonyl compound.

  • The IC50 value (the concentration required to inhibit 50% of the complex formation) can be determined by plotting the percentage of inhibition against the concentration of the β-dicarbonyl compound. A lower IC50 value indicates stronger chelating ability.

Visualizing Reaction Pathways and Workflows

General Alkylation Workflow

The following diagram illustrates the general workflow for the alkylation of a β-dicarbonyl compound, a fundamental reaction for this class of molecules.

G General Workflow for β-Dicarbonyl Alkylation cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Work-up & Analysis Start β-Dicarbonyl Compound Base Base (e.g., NaOEt) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate AlkylHalide Alkyl Halide (R-X) Enolate->AlkylHalide SN2 Attack Product Alkylated β-Dicarbonyl AlkylHalide->Product Workup Aqueous Work-up Product->Workup Analysis Purification & Characterization (e.g., Chromatography, NMR, MS) Workup->Analysis

Caption: General workflow for the alkylation of β-dicarbonyl compounds.

Knoevenagel Condensation Pathway

The Knoevenagel condensation is another important reaction of active methylene compounds, leading to the formation of a new carbon-carbon double bond.

G Knoevenagel Condensation Pathway ActiveMethylene Active Methylene Compound (e.g., Diethyl Malonate) BaseCatalyst Base Catalyst (e.g., Piperidine) ActiveMethylene->BaseCatalyst Forms Enolate AldehydeKetone Aldehyde or Ketone Intermediate Intermediate Adduct AldehydeKetone->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O Product->Water

Caption: Key steps in the Knoevenagel condensation reaction.

References

A Comparative Guide to the Reactivity of Diethyl 2-(2-oxopropyl)malonate and Alternative Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Diethyl 2-(2-oxopropyl)malonate and other common active methylene compounds in key carbon-carbon bond-forming reactions. While direct quantitative analysis of product mixtures specifically from this compound reactions is not extensively available in the reviewed literature, this guide extrapolates from the reactivity of closely related compounds to provide a predictive comparison. The information is intended to assist researchers in selecting the appropriate building blocks for the synthesis of complex molecules and heterocyclic systems.

Introduction to Active Methylene Compounds in Synthesis

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are versatile C-H acids widely employed in organic synthesis. Their utility stems from the ease of deprotonation to form a stabilized carbanion, which can then participate in a variety of reactions, including condensations, alkylations, and conjugate additions. Diethyl malonate is a foundational member of this class, and its derivatives, such as this compound, offer additional functional handles for subsequent chemical transformations.

This guide focuses on three cornerstone reactions for active methylene compounds: the Knoevenagel Condensation, the Hantzsch Pyridine Synthesis, and the Michael Addition. We will compare the performance of Diethyl Malonate and its derivatives with other common active methylene compounds like ethyl acetoacetate and malononitrile.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is fundamental in the synthesis of a wide array of intermediates and final products in the pharmaceutical and materials sciences.[1][2]

Comparative Performance of Active Methylene Compounds

The reactivity of the active methylene compound in the Knoevenagel condensation is influenced by the acidity of the methylene protons and the steric hindrance around the nucleophilic carbon.

Active Methylene CompoundAldehydeCatalyst/SolventProduct Yield (%)Reference
Diethyl MalonateVarious aromatic and aliphatic aldehydesImmobilized Gelatine/DMSO85-90[3]
Diethyl MalonateBenzaldehydePiperidine/Benzene89-91
MalononitrileBenzaldehydePd/COF-TpPa-Py98[4]
Ethyl CyanoacetateBenzaldehydePd/COF-TpPa-Py97[4]
Diethyl MalonateBenzaldehydePd/COF-TpPa-Py4 (after 8h)[4]

Analysis: As indicated in the table, malononitrile and ethyl cyanoacetate exhibit higher reactivity in the Knoevenagel condensation compared to diethyl malonate under the same catalytic conditions.[4] The lower reactivity of diethyl malonate can be attributed to the less acidic nature of its methylene protons compared to compounds with nitrile groups. This compound, with its additional keto functional group, is expected to have increased acidity at the methylene position, potentially leading to higher reactivity than diethyl malonate itself. However, steric hindrance from the 2-oxopropyl group might also play a role in the reaction rate.

Experimental Protocol: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

This protocol is a representative procedure for the Knoevenagel condensation and can be adapted for other active methylene compounds and aldehydes.

Materials:

  • Benzaldehyde

  • Diethyl malonate

  • Piperidine

  • Benzene

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a means to remove water (e.g., Dean-Stark apparatus), add benzaldehyde (0.66 mole), diethyl malonate (0.63 mole), piperidine (catalytic amount, adjusted based on the benzoic acid content of the benzaldehyde), and benzene (200 mL).

  • Reflux the mixture vigorously until no more water is collected (typically 11-18 hours).

  • Cool the reaction mixture and add 100 mL of benzene.

  • Wash the solution successively with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and 100 mL of a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene under reduced pressure.

  • Distill the residue under reduced pressure to obtain the purified ethyl benzalmalonate.

Hantzsch Pyridine Synthesis: Construction of Dihydropyridines

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, a scaffold present in numerous bioactive molecules, including calcium channel blockers.[5][6] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6]

Comparative Performance and Mechanistic Insight

dot

Hantzsch_Mechanism Aldehyde R-CHO Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct BetaKetoester1 EtOOC-CH(R')-CO-CH3 BetaKetoester1->Knoevenagel_Adduct BetaKetoester2 EtOOC-CH(R')-CO-CH3 Enamine Enamine Intermediate BetaKetoester2->Enamine + NH3 Ammonia NH3 Combined_Intermediate Cyclization Precursor Enamine->Combined_Intermediate Knoevenagel_Adduct->Combined_Intermediate Dihydropyridine Dihydropyridine Combined_Intermediate->Dihydropyridine Cyclization

Caption: Generalized mechanism of the Hantzsch pyridine synthesis.

This compound can conceptually replace the β-ketoester in this synthesis. The presence of the ketone functionality within the malonate substrate could lead to interesting product distributions, potentially favoring the formation of specific isomers or leading to subsequent intramolecular reactions.

Michael Addition: 1,4-Conjugate Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile, such as the enolate of an active methylene compound, to an α,β-unsaturated carbonyl compound.[7][8] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and other complex structures.

Comparative Yields in Michael Additions
Michael DonorMichael AcceptorCatalyst/ConditionsProduct Yield (%)Reference
Diethyl MalonateChalcone derivativesKOt-Bu/CH2Cl272-94
Diethyl Malonatetrans-β-nitrostyrene2-aminoDMAP/urea organocatalyst/Toluene65-95[9]
Diethyl 2-acetoxymalonatetrans-chalconesPhase-transfer catalystHigh yields[10][11]

Analysis: Diethyl malonate is a competent Michael donor, affording good to excellent yields in reactions with various acceptors. Substituted diethyl malonates, such as diethyl 2-acetoxymalonate, have also been shown to be effective, indicating that the 2-position of the malonate can be functionalized without precluding its participation in Michael additions.[10][11] It is therefore anticipated that this compound would also serve as a viable Michael donor. The resulting adduct would contain a 1,5-dicarbonyl moiety and an additional ketone functionality, providing a rich scaffold for further synthetic elaborations.

Experimental Workflow: Michael Addition

dot

Michael_Addition_Workflow Start Start Reactants Mix Active Methylene Compound, α,β-Unsaturated Carbonyl, and Base in Solvent Start->Reactants Reaction Stir at appropriate temperature Reactants->Reaction Workup Aqueous Workup (e.g., add water, extract with organic solvent) Reaction->Workup Drying Dry organic layer (e.g., with Na2SO4) Workup->Drying Purification Purify product (e.g., chromatography, distillation) Drying->Purification End Characterize Product Purification->End

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion and Future Outlook

While direct quantitative data on the product mixtures from this compound reactions remains elusive in the surveyed literature, its structural features suggest it is a promising substrate for a variety of important synthetic transformations. Based on the reactivity of related active methylene compounds, it is expected to participate effectively in Knoevenagel condensations, Hantzsch pyridine syntheses, and Michael additions. The presence of the 2-oxopropyl group offers a valuable point for further functionalization, opening avenues for the synthesis of complex and potentially bioactive molecules.

Future research should focus on the systematic investigation of the reactivity of this compound. A detailed quantitative analysis of its product mixtures in comparison with standard active methylene compounds under various reaction conditions would provide invaluable data for synthetic chemists. Such studies would not only elucidate the electronic and steric effects of the 2-oxopropyl substituent but also unlock the full potential of this versatile building block in organic synthesis and drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl 2-(2-oxopropyl)malonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are general guidelines. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and regulatory requirements in your area.

Inferred Hazard Profile

To establish a safe disposal plan, the potential hazards of Diethyl 2-(2-oxopropyl)malonate are inferred from available data on similar chemical structures, such as diethyl malonate and diethyl (2-oxopropyl)phosphonate.

Hazard ClassificationInferred Potential Hazard DescriptionSource Compound Analogy
Physical Hazards Combustible liquid. Vapors may form explosive mixtures with air.Diethyl malonate, Diethyl (2-oxopropyl)phosphonate
Health Hazards Causes serious eye irritation. May cause skin and respiratory tract irritation.[1][2] Harmful if swallowed or inhaled.Diethyl malonate, Diethyl (2-oxopropyl)phosphonate[2]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Diethyl (2-oxopropyl)phosphonate[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.

  • The container should be made of a material compatible with flammable organic liquids (e.g., glass or high-density polyethylene).

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "23193-18-2," and any known hazard pictograms (e.g., flammable, irritant).

4. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from heat, sparks, and open flames.[3][4][5]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Scheduling Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and volume.

  • Only licensed hazardous waste disposal contractors should handle the final disposal.[4]

6. Spill Management:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.

  • Ventilate the area of the spill.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect in a Labeled, Leak-Proof Container ppe->collect labeling Step 3: Label Container with Chemical Name, CAS#, Hazards collect->labeling storage Step 4: Store in Designated Hazardous Waste Area labeling->storage disposal_request Step 5: Contact EHS for Disposal Pickup storage->disposal_request end End: Professional Disposal disposal_request->end

Disposal Workflow for this compound

References

Personal protective equipment for handling Diethyl 2-(2-oxopropyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 2-(2-oxopropyl)malonate. The content herein outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds which include skin and eye irritation[1].

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne droplets that can cause serious eye irritation[1][2][3].
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which may cause irritation[1][2].
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required under normal use with adequate ventilationA respirator may be necessary for large spills or in poorly ventilated areas[2].

Operational Plan: Step-by-Step Handling Procedure

This section details a standard operating procedure for a typical laboratory experiment involving this compound.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Work within a certified chemical fume hood to ensure adequate ventilation[2].
  • Have an emergency spill kit readily accessible.
  • Don all required PPE as outlined in the table above.

2. Handling and Use:

  • Carefully measure and dispense the required amount of this compound.
  • Avoid direct contact with skin and eyes[4].
  • Keep the container tightly closed when not in use to prevent the release of vapors.
  • Ground all equipment when transferring large quantities to prevent static discharge, as analogous compounds can be combustible[3].

3. Post-Handling:

  • Thoroughly clean the work area after the procedure is complete.
  • Decontaminate all non-disposable equipment.
  • Remove and dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash[5].

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe measure 3. Measure and Dispense don_ppe->measure perform_exp 4. Perform Experiment measure->perform_exp clean_area 5. Clean Work Area perform_exp->clean_area decon_equip 6. Decontaminate Equipment clean_area->decon_equip segregate_waste 7. Segregate Waste decon_equip->segregate_waste dispose_ppe 8. Dispose of Contaminated PPE segregate_waste->dispose_ppe store_waste 9. Store Waste for Pickup dispose_ppe->store_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(2-oxopropyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(2-oxopropyl)malonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.